Lasmiditan
Description
Properties
IUPAC Name |
2,4,6-trifluoro-N-[6-(1-methylpiperidine-4-carbonyl)pyridin-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c1-25-7-5-11(6-8-25)18(26)15-3-2-4-16(23-15)24-19(27)17-13(21)9-12(20)10-14(17)22/h2-4,9-11H,5-8H2,1H3,(H,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDHVZKDSYZQBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(=O)C2=NC(=CC=C2)NC(=O)C3=C(C=C(C=C3F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40469435 | |
| Record name | Lasmiditan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439239-90-4 | |
| Record name | Lasmiditan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439239-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lasmiditan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11732 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lasmiditan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40469435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LASMIDITAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/760I9WM792 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Lasmiditan: A Deep Dive into 5-HT1F Receptor Agonism
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Lasmiditan represents a significant advancement in the acute treatment of migraine, distinguishing itself from the triptan class of drugs through its highly selective agonist activity at the serotonin 5-HT1F receptor. This selectivity confers a targeted neuronal mechanism of action, devoid of the vasoconstrictive effects associated with 5-HT1B/1D receptor agonism, which has historically limited triptan use in patients with cardiovascular risk factors. This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its interaction with the 5-HT1F receptor and the subsequent downstream signaling events that culminate in its clinical efficacy. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the preclinical and clinical data that underpin our understanding of this novel therapeutic agent.
Molecular Interaction with the 5-HT1F Receptor
This compound's therapeutic effect is initiated by its high-affinity binding to and activation of the 5-HT1F receptor, a G-protein coupled receptor (GPCR).
Binding Affinity and Selectivity
Preclinical studies have demonstrated this compound's high affinity for the human 5-HT1F receptor, with a dissociation constant (Ki) in the low nanomolar range.[1][2] Crucially, this compound exhibits significantly lower affinity for other serotonin receptor subtypes, particularly the 5-HT1B and 5-HT1D receptors responsible for vasoconstriction.[1][2][3][4] This high selectivity is a cornerstone of its favorable cardiovascular safety profile.[5] In vitro binding assays have shown a selectivity ratio of over 470-fold for the 5-HT1F receptor compared to the 5-HT1B and 5-HT1D receptors.[2][4]
Table 1: this compound Binding Affinity (Ki, nM) at Human 5-HT Receptors
| Receptor Subtype | This compound Ki (nM) |
| 5-HT1F | 2.21 [1][2] |
| 5-HT1A | 1053[1][6] |
| 5-HT1B | 1043[1][2][6] |
| 5-HT1D | 1357[1][2][6] |
| 5-HT2A | >5000[3][6] |
| 5-HT2B | >2000[3][6] |
| 5-HT2C | >3000[3][6] |
| 5-HT6 | >4000[3][6] |
| 5-HT7 | >3000[3][6] |
Data compiled from multiple preclinical studies.[1][2][3][6]
Signal Transduction Pathway
The 5-HT1F receptor is coupled to the inhibitory G-protein, Gi.[7][8] Activation of the 5-HT1F receptor by this compound initiates a downstream signaling cascade that ultimately leads to the inhibition of neuronal activity.
Inhibition of Adenylyl Cyclase and Reduction of cAMP
Upon this compound binding, the activated Gi protein inhibits the enzyme adenylyl cyclase.[7][8] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[7][8] The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).[7]
Neurobiological Effects
The activation of 5-HT1F receptors by this compound and the subsequent signaling cascade result in key neurobiological effects that are believed to underlie its antimigraine efficacy. A primary mechanism is the inhibition of the release of calcitonin gene-related peptide (CGRP), a neuropeptide implicated in migraine pathophysiology.[1][9][10][11]
Inhibition of CGRP and Glutamate Release
This compound has been shown to inhibit the release of CGRP from trigeminal nerve endings, both peripherally in the dura mater and centrally in the trigeminal nucleus caudalis.[9][11][12] This inhibitory effect is thought to occur through the Gi-coupled signaling pathway, which ultimately modulates ion channel function and reduces neuronal excitability. In addition to CGRP, this compound may also inhibit the release of other neurotransmitters, such as glutamate, which are involved in pain signaling pathways.[1][10][13]
Table 2: Effect of this compound on KCl-induced CGRP Release
| Tissue | Species | This compound Concentration | % Inhibition of CGRP Release |
| Dura Mater | Mouse | 30 µM | 47%[11] |
| Trigeminal Ganglion | Mouse | 30 µM | 59%[11] |
| Trigeminal Nucleus Caudalis | Mouse | 30 µM | 70%[11] |
Data from an ex vivo study demonstrating this compound's ability to inhibit CGRP release in key areas of the trigeminovascular system.[11]
Central Nervous System Penetration and Action
Unlike many triptans, this compound is lipophilic and readily crosses the blood-brain barrier.[3][10][13] This allows it to act on central 5-HT1F receptors in brain regions such as the trigeminal nucleus caudalis and thalamus, potentially blocking central pain processing and preventing the development of central sensitization, a key feature of chronic migraine.[1][10][13]
Clinical Efficacy
The mechanism of action of this compound translates into clinically meaningful benefits for patients with migraine. Large-scale, randomized, placebo-controlled Phase 3 clinical trials (SAMURAI, SPARTAN, and CENTURION) have demonstrated the efficacy of this compound for the acute treatment of migraine attacks.[3][9][12][14][15][16][17]
Table 3: Key Efficacy Endpoints from Phase 3 Clinical Trials (Pooled Data from SAMURAI and SPARTAN)
| Endpoint (at 2 hours post-dose) | Placebo | This compound 50 mg | This compound 100 mg | This compound 200 mg |
| Headache Pain Freedom | 18.3% | 28.6% | 29.9% | 35.6%[9] |
| Most Bothersome Symptom (MBS) Free | 31.5% | 40.8% | 42.6% | 44.7%[9] |
| Sustained Pain Freedom at 24 hours | 10.3% | 17.4% | 16.9% | 21.2%[2][9] |
| Sustained Pain Freedom at 48 hours | 9.6% | 14.9% | 15.2% | 18.4%[2][9] |
All this compound doses showed statistically significant superiority over placebo (p < 0.05) for these endpoints.[2][9]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound on 5-HT1F receptors.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1F receptor.
Methodology:
-
Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human 5-HT1F receptor are cultured and harvested. The cells are then homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer.
-
Competition Binding: A constant concentration of a radiolabeled ligand with known high affinity for the 5-HT1F receptor (e.g., [3H]-Sumatriptan) is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To assess the functional activity of this compound as an agonist at the 5-HT1F receptor by measuring its effect on cAMP levels.
Methodology:
-
Cell Culture: CHO-K1 or HEK293 cells stably expressing the human 5-HT1F receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Assay: The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then treated with increasing concentrations of this compound.
-
Stimulation: Forskolin, an adenylyl cyclase activator, is added to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: The plates are incubated for a defined period (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: The data are plotted as a dose-response curve, and the EC50 value (the concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) is determined.
CGRP Release Assay from Trigeminal Neurons
Objective: To determine the effect of this compound on the release of CGRP from cultured trigeminal ganglion neurons.
Methodology:
-
Primary Culture of Trigeminal Ganglion Neurons: Trigeminal ganglia are dissected from neonatal rats or mice and dissociated into single cells. The neurons are then cultured for several days to allow for maturation and expression of relevant receptors and neuropeptides.
-
Pre-incubation: The cultured neurons are pre-incubated with various concentrations of this compound for a specific time.
-
Stimulation: CGRP release is stimulated by depolarizing the neurons with a high concentration of potassium chloride (KCl) or by activating nociceptive pathways with capsaicin.
-
Sample Collection: The cell culture supernatant is collected after the stimulation period.
-
CGRP Quantification: The concentration of CGRP in the supernatant is measured using a sensitive enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Data Analysis: The amount of CGRP released in the presence of this compound is compared to the amount released in its absence to determine the percentage of inhibition.
Conclusion
This compound's mechanism of action is centered on its selective agonist activity at the 5-HT1F receptor. This initiates a Gi-coupled signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP, and subsequent inhibition of the release of key signaling molecules in migraine, such as CGRP and glutamate. Its ability to penetrate the central nervous system allows for a dual peripheral and central site of action. The robust preclinical data, supported by extensive clinical trial evidence, confirms that this targeted neuronal mechanism provides effective acute treatment for migraine without the cardiovascular liabilities of triptans, marking a significant therapeutic advance.
References
- 1. neurology.org [neurology.org]
- 2. Sustained responses to this compound: Results from post-hoc analyses of two Phase 3 randomized clinical trials for acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 3 randomized, placebo-controlled, double-blind study of this compound for acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. The [35S]GTPγS binding assay: approaches and applications in pharmacology | Semantic Scholar [semanticscholar.org]
- 7. Ex Vivo Release of Calcitonin Gene-Related Peptide from the Trigeminovascular System in Rodents [jove.com]
- 8. mdpi.com [mdpi.com]
- 9. Sustained responses to this compound: Results from post-hoc analyses of two Phase 3 randomized clinical trials for acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Two Mechanisms Involved in Trigeminal CGRP Release: Implications for Migraine Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Randomized, controlled trial of this compound over four migraine attacks: Findings from the CENTURION study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 14. Onset of Efficacy Following Oral Treatment With this compound for the Acute Treatment of Migraine: Integrated Results From 2 Randomized Double-Blind Placebo-Controlled Phase 3 Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Activation of TRPV1 Mediates Calcitonin Gene-Related Peptide Release, Which Excites Trigeminal Sensory Neurons and Is Attenuated by a Retargeted Botulinum Toxin with Anti-Nociceptive Potential | Journal of Neuroscience [jneurosci.org]
The Preclinical Profile of Lasmiditan: An In-depth Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Lasmiditan, a first-in-class selective serotonin 5-HT1F receptor agonist. By summarizing key quantitative data, detailing experimental methodologies, and visualizing core mechanisms, this document serves as a critical resource for professionals engaged in neuroscience research and drug development.
Pharmacodynamics: Receptor Selectivity and In Vitro Activity
This compound distinguishes itself from triptans through its high selectivity for the 5-HT1F receptor, a key target in migraine therapy that is not associated with the vasoconstrictive effects mediated by 5-HT1B/1D receptors.[1][2][3] This selectivity is a cornerstone of its clinical potential for patients with or at risk for cardiovascular conditions.
Table 1: In Vitro Receptor Binding and Functional Activity of this compound
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity |
| Human 5-HT1F | 2.21 [1][3] | Agonist (nanomolar efficacy) [1] |
| Human 5-HT1A | 1053[1] | Low Affinity |
| Human 5-HT1B | 1043[1][3] | No discernible agonist activity[1] |
| Human 5-HT1D | 1357[1][3] | No discernible agonist activity[1] |
Data synthesized from in vitro binding studies using human recombinant receptors.
Mechanism of Action: Neuronal Inhibition in the Trigeminal System
This compound's therapeutic effects are primarily attributed to its agonist activity at 5-HT1F receptors located on trigeminal ganglion neurons.[1][2] Activation of these Gi/o protein-coupled receptors leads to the inhibition of adenylyl cyclase, which in turn suppresses the release of key neurotransmitters implicated in migraine pathophysiology, namely Calcitonin Gene-Related Peptide (CGRP) and glutamate.[1][2] This neuronal inhibition attenuates trigeminal nerve activity and mitigates the signaling cascade that leads to migraine pain.
Preclinical Pharmacodynamics in Animal Models
This compound has demonstrated potent and dose-dependent efficacy in well-established rodent models of migraine. These models aim to replicate key aspects of migraine pathophysiology, such as neurogenic inflammation and neuronal activation.
Inhibition of Dural Plasma Protein Extravasation
A hallmark of neurogenic inflammation in migraine is the extravasation of plasma proteins in the dura mater. This compound effectively inhibits this process following electrical stimulation of the trigeminal ganglion.
| Dose (mg/kg) | Inhibition of Plasma Protein Extravasation (%) |
| 1 | Significant Inhibition |
| 3 | Dose-dependent increase in inhibition |
| 10 | Potent Inhibition |
Data is qualitative based on reports of dose-dependent inhibition.[1][3]
Suppression of c-Fos Expression in the Trigeminal Nucleus Caudalis (TNC)
The expression of the immediate early gene c-Fos in the TNC is a marker of neuronal activation in response to nociceptive stimulation. Oral administration of this compound has been shown to potently inhibit c-Fos expression induced by trigeminal ganglion stimulation.[1][3]
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several preclinical species, demonstrating its absorption, distribution, metabolism, and excretion properties.
Table 3: Single-Dose Oral Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) |
| Rat | 1 (oral) | ~1020 (male) | 0.5 | ~9105 (male) | ~31 |
| 1 (IV) | - | 0.5 | - | - | |
| Dog | 2 (oral, fasted) | - | 1.25 | - | - |
| 2 (oral, fed) | - | 3.5 | - | - |
Note: The provided data for rats represents ng eq/g and ng eq·h/g for Cmax and AUC respectively. Half-life in rats was calculated with both sexes combined. Data for dogs primarily highlights the effect of food on Tmax. Comprehensive numerical values for Cmax and AUC in dogs were not consistently available in the reviewed literature.
Key Experimental Protocols
The following sections detail the methodologies for key preclinical experiments used to characterize the pharmacodynamic profile of this compound.
Dural Plasma Protein Extravasation Model
This model assesses the ability of a compound to inhibit neurogenic inflammation in the dura mater.
Experimental Workflow:
Protocol Details:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Anesthesia: Animals are anesthetized to ensure a lack of pain and distress during the procedure.
-
Surgical Preparation: The femoral vein is cannulated for intravenous administration of substances. A stimulating electrode is stereotactically placed on the trigeminal ganglion.
-
Drug Administration: this compound or vehicle is administered, commonly intravenously or orally, at a predetermined time before trigeminal ganglion stimulation.
-
Induction of Extravasation: Evans blue dye, which binds to plasma albumin, is injected intravenously. Subsequently, the trigeminal ganglion is electrically stimulated to induce neurogenic inflammation and plasma protein extravasation.
-
Quantification: After a set period, the animal is perfused with saline to remove intravascular dye. The dura mater is then removed, and the amount of extravasated Evans blue is quantified spectrophotometrically.
c-Fos Expression in the Trigeminal Nucleus Caudalis
This method is used to assess neuronal activation in the central nervous system in response to a nociceptive stimulus.
Protocol Details:
-
Animal Model and Drug Administration: Similar to the extravasation model, rats are administered this compound or vehicle prior to the stimulus.
-
Stimulation: The trigeminal ganglion is electrically stimulated to induce nociceptive signaling.
-
Tissue Processing: Following a post-stimulation period that allows for c-Fos protein expression, the animals are euthanized, and the brainstem is removed and fixed.
-
Immunohistochemistry: Brainstem sections containing the TNC are processed for c-Fos immunohistochemistry.
-
Analysis: The number of c-Fos-immunoreactive neurons in the TNC is quantified using microscopy and image analysis software. A reduction in the number of c-Fos-positive cells in the this compound-treated group compared to the vehicle group indicates inhibition of neuronal activation.
Cutaneous Allodynia in a Model of Medication Overuse Headache
This model evaluates the potential for a drug to induce allodynia, a painful response to a normally non-painful stimulus, which is a feature of medication overuse headache.[4][5][6][7]
Protocol Details:
-
Animal Model: Sprague-Dawley rats are used in this model.[4][5][6][7]
-
Drug Administration: Animals receive repeated oral doses of this compound (e.g., 10 mg/kg), a comparator drug like sumatriptan, or vehicle over a period of two weeks.[4][5][6][7]
-
Assessment of Allodynia: Cutaneous allodynia is measured at baseline and at regular intervals throughout the study. This is typically done by applying von Frey filaments of varying forces to the periorbital region and hind paws and observing the withdrawal threshold.[4][5][6][7]
-
Triggering Stimuli: After the initial drug administration period, animals may be exposed to putative migraine triggers, such as bright light stress or a nitric oxide donor, to assess for latent sensitization.[4][5][6][7]
-
Endpoint: The primary endpoint is the development and resolution of cutaneous allodynia, as indicated by a decrease in the mechanical withdrawal threshold.
Summary and Conclusion
The preclinical data for this compound robustly support its mechanism of action as a selective 5-HT1F receptor agonist with potent neuronal inhibitory effects in the trigeminal system. Its efficacy in animal models of migraine, coupled with a pharmacokinetic profile that allows for central nervous system penetration, provides a strong rationale for its clinical development and use. The detailed experimental protocols outlined in this guide offer a framework for further research into the nuanced pharmacology of this compound and other selective 5-HT1F receptor agonists. This in-depth understanding of its preclinical characteristics is invaluable for the ongoing efforts to develop novel and safer therapies for migraine.
References
- 1. This compound mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical pharmacological profile of the selective 5-HT1F receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of LY573144 (this compound) in a preclinical model of medication overuse headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of LY573144 (this compound) in a preclinical model of medication overuse headache - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of LY573144 (this compound) in a preclinical model of medication overuse headache | Semantic Scholar [semanticscholar.org]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
The Synthesis and Structural Elucidation of Lasmiditan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lasmiditan is a selective serotonin 5-HT1F receptor agonist approved for the acute treatment of migraine. Its unique mechanism of action, which avoids the vasoconstrictive effects associated with triptans, makes it a valuable therapeutic alternative for patients with cardiovascular risk factors. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, detailing the strategic bond disconnections in its retrosynthetic analysis and outlining key reaction steps. Furthermore, this document delves into the structural analysis of this compound, presenting data from various analytical techniques crucial for its characterization. Detailed experimental protocols for both synthesis and analysis are provided to facilitate replication and further research.
Chemical Synthesis of this compound
The synthesis of this compound can be approached through several routes, with a common strategy involving the coupling of a substituted pyridine core with a fluorinated benzoyl moiety. A robust synthesis developed by researchers at Eli Lilly and Company serves as a primary example.[1]
Retrosynthetic Analysis
A logical retrosynthetic disconnection of this compound (1) involves breaking the amide bond, leading to two key precursors: 2,4,6-trifluorobenzoyl chloride (2) and (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (3). The amine fragment (3) can be further disconnected via a Buchwald-Hartwig amination of a corresponding 2-chloropyridine derivative. This intermediate can be envisioned as arising from the reaction of an organometallic reagent with a Weinreb amide.[1]
Synthetic Pathway
A common synthetic route is initiated from commercially available starting materials and proceeds through several key transformations.
Caption: A simplified workflow for the synthesis of this compound.
Key Reaction Steps and Data
The following table summarizes the key steps in a common synthetic route to this compound, including reaction conditions and reported yields.
| Step | Reaction | Key Reagents and Conditions | Yield (%) |
| 1 | Formation of 2,4,6-trifluorobenzoyl chloride | 2,4,6-trifluorobenzoic acid, thionyl chloride or oxalyl chloride, DMF (cat.), DCM, rt | High |
| 2 | Synthesis of the Ketone Intermediate | 2-chloropyridine, n-BuLi, dimethylaminoethanol, Weinreb amide, THF, -78 °C to rt | Not specified |
| 3 | Buchwald-Hartwig Amination and Deprotection | Ketone intermediate, benzophenone imine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP), NaOt-Bu, toluene; followed by acidic workup. | 82% (over 2 steps)[1] |
| 4 | Amide Coupling | (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone, 2,4,6-trifluorobenzoyl chloride, 1,4-dioxane, reflux, 3h. | >100% (crude) |
| 5 | Salt Formation | This compound free base, succinic acid, ethanol, 55 °C to rt | High |
Experimental Protocols
Step 3: Buchwald-Hartwig Amination and Deprotection A mixture of the ketone intermediate, benzophenone imine, a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), a suitable phosphine ligand like (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), and a base such as sodium tert-butoxide in an inert solvent like toluene is heated. The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or LC-MS). Upon completion, the reaction is cooled and subjected to an acidic workup to hydrolyze the imine and afford the primary amine, (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone. The product is then purified by column chromatography.[1]
Step 4: Amide Coupling to form this compound To a solution of (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (0.20 g, 0.92 mmol) in 1,4-dioxane (10 mL) is added 2,4,6-trifluorobenzoyl chloride (0.357 g, 1.84 mmol). The reaction mixture is heated to reflux and stirred for 3 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is purified by loading onto an SCX column, washing with methanol, and eluting with 2M ammonia in methanol. Concentration of the eluent yields this compound free base as an oil.
Step 5: Formation of this compound Hemisuccinate this compound free base is dissolved in ethanol. A solution of 0.5 equivalents of succinic acid in ethanol is added. The mixture is heated to approximately 55 °C and then allowed to cool to room temperature, during which the hemisuccinate salt precipitates. The solid is collected by filtration and dried to yield this compound hemisuccinate.
Structural Analysis of this compound
The structural integrity and purity of synthesized this compound are confirmed using a variety of analytical techniques.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a complete, assigned 1H and 13C NMR spectrum for this compound is not readily available in the public domain, the expected spectra would show characteristic signals for the aromatic protons of the trifluorobenzoyl and pyridine rings, as well as the aliphatic protons of the piperidine ring.
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a key technique for determining the molecular weight of this compound.
-
Molecular Ion: The protonated molecule [M+H]+ is observed at m/z 378.24.[2]
-
Fragmentation: Tandem mass spectrometry (MS/MS) would provide further structural information through characteristic fragmentation patterns, though detailed public data is limited.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is employed to assess the purity of this compound and to separate it from any process-related impurities or degradation products.
| HPLC Method Parameters | |
| Column | Inertsil ODS-3 (250x4.6 mm, 5.0 µm) |
| Mobile Phase A | 0.1 M phosphate buffer (pH 3.6) and acetonitrile (65:35 v/v) |
| Mobile Phase B | 0.1 M phosphate buffer (pH 3.6) and methanol (20:80 v/v) |
| Elution | Isocratic (50:50 A:B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 246 nm |
| Retention Time | 8.49 min |
Data from a stability-indicating HPLC method development study.
X-ray Crystallography
X-ray powder diffraction (XRPD) is used to characterize the solid-state forms of this compound and its salts. Different crystalline forms (polymorphs) can exhibit distinct physical properties.
| Crystalline Form | Characteristic 2θ Peaks (Cu-Kα) |
| This compound Form 1 | 5.3°, 12.5°, 13.3°, 15.2°, 16.6°, 19.8° (all ±0.2°) |
| This compound Hemisuccinate Form A | 15.3°, 16.4°, 19.3°, 22.1°, 23.6°, 25.9° (all ±0.2°) |
| This compound Acetate | 14.0°, 17.9°, 20.4°, 26.2° (all ±0.2°) |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by acting as a selective agonist at the serotonin 5-HT1F receptor.[3] This receptor is a G-protein coupled receptor (GPCR) found on trigeminal neurons.
Diagram: this compound Signaling Pathway
References
The Advent of a New Era in Migraine Therapy: A Technical Deep Dive into the Discovery and Development of Lasmiditan
A Whitepaper for Researchers and Drug Development Professionals
Abstract
The landscape of acute migraine treatment has been significantly reshaped by the emergence of a novel class of therapeutics known as the "ditans." This technical guide provides an in-depth exploration of the discovery and development of lasmiditan, the first-in-class ditan, designed to offer a targeted and neurally-focused approach to migraine relief. We will delve into the preclinical and clinical journey of this compound, from its rational design as a selective serotonin 5-HT1F receptor agonist to its robust clinical trial program. This document will detail the key experiments that elucidated its mechanism of action, its pharmacokinetic profile, and its clinical efficacy and safety, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of neuroscience and pain management.
Introduction: The Unmet Need and the Dawn of the Ditans
For decades, the triptan class of drugs has been the cornerstone of acute migraine therapy. Their efficacy is primarily attributed to their agonist activity at the 5-HT1B and 5-HT1D receptors, leading to vasoconstriction of cranial blood vessels and inhibition of neuropeptide release.[1][2] However, the vasoconstrictive properties of triptans pose a potential risk for patients with or at risk for cardiovascular and cerebrovascular conditions, creating a significant unmet medical need.[3] This limitation spurred the search for a novel therapeutic agent that could provide effective migraine relief without inducing vasoconstriction.
The discovery that the 5-HT1F receptor is expressed in the trigeminal ganglion and plays a role in modulating migraine pathophysiology, without being present on vascular smooth muscle, presented a promising new target.[3][4] This led to the development of a new class of drugs, the ditans, which are selective 5-HT1F receptor agonists. This compound (formerly COL-144 and LY573144) emerged as the pioneering molecule in this class.[5][6] Discovered by Eli Lilly and Company, its development journey involved a strategic licensing to CoLucid Pharmaceuticals before being reacquired by Eli Lilly, culminating in its approval by the U.S. Food and Drug Administration (FDA).[6][7]
Preclinical Development: Elucidating the Unique Mechanism of Action
The preclinical development of this compound was focused on establishing its high selectivity and affinity for the 5-HT1F receptor and demonstrating its efficacy in animal models of migraine, all while confirming its lack of vasoconstrictive effects.
Receptor Binding and Functional Activity
The cornerstone of this compound's profile is its remarkable selectivity for the 5-HT1F receptor. This was quantified through extensive radioligand binding assays.
Experimental Protocol: Radioligand Binding Competition Assay
-
Objective: To determine the binding affinity (Ki) of this compound for various human serotonin (5-HT) receptor subtypes.
-
Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the human 5-HT receptor subtypes of interest were prepared.
-
Assay Setup: Competition binding assays were performed in 96-well plates. Each well contained the cell membrane preparation, a specific radioligand for the receptor subtype being tested, and varying concentrations of this compound (or a reference compound).
-
Incubation: The plates were incubated to allow for competitive binding between the radioligand and this compound to the receptors.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of bound radioactivity on the filters was quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.
-
Data Presentation: this compound Binding Affinity (Ki) at Human 5-HT Receptors
| Receptor Subtype | This compound Ki (nM) | Reference Compound Ki (nM) |
| 5-HT1F | 2.21 | |
| 5-HT1A | 1053 | |
| 5-HT1B | 1043 | |
| 5-HT1D | 1357 | |
| 5-HT1E | >1000 | |
| 5-HT2A | >1000 | |
| 5-HT2B | >1000 | |
| 5-HT7 | >1000 |
Data compiled from multiple sources.[5][8]
The data clearly demonstrates that this compound possesses a high affinity for the 5-HT1F receptor with over 470-fold greater selectivity compared to the 5-HT1B and 5-HT1D receptors, the targets of triptans.[5]
To confirm that this compound acts as an agonist at the 5-HT1F receptor, GTPγS binding assays were conducted. This functional assay measures the activation of G-proteins coupled to the receptor upon agonist binding.
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Objective: To determine the functional agonist activity of this compound at the 5-HT1F receptor.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the 5-HT1F receptor were prepared.
-
Assay Setup: Membranes were incubated in a buffer containing GDP, varying concentrations of this compound, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Reaction Initiation and Incubation: The binding reaction was initiated by the addition of [³⁵S]GTPγS and incubated at 30°C.
-
Termination and Separation: The reaction was terminated by rapid filtration, separating the membrane-bound [³⁵S]GTPγS from the unbound.
-
Quantification: The amount of radioactivity on the filters was measured by liquid scintillation counting.
-
Data Analysis: The concentration-response curves were plotted to determine the EC50 (potency) and Emax (efficacy) of this compound.
-
This compound demonstrated potent agonist activity at the 5-HT1F receptor in these assays, while showing no significant activity at the 5-HT1B and 5-HT1D receptors.[8]
In Vivo Models of Migraine
A key preclinical model for assessing anti-migraine efficacy is the inhibition of dural plasma protein extravasation, a phenomenon associated with neurogenic inflammation in the dura mater.
Experimental Protocol: Dural Plasma Protein Extravasation in Rats
-
Objective: To evaluate the ability of this compound to inhibit neurogenic dural inflammation.
-
Methodology:
-
Animal Preparation: Anesthetized rats were used. The femoral vein was cannulated for drug and dye administration.
-
Trigeminal Ganglion Stimulation: An electrode was placed on the trigeminal ganglion for electrical stimulation, which induces the release of vasoactive neuropeptides and subsequent plasma protein extravasation.
-
Dye Administration: Evans blue dye, which binds to plasma albumin, was administered intravenously to quantify the extent of plasma leakage.
-
Drug Administration: this compound or vehicle was administered prior to trigeminal stimulation.
-
Tissue Collection and Quantification: After a set period, the animals were perfused, and the dura mater was removed. The amount of extravasated Evans blue dye in the dura was extracted and quantified spectrophotometrically.
-
Orally administered this compound was shown to potently and dose-dependently inhibit dural plasma protein extravasation induced by trigeminal ganglion stimulation.[8]
The expression of the immediate early gene c-Fos in the TNC is a marker of neuronal activation in the central trigeminal pathways, which is a critical component of migraine pain processing.
Experimental Protocol: c-Fos Immunohistochemistry in the TNC
-
Objective: To assess the effect of this compound on the activation of second-order neurons in the trigeminal pain pathway.
-
Methodology:
-
Animal Model: Trigeminal nociception was induced in rats, typically by electrical stimulation of the trigeminal ganglion or chemical stimulation of the dura mater.
-
Drug Administration: this compound or vehicle was administered prior to the nociceptive stimulation.
-
Tissue Processing: After a survival period to allow for c-Fos protein expression, the animals were perfused, and the brainstems were removed and sectioned.
-
Immunohistochemistry: The brainstem sections were processed for c-Fos immunohistochemistry using a specific primary antibody against the c-Fos protein, followed by a secondary antibody conjugated to a detectable marker.
-
Microscopy and Analysis: The number of c-Fos-positive neurons in the TNC was quantified using light microscopy.
-
This compound significantly inhibited the expression of c-Fos in the TNC, indicating its ability to suppress the activation of central trigeminal neurons.[8]
Clinical Development: From Proof-of-Concept to Pivotal Trials
The clinical development program for this compound was designed to establish its efficacy and safety in the acute treatment of migraine in adults.
Phase 2 Studies
Initial Phase 2 studies provided the proof-of-concept for this compound's efficacy in treating migraine attacks. These studies explored various doses and formulations, demonstrating a dose-dependent effect on headache relief.
Phase 3 Pivotal Trials: SAMURAI and SPARTAN
The efficacy and safety of this compound were definitively established in two large, randomized, double-blind, placebo-controlled Phase 3 trials: SAMURAI (NCT02439320) and SPARTAN (NCT02605174).[9][10]
Experimental Protocol: SAMURAI and SPARTAN Trial Design
-
Objective: To evaluate the efficacy and safety of oral this compound for the acute treatment of a single migraine attack.
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group studies.
-
Patient Population: Adults with a history of migraine with or without aura, experiencing 3 to 8 migraine attacks per month.
-
Inclusion/Exclusion Criteria:
-
Intervention:
-
Primary Endpoints:
-
Proportion of patients who were headache pain-free at 2 hours post-dose.
-
Proportion of patients free from their most bothersome symptom (MBS; nausea, photophobia, or phonophobia) at 2 hours post-dose.
-
-
Statistical Analysis: The primary efficacy analyses were conducted on the modified intent-to-treat (mITT) population. Logistic regression was used for comparisons between this compound and placebo groups.
Data Presentation: Pooled Efficacy Results from SAMURAI and SPARTAN Trials (2 Hours Post-Dose)
| Endpoint | Placebo | This compound 50 mg | This compound 100 mg | This compound 200 mg |
| Pain Freedom | 18.3% | 28.6% | 29.9% | 35.6% |
| MBS Freedom | 31.5% | 40.8% | 42.6% | 44.7% |
*p < 0.05 vs. placebo. Data compiled from pooled analysis.[12]
Both the SAMURAI and SPARTAN trials met their primary endpoints, demonstrating that all doses of this compound were significantly more effective than placebo in achieving pain freedom and freedom from the most bothersome symptom at 2 hours.[9][12] The most common adverse events were CNS-related and included dizziness, paresthesia, somnolence, fatigue, and nausea.[12]
Pharmacokinetics and Metabolism
Understanding the pharmacokinetic profile of this compound is crucial for its clinical application.
Data Presentation: Pharmacokinetic Properties of this compound
| Parameter | Value |
| Oral Bioavailability | ~40% |
| Time to Peak Plasma Concentration (Tmax) | ~1.8 hours |
| Plasma Protein Binding | 55-60% |
| Terminal Half-life (t1/2) | ~5.7 hours |
| Metabolism | Primarily via non-cytochrome P450 (CYP) enzymes through ketone reduction. |
| Excretion | Mainly renal, with approximately 66% of the dose excreted as the main metabolite (S-M8). |
Data compiled from multiple sources.[12][13][14]
This compound's metabolism primarily by non-CYP enzymes is a notable feature, suggesting a lower potential for drug-drug interactions compared to drugs metabolized by the CYP450 system.[12][13]
Visualizing the Science: Diagrams and Pathways
Signaling Pathway of this compound at the 5-HT1F Receptor
Caption: this compound's activation of the 5-HT1F receptor inhibits CGRP and glutamate release.
Experimental Workflow for Dural Plasma Protein Extravasation Assay
Caption: Workflow for measuring dural plasma protein extravasation.
Logical Progression of this compound's Development
Caption: The development pathway of this compound.
Conclusion
The discovery and development of this compound represent a paradigm shift in the acute treatment of migraine. By selectively targeting the 5-HT1F receptor, this compound offers a neurally-mediated mechanism of action that effectively alleviates migraine pain and associated symptoms without the vasoconstrictive effects that limit the use of triptans. The comprehensive preclinical and clinical data presented in this guide underscore the rigorous scientific journey that has established this compound as a valuable therapeutic option for a broad range of migraine sufferers. As the first-in-class ditan, this compound has paved the way for a new era of targeted migraine therapies, offering hope to patients and new avenues of research for the scientific community.
References
- 1. Neurogenically mediated plasma extravasation in dura mater: effect of ergot alkaloids. A possible mechanism of action in vascular headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cilostazol induces C-fos expression in the trigeminal nucleus caudalis and behavioural changes suggestive of headache with the migraine-like feature photophobia in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EHMTI-0092. Activation of the 5-HT2B receptor induces dural plasma protein extravasation in a mouse migraine model | springermedizin.de [springermedizin.de]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. Safety findings from Phase 3 this compound studies for acute treatment of migraine: Results from SAMURAI and SPARTAN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor systems mediating c-fos expression within trigeminal nucleus caudalis in animal models of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of binding, functional activity, and contractile responses of the selective 5‐HT1F receptor agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. neurotrials.ai [neurotrials.ai]
- 10. Characterization of binding, functional activity, and contractile responses of the selective 5-HT1F receptor agonist this compound [pubmed.ncbi.nlm.nih.gov]
- 11. Phase 3 randomized, placebo-controlled, double-blind study of this compound for acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. d-nb.info [d-nb.info]
Lasmiditan: A Deep Dive into its Selective Affinity for the 5-HT1F Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the core of Lasmiditan's pharmacological profile: its remarkable selectivity for the serotonin 5-HT1F receptor over other serotonin receptor subtypes. This high selectivity is a key differentiator from other migraine therapies, such as triptans, and underpins its mechanism of action while minimizing certain cardiovascular risks. This document provides a comprehensive overview of the binding affinities, functional activity, and the experimental methodologies used to characterize this unique compound.
Quantitative Analysis of Receptor Binding Affinity
This compound's high affinity for the 5-HT1F receptor and markedly lower affinity for other serotonin receptors are demonstrated in in vitro binding studies. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
Data from radioligand binding assays clearly illustrate this compound's selectivity. The compound exhibits a Ki of 2.21 nM at the human 5-HT1F receptor.[1][2][3] In contrast, its affinity for other serotonin receptor subtypes is significantly lower, with Ki values exceeding 1000 nM for the 5-HT1B and 5-HT1D receptors, resulting in a selectivity ratio of over 470-fold.[1][2] This pronounced selectivity for the 5-HT1F receptor is a cornerstone of its therapeutic design.[3][4][5][6]
| Receptor Subtype | This compound Ki (nM) | Reference |
| 5-HT1F | 2.21 ± 0.22 | [3] |
| 5-HT1A | 1053 ± 134 | [3] |
| 5-HT1B | 1043 ± 124 | [1][2][3] |
| 5-HT1D | 1357 ± 156 | [1][2][3] |
| 5-HT2A | >5000 | [3] |
| 5-HT2B | >2000 | [3] |
| 5-HT2C | >3000 | [3] |
| 5-HT6 | >4000 | [3] |
| 5-HT7 | >3000 | [3] |
Experimental Protocols
The determination of this compound's receptor selectivity relies on established and robust in vitro pharmacological assays. The following sections detail the typical methodologies employed.
Radioligand Binding Assays
These assays are fundamental in determining the binding affinity (Ki) of a test compound for a specific receptor. The principle is based on the competition between a radiolabeled ligand (with known affinity) and the unlabeled test compound (this compound) for binding to the receptor.
1. Membrane Preparation:
-
Cells stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 cells) are cultured to confluency.
-
The cells are harvested, and the cell membranes are isolated through a process of homogenization and centrifugation.
-
The final membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-Serotonin or a subtype-selective radioligand), and varying concentrations of the unlabeled test compound (this compound).
-
Control wells for total binding (only radioligand and membranes) and non-specific binding (radioligand, membranes, and a high concentration of a known non-radioactive ligand) are included.
-
The plate is incubated to allow the binding to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: cAMP Measurement
To determine the functional activity of this compound at G-protein coupled serotonin receptors, assays measuring the downstream second messenger cyclic adenosine monophosphate (cAMP) are employed. The 5-HT1F receptor is coupled to a Gi protein, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[7][8][9]
1. Cell Culture and Treatment:
-
Cells expressing the specific human serotonin receptor subtype are seeded in a multi-well plate.
-
For Gi-coupled receptors, the cells are typically stimulated with forskolin to induce a measurable level of cAMP.
-
The cells are then treated with varying concentrations of the test compound (this compound).
2. cAMP Measurement:
-
Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured.
-
Various commercial kits are available for cAMP detection, often based on principles like competitive enzyme-linked immunosorbent assay (ELISA) or homogenous time-resolved fluorescence (HTRF).
3. Data Analysis:
-
For agonists at Gi-coupled receptors, the potency is determined by the concentration that produces 50% of the maximal inhibition of forskolin-stimulated cAMP levels (EC50).
-
The results demonstrate this compound's functional selectivity as an agonist at the 5-HT1F receptor.[10][11]
Visualizing the Methodologies and Pathways
To further elucidate the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow of a competitive radioligand binding assay.
Caption: Simplified 5-HT1F receptor signaling pathway.
References
- 1. Preclinical pharmacological profile of the selective 5-HT1F receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT1F receptor agonist this compound as a potential treatment of migraine attacks: a review of two placebo-controlled phase II trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pharmacological profile and clinical prospects of the oral 5-HT1F receptor agonist this compound in the acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural basis for recognition of anti-migraine drug this compound by the serotonin receptor 5-HT1F–G protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mrimigraine.com [mrimigraine.com]
- 7. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are 5-HT1F receptor agonists and how do they work? [synapse.patsnap.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. Characterization of binding, functional activity, and contractile responses of the selective 5-HT1F receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of binding, functional activity, and contractile responses of the selective 5‐HT1F receptor agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Lasmiditan in Modulating CGRP Release in the Trigeminal System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Migraine is a debilitating neurological disorder characterized by severe headaches, and its pathophysiology is intricately linked to the activation of the trigeminal vascular system and the subsequent release of calcitonin gene-related peptide (CGRP).[1] CGRP is a potent vasodilator and a key player in pain signaling during a migraine attack.[1][2] Lasmiditan, a selective 5-hydroxytryptamine (5-HT) 1F receptor agonist, represents a novel therapeutic approach for the acute treatment of migraine.[2][3] Unlike triptans, which act on 5-HT1B/1D receptors and cause vasoconstriction, this compound's mechanism of action is devoid of significant vasoconstrictive properties, offering a safer alternative for patients with cardiovascular risk factors.[3][4] This technical guide provides an in-depth analysis of the role of this compound in modulating CGRP release within the trigeminal system, summarizing key experimental findings, detailing methodologies, and visualizing the underlying signaling pathways and experimental workflows.
Introduction: The Trigeminal System and CGRP in Migraine
The trigeminal vascular system plays a crucial role in the pathophysiology of migraine. Activation of trigeminal ganglion neurons leads to the release of vasoactive neuropeptides, most notably CGRP.[1][3] CGRP, a 37-amino acid neuropeptide, is abundantly expressed in trigeminal afferent neurons.[5] Its release contributes to the neurogenic inflammation, vasodilation of cranial blood vessels, and transmission of pain signals that characterize a migraine attack.[6][7] Clinical studies have shown elevated levels of CGRP during migraine attacks, and infusion of CGRP can trigger migraine-like headaches in susceptible individuals.[6][8] Consequently, targeting the CGRP pathway has become a cornerstone of modern migraine therapy.
This compound emerges as a targeted therapy that leverages the presence of 5-HT1F receptors on trigeminal ganglion neurons.[1][2] These receptors are located on both the terminals and cell bodies of these neurons and are implicated in the modulation of neuropeptide release.[1][2] By selectively activating these receptors, this compound offers a mechanism to inhibit the release of CGRP and other neurotransmitters like glutamate, thereby mitigating the downstream effects that lead to migraine pain.[2][5]
Mechanism of Action: this compound and the 5-HT1F Receptor
This compound is a highly selective agonist for the 5-HT1F receptor, with a binding affinity (Ki) of 2.21 nM, which is over 440 times more potent than its affinity for 5-HT1B and 5-HT1D receptors.[5] The 5-HT1F receptor is a G protein-coupled receptor (GPCR) that, upon activation, initiates an intracellular signaling cascade.
Signaling Pathway
Activation of the 5-HT1F receptor by this compound leads to the inhibition of adenylate cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[9] A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), a key enzyme in many cellular processes, including neurotransmitter release.[9] The downstream effects of this signaling cascade include the inhibition of CGRP release from trigeminal nerve endings.[9]
Figure 1: this compound's Signaling Pathway via the 5-HT1F Receptor.
Experimental Evidence: Modulation of CGRP Release
A substantial body of preclinical evidence supports this compound's ability to inhibit CGRP release in the trigeminal system. These studies have utilized both ex vivo and in vivo models to quantify the effects of this compound.
Ex Vivo Studies
Ex vivo experiments have been crucial in demonstrating the direct inhibitory effect of this compound on CGRP release from various components of the trigeminal system.
A common methodology for assessing ex vivo CGRP release involves the following steps:[3][4][10][11]
-
Tissue Isolation: Tissues such as the dura mater, trigeminal ganglion (TG), and trigeminal nucleus caudalis (TNC) are isolated from rodents (e.g., mice).[3][4][10][11]
-
Incubation: The isolated tissues are incubated in a physiological buffer solution.
-
Stimulation: CGRP release is stimulated by depolarization of the neurons, typically using potassium chloride (KCl).[3][4][10][11]
-
Treatment: Tissues are pre-incubated with this compound, a comparator drug (e.g., sumatriptan), or a vehicle control before stimulation.
-
Quantification: The amount of CGRP released into the incubation buffer is measured using a sensitive technique such as an enzyme-linked immunosorbent assay (ELISA).[4]
Figure 2: Experimental Workflow for Ex Vivo CGRP Release Assay.
The following table summarizes the quantitative findings from ex vivo studies, demonstrating the inhibitory effect of this compound and Sumatriptan on KCl-induced CGRP release.
| Tissue Component | Drug (Concentration) | % Inhibition of CGRP Release | Statistical Significance (p-value) | Reference |
| Dura Mater | Sumatriptan (30 µM) | 49% | <0.05 | [4] |
| This compound (30 µM) | 47% | <0.05 | [4] | |
| Trigeminal Ganglion (TG) | Sumatriptan (30 µM) | 48% | <0.05 | [4] |
| This compound (30 µM) | 59% | <0.05 | [4] | |
| Trigeminal Nucleus Caudalis (TNC) | Sumatriptan (30 µM) | 75% | <0.05 | [4] |
| This compound (30 µM) | 70% | <0.05 | [4] |
Table 1: Comparative Inhibition of KCl-Induced CGRP Release by this compound and Sumatriptan in Mouse Trigeminal Tissues.[4]
These data indicate that this compound is as effective as sumatriptan in inhibiting CGRP release from both peripheral (dura mater, trigeminal ganglion) and central (trigeminal nucleus caudalis) components of the trigeminal system.[4][12]
A separate study reported the following relative stimulated CGRP release values, further supporting the inhibitory effect of this compound.
| Tissue Component | Treatment | Relative Stimulated CGRP Release (Mean ± SEM) | Statistical Significance (p-value vs. Vehicle) | Reference |
| Dura Mater | Vehicle | 6.4 ± 1.2 | - | [12] |
| This compound | 2.6 ± 0.5 | 0.027 | [12] | |
| Trigeminal Ganglion | Vehicle | 7.4 ± 2.6 | - | [12] |
| This compound | 2.1 ± 0.7 | 0.032 | [12] | |
| Trigeminal Nucleus Caudalis | Vehicle | 10.9 ± 3.0 | - | [12] |
| This compound | 3.6 ± 1.1 | 0.037 | [12] |
Table 2: Effect of this compound on Relative Stimulated CGRP Release in Mouse Trigeminal Tissues.[12]
In Vivo Studies
In vivo models provide a more integrated physiological context to evaluate the effects of this compound on the trigeminal system.
The rat closed-cranial window model is a widely used in vivo technique to assess the effects of drugs on dural vasodilation, an indirect measure of CGRP release.[3][10][11]
-
Animal Preparation: Anesthetized rats are prepared with a closed cranial window over the dura mater.
-
Stimulation of CGRP Release: Endogenous CGRP release is induced by electrical stimulation of the trigeminal ganglion or by the administration of capsaicin.[3][10][11]
-
Measurement of Dural Artery Diameter: The diameter of the dural arteries is continuously monitored to measure vasodilation.
-
Drug Administration: this compound or a comparator drug is administered intravenously (i.v.).[10][12]
-
Assessment of Exogenous CGRP Effects: To confirm that the drug's effect is on CGRP release and not on the CGRP receptor, the effect of exogenously administered CGRP on dural vasodilation is also assessed.[10][12]
Figure 3: Experimental Workflow for In Vivo Dural Vasodilation Model.
In vivo studies have demonstrated that intravenous administration of this compound significantly attenuates the vasodilatory responses induced by endogenous CGRP release.[10][12] Importantly, this compound does not affect the vasodilation caused by the administration of exogenous CGRP.[10][12] This crucial finding indicates that this compound's mechanism of action is to inhibit the release of CGRP from trigeminal nerve terminals, rather than blocking the CGRP receptor itself.[5] Dose-dependent inhibition of endogenous CGRP was observed with this compound (0.3–10 mg/kg) and sumatriptan (3–10 mg/kg).[5]
Central and Peripheral Sites of Action
This compound's lipophilic nature allows it to cross the blood-brain barrier, enabling it to act on both peripheral and central nervous system sites.[1][2]
-
Peripheral Nervous System (PNS): In the periphery, this compound acts on 5-HT1F receptors located on the terminals of trigeminal afferent fibers that innervate the dura mater and on the cell bodies within the trigeminal ganglion.[1][2] This peripheral action is thought to be a primary mechanism for inhibiting CGRP release and preventing neurogenic inflammation.
-
Central Nervous System (CNS): Within the CNS, this compound can act on 5-HT1F receptors in the trigeminal nucleus caudalis (TNC) and the thalamus.[1][2][5] Activation of these central receptors can inhibit the release of CGRP and the excitatory neurotransmitter glutamate, thereby preventing the development of central sensitization, a key process in the chronification of migraine.[2][5] Furthermore, 5-HT1F receptors are involved in descending pain modulation pathways, presenting another potential site for this compound's analgesic effects.[1][2]
Conclusion
This compound represents a significant advancement in the acute treatment of migraine, offering a targeted mechanism of action with a favorable cardiovascular safety profile. Its high selectivity for the 5-HT1F receptor allows for the effective modulation of the trigeminal system, a key player in migraine pathophysiology. The comprehensive experimental data from both ex vivo and in vivo studies robustly demonstrate that this compound prejunctionally inhibits the release of CGRP from both peripheral and central trigeminal nerve terminals. This inhibition of a critical mediator of migraine pain, coupled with its ability to act at multiple sites within the trigeminal pathway, underscores the pivotal role of this compound in the evolving landscape of migraine therapeutics. Further research into the central actions of this compound and its potential effects on other neurotransmitter systems will continue to refine our understanding of its complete mechanism of action and its place in clinical practice.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound mechanism of action - review of a selective 5-HT1F agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.regionh.dk [research.regionh.dk]
- 4. neurology.org [neurology.org]
- 5. This compound mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CGRP in Animal Models of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencealert.com [sciencealert.com]
- 8. Calcitonin gene-related peptide (CGRP): Role in migraine pathophysiology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound inhibits calcitonin gene-related peptide release in the rodent trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits calcitonin gene-related peptide release in the rodent trigeminovascular system - PMC [pmc.ncbi.nlm.nih.gov]
Lipophilicity and Blood-Brain Barrier Penetration of Lasmiditan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lasmiditan is a first-in-class selective serotonin 5-HT1F receptor agonist, approved for the acute treatment of migraine. A key differentiator of this compound from triptans, the previous standard of care, is its novel mechanism of action that does not involve vasoconstriction, a significant advantage for patients with or at risk for cardiovascular conditions. Central to its therapeutic effect is its ability to penetrate the central nervous system (CNS). This technical guide provides an in-depth analysis of the lipophilicity of this compound and its consequential penetration of the blood-brain barrier (BBB), supported by available preclinical data. The document further outlines the common experimental methodologies for assessing these critical drug properties and visualizes the associated signaling pathways and experimental workflows.
Physicochemical Properties and Lipophilicity of this compound
Table 1: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₈F₃N₃O₂ | |
| Molecular Weight | 377.4 g/mol | |
| Calculated XLogP3 | 2.8 | |
| Oral Bioavailability | ~40% | [4] |
| Plasma Protein Binding | 55-60% | |
| Terminal Half-life | ~5.7 hours | [5] |
Blood-Brain Barrier Penetration
The high lipophilicity of this compound facilitates its transit across the BBB, allowing it to exert its effects on both the peripheral and central nervous systems.[2] Preclinical studies have quantitatively demonstrated this central nervous system penetration.
Table 2: Preclinical Evidence of this compound Blood-Brain Barrier Penetration
| Species | Experimental Detail | Result | Implication | Reference |
| Mouse | Intravenous injection of 1 mg/kg this compound | Brain/plasma ratio of 1.57 at 2 hours post-injection | High degree of CNS penetration | [2] |
This significant brain uptake is consistent with the observed CNS-mediated side effects of this compound, such as dizziness and somnolence.[6]
Experimental Protocols for Assessing Lipophilicity and BBB Permeability
While specific experimental protocols for this compound are proprietary, this section details standard methodologies used in drug discovery to evaluate lipophilicity and blood-brain barrier permeability.
Determination of Lipophilicity (logP/logD)
The "shake-flask" method is the gold standard for experimentally determining the partition coefficient (logP) or distribution coefficient (logD).
Protocol: Shake-Flask Method for logD7.4 Determination
-
Preparation of Phases: n-Octanol and phosphate-buffered saline (PBS) at pH 7.4 are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.
-
Compound Addition: A known concentration of this compound is added to a mixture of the pre-saturated n-octanol and PBS (pH 7.4).
-
Equilibration: The mixture is shaken or stirred until equilibrium is reached, allowing the compound to partition between the two phases.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.[7][8][9]
-
Calculation: The logD is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
In Vitro Blood-Brain Barrier Permeability Assays
In vitro models are crucial for predicting a drug's ability to cross the BBB. Commonly used models include the Caco-2 and Madin-Darby Canine Kidney (MDCK) cell monolayer assays. The MDCK cell line transfected with the human MDR1 gene (MDCK-MDR1) is particularly useful for assessing the impact of P-glycoprotein (P-gp) efflux.
Protocol: MDCK-MDR1 Permeability Assay
-
Cell Culture: MDCK-MDR1 cells are seeded on a semi-permeable membrane in a Transwell™ plate system and cultured to form a confluent, polarized monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the trans-epithelial electrical resistance (TEER).
-
Bidirectional Transport Study:
-
Apical-to-Basolateral (A-B) Transport: The test compound (this compound) is added to the apical (donor) side, and its appearance in the basolateral (receiver) side is monitored over time.
-
Basolateral-to-Apical (B-A) Transport: The test compound is added to the basolateral (donor) side, and its appearance in the apical (receiver) side is monitored.
-
-
Sample Analysis: Samples are collected from the receiver compartment at specified time points and the concentration of the compound is quantified by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio (ER):
-
The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.
-
The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). An ER ≥ 2 suggests that the compound is a substrate for efflux transporters like P-gp.
-
Visualizations
Signaling Pathway of this compound
This compound exerts its therapeutic effect by acting as a selective agonist at the 5-HT1F receptor, which is coupled to an inhibitory G-protein (Gi). This activation leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The subsequent reduction in protein kinase A (PKA) activity is thought to inhibit the release of calcitonin gene-related peptide (CGRP) and glutamate, key neurotransmitters in migraine pathophysiology.
Experimental Workflow for In Vitro BBB Permeability Assay
The following diagram illustrates the general workflow for an in vitro BBB permeability assay, such as the MDCK-MDR1 assay, to assess the ability of a compound like this compound to cross a cell monolayer mimicking the blood-brain barrier.
Conclusion
This compound's lipophilic nature is a cornerstone of its pharmacological profile, enabling it to penetrate the blood-brain barrier and engage with central 5-HT1F receptors. This central activity is believed to be crucial for its efficacy in the acute treatment of migraine. The quantitative preclinical data, particularly the brain-to-plasma ratio, provides strong evidence for its CNS penetration. While specific experimental details for this compound's lipophilicity and permeability assessment are not publicly disclosed, established in vitro methodologies provide a robust framework for evaluating these properties for novel CNS drug candidates. The continued investigation into the nuanced aspects of this compound's interaction with the BBB will further elucidate its mechanism of action and inform the development of future neurally acting anti-migraine agents.
References
- 1. Evaluation of LY573144 (this compound) in a preclinical model of medication overuse headache - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation, In-vitro, Ex-vivo, and Pharmacokinetic Study of this compound as Intranasal Nanoemulsion-based In Situ Gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. The potential of this compound in migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijnrd.org [ijnrd.org]
- 9. acgpubs.org [acgpubs.org]
The Dichotomous Impact of Lasmiditan on Central and Peripheral Trigeminal Neurons: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lasmiditan, a selective serotonin 5-HT1F receptor agonist, represents a significant advancement in the acute treatment of migraine. Its novel mechanism of action, devoid of the vasoconstrictive effects associated with triptans, offers a promising therapeutic alternative, particularly for patients with cardiovascular comorbidities. This technical guide provides an in-depth exploration of this compound's effects on the trigeminal nervous system, a key player in migraine pathophysiology. Through a comprehensive review of preclinical and clinical data, this document elucidates the distinct yet synergistic actions of this compound on both peripheral and central trigeminal neurons. Detailed experimental protocols, quantitative data summaries, and visual representations of key pathways are presented to offer a thorough understanding of its pharmacological profile.
Introduction: Targeting the Trigeminal System in Migraine
Migraine is a complex neurological disorder characterized by debilitating headaches and associated symptoms. The trigeminovascular system is a critical component in the generation of migraine pain. Activation of peripheral trigeminal neurons innervating the meninges leads to the release of vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP). This results in vasodilation, plasma protein extravasation, and neurogenic inflammation. The pain signals are then transmitted to the trigeminal nucleus caudalis (TNC) in the brainstem, the first central relay station for trigeminal pain processing. Central sensitization, a state of neuronal hyperexcitability within the TNC and higher-order pain centers, is thought to contribute to the chronification and severity of migraine.
This compound's therapeutic efficacy stems from its high affinity and selectivity for the 5-HT1F receptor, which is expressed on both peripheral and central trigeminal neurons.[1][2] By activating these receptors, this compound modulates key pathological processes at multiple levels of the trigeminal pathway.
Mechanism of Action: A Tale of Two Neurons
This compound's primary mechanism of action involves the activation of 5-HT1F receptors, which are G-protein coupled receptors.[3] This activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The precise downstream signaling cascade ultimately results in the inhibition of neurotransmitter release.[4]
Peripheral Trigeminal Neurons: Taming the Inflammatory Cascade
On peripheral trigeminal nerve endings in the dura mater, activation of 5-HT1F receptors by this compound has a profound inhibitory effect on the release of CGRP.[5][6] This action directly counteracts the initial steps of neurogenic inflammation. By preventing CGRP release, this compound mitigates vasodilation and reduces the leakage of plasma proteins from dural blood vessels.[7] This peripheral action is crucial in dampening the initial wave of nociceptive signals originating from the meninges.
Central Trigeminal Neurons: Halting the Progression of Pain
Due to its lipophilic nature, this compound can cross the blood-brain barrier and exert its effects on central trigeminal neurons within the TNC.[1][3] Here, the activation of 5-HT1F receptors on presynaptic terminals of primary afferent fibers inhibits the release of excitatory neurotransmitters, including glutamate and CGRP.[2][4] This reduction in neurotransmitter release dampens the transmission of pain signals from peripheral to second-order neurons in the TNC. Consequently, this compound can prevent the establishment and maintenance of central sensitization, a key factor in the perception of migraine pain and associated symptoms like allodynia.[2][8]
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative data from preclinical studies, demonstrating this compound's potent and selective effects on the trigeminal system.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. 5-HT1F) |
| 5-HT1F | 2.21 | - |
| 5-HT1B | 1043 | >470-fold |
| 5-HT1D | 1357 | >610-fold |
Data from in vitro binding studies.
Table 2: Inhibition of Stimulated CGRP Release
| Tissue | Stimulus | Drug | Concentration/Dose | % Inhibition |
| Mouse Dura Mater (ex vivo) | KCl | This compound | 1 µM | Similar to Sumatriptan |
| Mouse Trigeminal Ganglion (ex vivo) | KCl | This compound | 1 µM | Similar to Sumatriptan |
| Mouse TNC (ex vivo) | KCl | This compound | 1 µM | Similar to Sumatriptan |
| Rat Dura Mater (in vivo) | Electrical Stimulation | This compound (i.v.) | 0.3 - 3 mg/kg | Dose-dependent |
Data compiled from various preclinical studies demonstrating the potent inhibitory effect of this compound on CGRP release in both peripheral and central components of the trigeminal system.[5][8]
Table 3: Inhibition of Dural Plasma Protein Extravasation and c-Fos Expression in Rats
| Experimental Model | Endpoint | Drug Administration | Effect |
| Dural Plasma Protein Extravasation | Inhibition of protein leakage | Oral | Potent inhibition |
| c-Fos Expression in TNC | Reduction in c-Fos positive neurons | Oral | Potent inhibition |
These models demonstrate this compound's ability to block key markers of trigeminal nerve activation and central sensitization.[7]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effects.
Ex Vivo CGRP Release Assay
Objective: To measure the effect of this compound on stimulated CGRP release from isolated trigeminal tissues.
Protocol:
-
Tissue Harvest: Male Wistar rats are euthanized, and the dura mater, trigeminal ganglia, and trigeminal nucleus caudalis are rapidly dissected in ice-cold artificial cerebrospinal fluid (aCSF).
-
Tissue Preparation: Tissues are placed in individual wells of a 24-well plate containing oxygenated aCSF.
-
Pre-incubation: Tissues are pre-incubated with either vehicle or varying concentrations of this compound for 30 minutes.
-
Stimulation: CGRP release is stimulated by adding a high concentration of potassium chloride (e.g., 60 mM KCl) to the incubation medium for a defined period (e.g., 10 minutes).
-
Sample Collection: The supernatant is collected from each well.
-
CGRP Quantification: The concentration of CGRP in the supernatant is measured using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.
-
Data Analysis: The amount of CGRP released is normalized to the total protein content of the tissue in each well. The inhibitory effect of this compound is calculated as a percentage reduction compared to the vehicle-treated, stimulated group.
In Vivo Dural Plasma Protein Extravasation Model
Objective: To assess the effect of this compound on neurogenic inflammation in the dura mater in vivo.
Protocol:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, and the femoral vein is cannulated for drug and dye administration.
-
Dye Injection: Evans blue dye (e.g., 50 mg/kg), which binds to plasma albumin, is injected intravenously.
-
Drug Administration: this compound or vehicle is administered intravenously or orally at a specified time before trigeminal ganglion stimulation.
-
Trigeminal Ganglion Stimulation: A sterile electrode is stereotaxically placed in the trigeminal ganglion. Electrical stimulation (e.g., 5 Hz, 1.0 mA, 5 ms pulse width for 5 minutes) is applied to induce neurogenic inflammation.
-
Tissue Collection: After a set period following stimulation, the animal is perfused with saline to remove intravascular dye. The dura mater is then carefully dissected.
-
Dye Extraction and Quantification: The dura is incubated in formamide to extract the extravasated Evans blue dye. The concentration of the dye is measured spectrophotometrically at 620 nm.
-
Data Analysis: The amount of extravasated dye is expressed as µg of Evans blue per mg of dural tissue. The inhibitory effect of this compound is calculated by comparing the dye content in the drug-treated group to the vehicle-treated group.
c-Fos Immunohistochemistry in the Trigeminal Nucleus Caudalis
Objective: To evaluate the effect of this compound on neuronal activation in the TNC, a marker of central sensitization.
Protocol:
-
Animal Model: As described in the dural plasma protein extravasation model, trigeminal ganglion stimulation is used to induce neuronal activation.
-
Drug Administration: this compound or vehicle is administered prior to stimulation.
-
Tissue Processing: Two hours after stimulation, the animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. The brainstem is removed and post-fixed.
-
Sectioning: The brainstem is sectioned coronally (e.g., 40 µm thickness) through the TNC region using a cryostat or vibratome.
-
Immunohistochemistry:
-
Sections are incubated in a blocking solution to prevent non-specific antibody binding.
-
Sections are then incubated overnight with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos).
-
After washing, sections are incubated with a biotinylated secondary antibody.
-
The signal is amplified using an avidin-biotin-peroxidase complex (ABC) method and visualized with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
-
Microscopy and Analysis: The number of c-Fos-immunoreactive (brown-stained) nuclei in specific laminae of the TNC is counted under a light microscope. The inhibitory effect of this compound is determined by comparing the number of c-Fos positive cells in the drug-treated group to the vehicle-treated group.
Visualizing the Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's signaling pathway in peripheral and central trigeminal neurons.
Caption: Experimental workflow for c-Fos expression analysis in the TNC.
Caption: Workflow for the dural plasma protein extravasation experiment.
Conclusion
This compound's unique pharmacological profile, characterized by its selective agonism at the 5-HT1F receptor, allows for a targeted modulation of the trigeminal nervous system without inducing vasoconstriction. Its dual action on both peripheral and central trigeminal neurons—inhibiting CGRP release and subsequent neurogenic inflammation in the periphery, while simultaneously dampening central pain transmission and sensitization—provides a comprehensive approach to aborting migraine attacks. The data and protocols presented in this guide underscore the robust scientific foundation for this compound's efficacy and highlight its significance as a mechanistically distinct therapeutic option for individuals suffering from migraine. Further research into the long-term effects and potential for preventing migraine chronification will continue to shape our understanding of this innovative drug class.
References
- 1. This compound inhibits calcitonin gene-related peptide release in the rodent trigeminovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mechanism of action - review of a selective 5-HT1F agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound for the Treatment of Migraines With or Without Aura in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound for acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]
The "Ditan" Difference: A Technical Deep Dive into the Preclinical Evidence for Lasmiditan's Non-Vasoconstrictive Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of triptans in the 1990s revolutionized the acute treatment of migraine. However, their utility is limited in patients with or at risk for cardiovascular disease due to their vasoconstrictive properties, mediated primarily through agonism at the 5-HT1B receptor. Lasmiditan, a first-in-class selective 5-HT1F receptor agonist, represents a significant therapeutic advancement, offering a novel, non-vasoconstrictive mechanism for the acute treatment of migraine. This technical guide provides an in-depth review of the preclinical evidence that establishes the non-vasoconstrictive profile of this compound, focusing on its receptor binding and functional selectivity, and its lack of effect in vascular contractility assays.
Core Tenet: Receptor Selectivity as the Foundation of a Differentiated Safety Profile
The fundamental basis for this compound's non-vasoconstrictive action lies in its highly selective affinity for the 5-HT1F receptor subtype, with markedly lower affinity for the 5-HT1B and 5-HT1D receptors implicated in vasoconstriction. Preclinical studies have rigorously characterized this selectivity through in vitro radioligand binding and functional assays.
Quantitative Analysis of Receptor Binding Affinity
The binding affinity of this compound for various human serotonin (5-HT) receptor subtypes has been quantified using radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the drug's binding affinity, with a lower Ki value indicating a higher affinity. The data clearly demonstrates this compound's profound selectivity for the 5-HT1F receptor.
| Receptor Subtype | This compound Ki (nM) | Sumatriptan Ki (nM) | Reference |
| 5-HT1F | 2.21 | 13.5 | [1] |
| 5-HT1B | 1043 | 17.8 | [1] |
| 5-HT1D | 1357 | 5.0 | [1] |
| 5-HT1A | 1053 | 1000 | [1] |
| 5-HT1E | >1000 | 17.8 | [2] |
| 5-HT2A | >5000 | >10000 | [2] |
| 5-HT2B | >2000 | >10000 | [2] |
| 5-HT7 | >3000 | 2512 | [2] |
Table 1: Comparative binding affinities (Ki) of this compound and Sumatriptan at human serotonin receptor subtypes.
This high selectivity results in a greater than 470-fold preference for the 5-HT1F receptor over the 5-HT1B and 5-HT1D receptors.[1][3]
Signaling Pathway of this compound vs. Triptans
The differential receptor activation by this compound compared to triptans leads to distinct downstream signaling cascades. Triptans, by activating 5-HT1B receptors on vascular smooth muscle cells, induce vasoconstriction. In contrast, this compound's activation of 5-HT1F receptors, which are predominantly located on neurons of the trigeminal system, leads to the inhibition of neuronal firing and the release of pro-inflammatory neuropeptides like CGRP, without directly acting on blood vessels.
Experimental Evidence: Functional Assays in Vascular Tissues
The most direct preclinical evidence for this compound's non-vasoconstrictive properties comes from functional assays on isolated vascular tissues. The rabbit saphenous vein is a well-established surrogate model for assessing the vasoconstrictor potential of compounds on human coronary arteries due to a similar serotonin receptor expression profile.
Rabbit Saphenous Vein Assay
In this ex vivo model, rings of rabbit saphenous vein are mounted in an organ bath, and the contractile response to cumulative concentrations of a test compound is measured.
-
Tissue Preparation: Male New Zealand White rabbits are euthanized, and the saphenous veins are excised and placed in cold, oxygenated Krebs solution. The veins are cleaned of adherent tissue and cut into 3-5 mm rings.
-
Organ Bath Setup: Each vein ring is mounted between two stainless steel hooks in a 10 mL organ bath filled with Krebs solution (containing NaCl, KCl, CaCl2, KH2PO4, MgSO4, NaHCO3, and glucose) maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
-
Tensioning and Equilibration: An optimal resting tension (typically 1.5-2.0 g) is applied to the rings, and they are allowed to equilibrate for at least 60 minutes, with the Krebs solution being replaced every 15-20 minutes.
-
Viability Check: The viability of the tissue is confirmed by inducing a contraction with a standard agent, such as potassium chloride (KCl) or phenylephrine.
-
Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound (e.g., this compound, Sumatriptan) to the organ bath at set intervals.
-
Data Acquisition: The isometric tension of the vein rings is continuously recorded using a force-displacement transducer connected to a data acquisition system. The contractile response is typically expressed as a percentage of the maximal contraction induced by KCl.
Preclinical studies have consistently shown that this compound, at concentrations up to 100 µM, does not induce contraction of the rabbit saphenous vein.[1][3] In stark contrast, sumatriptan produces a concentration-dependent contraction in this assay.
| Compound | Concentration | Contractile Response (% of KCl max) | Reference |
| This compound | up to 100 µM | No contraction | [1][3] |
| Sumatriptan | ~1 µM | 50% maximal contraction | [4] |
Table 2: Contractile responses of this compound and Sumatriptan in the rabbit saphenous vein assay.
Studies in Human Vascular Tissues
To further confirm these findings in a more clinically relevant model, the effects of this compound have been investigated in isolated human coronary and internal mammary arteries. These studies have corroborated the data from the rabbit saphenous vein model, demonstrating a lack of vasoconstrictive effect for this compound in human arterial tissues.
In Vivo Models of Migraine Pathophysiology
Beyond its direct vascular effects, the preclinical development of this compound has involved demonstrating its efficacy in animal models that recapitulate key aspects of migraine pathophysiology, such as neurogenic inflammation and central pain processing.
Dural Plasma Protein Extravasation
This model assesses the ability of a compound to inhibit the leakage of plasma proteins from dural blood vessels, a phenomenon thought to contribute to the pain of migraine.
Oral administration of this compound has been shown to potently inhibit dural plasma protein extravasation in a dose-dependent manner in rats.[1][3]
c-Fos Expression in the Trigeminal Nucleus Caudalis
The expression of the immediate early gene c-Fos in the trigeminal nucleus caudalis (TNC) is a marker of neuronal activation in the central pain pathways involved in migraine.
-
Animal Model: Anesthetized rats undergo electrical stimulation of the trigeminal ganglion to induce nociceptive signaling.
-
Drug Administration: this compound or vehicle is administered prior to the stimulation.
-
Tissue Processing: Two hours after stimulation, the animals are transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brainstem is removed and post-fixed.
-
Immunohistochemistry: Coronal sections of the medulla containing the TNC are cut and incubated with a primary antibody against the c-Fos protein. This is followed by incubation with a biotinylated secondary antibody and then an avidin-biotin-peroxidase complex.
-
Visualization and Analysis: The c-Fos-positive neurons are visualized using a chromogen (e.g., diaminobenzidine), and the number of labeled cells in specific laminae of the TNC is counted under a microscope.
This compound has been demonstrated to significantly block the expression of c-Fos in the TNC in response to trigeminal stimulation, indicating its ability to inhibit central pain processing.[1]
Conclusion
The preclinical evidence for this compound's non-vasoconstrictive properties is robust and multifaceted. Its high selectivity for the 5-HT1F receptor, coupled with a lack of significant affinity for the 5-HT1B/1D receptors, forms the molecular basis for its differentiated safety profile. This has been consistently demonstrated in functional assays using both animal and human vascular tissues, where this compound, unlike triptans, does not induce vasoconstriction. Furthermore, its efficacy in established preclinical models of migraine pathophysiology underscores its therapeutic potential. This comprehensive preclinical data package provides a strong rationale for the clinical use of this compound as a safe and effective acute treatment for migraine, particularly in patients with cardiovascular risk factors.
References
- 1. This compound mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of binding, functional activity, and contractile responses of the selective 5‐HT1F receptor agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 5-HT1-like receptors mediate contractions of the rabbit saphenous vein - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular binding characteristics of Lasmiditan to the 5-HT1F receptor
An In-depth Technical Guide to the Molecular Binding Characteristics of Lasmiditan to the 5-HT1F Receptor
Introduction
This compound is a high-affinity, selective serotonin 5-HT1F receptor agonist approved for the acute treatment of migraine.[1][2][3] Structurally distinct from the triptan class of migraine drugs, this compound features a pyridinoyl-piperidine scaffold and lacks the indole group common to triptans.[4][5][6][7] A key therapeutic advantage of this compound is its mechanism of action, which is not associated with the vasoconstriction often seen with triptans that target 5-HT1B/1D receptors.[1][8][9][10] This allows for its potential use in patients with or at risk for cardiovascular disease.[5][6] this compound is also lipophilic, enabling it to cross the blood-brain barrier and act on 5-HT1F receptors in both the peripheral and central nervous systems.[1][6][11][12] Its therapeutic effect is believed to stem from the inhibition of neuropeptide and neurotransmitter release, such as Calcitonin Gene-Related Peptide (CGRP) and glutamate, within the trigeminal nervous system.[1][4][11]
This technical guide provides a detailed overview of the molecular binding characteristics of this compound to the 5-HT1F receptor, including its binding affinity, selectivity, downstream signaling pathways, and the experimental protocols used for its characterization.
Molecular Binding Profile and Selectivity
This compound demonstrates exceptionally high affinity and selectivity for the human 5-HT1F receptor. In vitro binding studies have consistently determined its inhibition constant (Ki) to be in the low nanomolar range.[5][6][7][9][10] Its selectivity is highlighted by a significantly lower affinity for other serotonin receptor subtypes, particularly the 5-HT1B and 5-HT1D receptors responsible for the vasoconstrictor effects of triptans.[7][9][10]
Binding Affinity Data
The binding affinities of this compound for various human serotonin receptor subtypes are summarized below. The data clearly illustrate its potent and selective interaction with the 5-HT1F receptor.
| Receptor Subtype | Mean Ki (nM) | Selectivity Ratio (vs. 5-HT1F) |
| 5-HT1F | 2.21 [3][7][10][13] | - |
| 5-HT1B | 1043[3][7][9][10][13] | >470-fold[7][9][10][12] |
| 5-HT1D | 1357[3][7][9][10][13] | >610-fold |
| 5-HT1A | 1053[3][12][13] | >475-fold |
| 5-HT2A | >5000[13] | >2260-fold |
| 5-HT2B | >2000[13] | >900-fold |
| 5-HT2C | >3000[13] | >1350-fold |
Values represent the mean inhibition constant (Ki) from multiple experiments. A lower Ki value indicates higher binding affinity.
Structural Basis of Selectivity
The high selectivity of this compound for the 5-HT1F receptor is attributed to its unique chemical structure and specific interactions within the receptor's binding pocket. Cryo-electron microscopy studies have revealed that the primary amine on this compound's methylpiperidine group forms a crucial charge interaction with a key aspartic acid residue (D1033x32) in the orthosteric binding pocket of the 5-HT1F receptor.[5] Differences in the shape and amino acid composition of the extended binding pocket among 5-HT receptor subtypes are believed to underpin this compound's profound selectivity.[5]
Caption: Logical diagram of this compound's high selectivity for the 5-HT1F receptor.
Signaling Pathway
The 5-HT1F receptor is a G-protein coupled receptor (GPCR) that preferentially couples to the inhibitory G-protein, Gi/o.[4][5] Upon agonist binding, such as by this compound, the receptor undergoes a conformational change that activates the G-protein. This initiates a downstream signaling cascade characterized by the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent decrease in Protein Kinase A (PKA) activity.[4] This inhibitory signaling ultimately suppresses the release of pro-inflammatory neuropeptides and neurotransmitters, including CGRP and glutamate, from trigeminal neurons, which is the putative mechanism for its anti-migraine effect.[1][4][11]
Caption: Downstream signaling cascade of the 5-HT1F receptor activated by this compound.
Experimental Protocols
The binding and functional characteristics of this compound have been determined through a variety of standardized in vitro assays. The methodologies for the key experiments are detailed below.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the target receptor.
Methodology
-
Membrane Preparation:
-
Cells stably expressing the human 5-HT receptor subtype of interest are harvested by scraping in ice-cold, Ca2+- and Mg2+-free PBS.[14]
-
The cell suspension is centrifuged (e.g., 5,000 x g for 10 min at 4°C).[14]
-
The cell pellet is resuspended in a Tris-HCl buffer containing EDTA and EGTA and homogenized.[14]
-
A crude membrane fraction is isolated through two consecutive centrifugation steps (e.g., 35,000 x g for 30 min at 4°C), with a washing step in between.[14]
-
The final membrane pellet is resuspended in a buffer containing sucrose, flash-frozen in liquid nitrogen, and stored. Protein concentration is determined via a BCA assay.[14]
-
-
Competition Binding Reaction:
-
The assay is performed in a 96-well plate.[14]
-
Each well contains the prepared cell membranes, a specific radiotracer (radiolabeled ligand), an appropriate binding buffer, and varying concentrations of the unlabeled test compound (this compound), typically from 1 pM to 10 µM.[14]
-
Non-specific binding is determined in parallel wells containing a high concentration (e.g., 200-fold excess) of a known competitor.[14][15]
-
The plate is incubated to allow the binding reaction to reach equilibrium.[14]
-
-
Separation and Detection:
-
The reaction mixture is filtered through a Unifilter plate to separate the membrane-bound radioligand from the unbound radioligand.[14]
-
The filters are washed multiple times with ice-cold washing buffer to remove any remaining unbound tracer.[14]
-
A scintillation cocktail (e.g., Microscint 20) is added to each well.[14]
-
The plate is counted in a scintillation counter (e.g., TopCount) to quantify the radioactivity in each well.[14]
-
-
Data Analysis:
-
The data are used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is calculated.
-
The Ki is then determined using the Cheng-Prusoff equation.
-
Caption: General experimental workflow for a radioligand competition binding assay.
cAMP HTRF (Homogeneous Time-Resolved Fluorescence) Assay
This functional assay measures the ability of an agonist to activate a Gi-coupled receptor by quantifying the resulting decrease in intracellular cAMP levels.
Methodology
-
Cell Plating: Cells stably transfected with the 5-HT1F receptor are plated in a multi-well plate (e.g., Optiplate).[15]
-
Agonist Stimulation:
-
Cell Lysis and Detection:
-
A lysis buffer containing HTRF reagents (a cAMP-specific antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore) is added to each well.[15]
-
The plate is incubated (e.g., 60 minutes) to allow for competitive binding between the cellular cAMP and the labeled cAMP to the antibody.[14]
-
-
Data Acquisition:
-
The plate is read on an HTRF-compatible reader, which measures the ratio of fluorescence signals from the acceptor and donor.
-
A high level of cellular cAMP displaces the acceptor-labeled cAMP, leading to a low HTRF signal. A low level of cellular cAMP (due to Gi activation) results in a high HTRF signal.
-
-
Data Analysis:
-
A dose-response curve is generated to determine the EC50 (effective concentration to produce 50% of the maximal response) for this compound.
-
Caption: General experimental workflow for a cAMP HTRF functional assay.
[35S]GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins upon receptor stimulation. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit following its GDP/GTP exchange.
Methodology
-
Membrane and Reagent Preparation:
-
Cell membranes expressing the 5-HT1F receptor are prepared as described for the radioligand binding assay.
-
An assay buffer is prepared containing GDP (to ensure G-proteins are in their inactive state) and other necessary ions.
-
-
Binding Reaction:
-
In a multi-well plate, cell membranes are incubated with varying concentrations of the test agonist (this compound) in the assay buffer.
-
[35S]GTPγS is added to initiate the reaction. Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the Gα subunit.
-
Non-specific binding is determined using a high concentration of unlabeled GTPγS.
-
-
Separation and Detection:
-
The reaction is terminated, and the mixture is rapidly filtered through a filter plate to trap the membranes with bound [35S]GTPγS.
-
Filters are washed with ice-cold buffer.
-
Radioactivity is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding of [35S]GTPγS is plotted against the concentration of this compound to generate a dose-response curve, from which potency (EC50) and efficacy (Emax) are determined.[3]
-
Conclusion
This compound is a highly potent and selective agonist for the 5-HT1F receptor. Its molecular profile is defined by a low nanomolar binding affinity (Ki of ~2.2 nM) and a selectivity of over 470-fold for the 5-HT1F subtype compared to the 5-HT1B and 5-HT1D receptors. This remarkable selectivity is the basis for its targeted, non-vasoconstrictive mechanism of action. By activating the Gi-coupled 5-HT1F receptor, this compound initiates an inhibitory signaling cascade that reduces intracellular cAMP and ultimately suppresses the release of key migraine-associated molecules like CGRP and glutamate. The combination of high affinity, high selectivity, and a well-characterized neural mechanism of action establishes this compound as a precisely targeted and effective therapy for the acute treatment of migraine.
References
- 1. This compound mechanism of action - review of a selective 5-HT1F agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for recognition of anti-migraine drug this compound by the serotonin receptor 5-HT1F–G protein complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Preclinical pharmacological profile of the selective 5-HT1F receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of binding, functional activity, and contractile responses of the selective 5-HT1F receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 5-HT1F receptor agonist this compound as a potential treatment of migraine attacks: a review of two placebo-controlled phase II trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The pharmacological profile and clinical prospects of the oral 5-HT1F receptor agonist this compound in the acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of binding, functional activity, and contractile responses of the selective 5‐HT1F receptor agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Testing Lasmiditan Efficacy in In Vivo Animal Models of Migraine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by photophobia, phonophobia, and nausea. The development of novel therapeutics for migraine relies on robust preclinical animal models that mimic key aspects of migraine pathophysiology. Lasmiditan, a selective serotonin 5-HT1F receptor agonist, has emerged as a promising acute treatment for migraine. Unlike triptans, which act on 5-HT1B/1D receptors and cause vasoconstriction, this compound is believed to exert its therapeutic effects through neuronal mechanisms without direct vascular effects.[1][2] These application notes provide detailed protocols for two widely used in vivo animal models of migraine—the electrical stimulation of the trigeminal ganglion model and the nitroglycerin-induced model—to test the efficacy of this compound.
This compound's Mechanism of Action
This compound is a highly selective agonist for the serotonin 5-HT1F receptor, with a significantly lower affinity for 5-HT1B and 5-HT1D receptors, which are associated with vasoconstriction.[1] The 5-HT1F receptors are located on trigeminal neurons, and their activation by this compound is thought to inhibit the release of calcitonin gene-related peptide (CGRP), a key neuropeptide in migraine pathogenesis.[1][3] This inhibition of CGRP release is believed to reduce trigeminal nerve activation and alleviate migraine pain. Furthermore, this compound's ability to cross the blood-brain barrier allows it to act on both peripheral and central trigeminal neurons.[1][2]
Quantitative Efficacy of this compound in Preclinical Models
The following tables summarize the quantitative data on this compound's efficacy from various preclinical studies.
Table 1: Inhibition of Dural Plasma Protein Extravasation by this compound
| Animal Model | Administration Route | This compound Dose | Percentage Inhibition of Extravasation | Reference |
| Rat (Electrical Stimulation of Trigeminal Ganglion) | Oral | Dose-dependent | Significant inhibition observed | [1] |
Table 2: Reduction of c-Fos Expression in Trigeminal Nucleus Caudalis (TNC) by this compound
| Animal Model | Administration Route | This compound Dose | Percentage Reduction of c-Fos Positive Neurons | Reference |
| Rat (Electrical Stimulation of Trigeminal Ganglion) | Oral | Not specified | Significant dose-dependent blockade | [1] |
Table 3: Behavioral Effects of this compound in Migraine Models
| Animal Model | Administration Route | This compound Dose | Observed Behavioral Effect | Reference |
| Rat (Nitroglycerin-induced) | Not specified | Not specified | Expected to reduce migraine-like behaviors (e.g., decreased activity, photophobia) | [4] |
Experimental Protocols
Electrical Stimulation of the Trigeminal Ganglion Model in Rats
This model directly activates the trigeminovascular system, a key player in migraine pathophysiology.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Stereotaxic frame
-
Bipolar stimulating electrode
-
Physiological monitoring equipment
-
This compound or vehicle solution
-
Evans Blue dye (for dural plasma protein extravasation)
-
Perfusion solutions (saline, paraformaldehyde)
-
Microscope and imaging system
Protocol:
-
Animal Preparation:
-
Anesthetize the rat and place it in the stereotaxic frame.[5]
-
Maintain body temperature at 37°C.
-
Perform a craniotomy to expose the trigeminal ganglion. Stereotaxic coordinates for the mandibular nerve initial point of the trigeminal ganglion in rats are approximately 3.5 mm posterior and 3.6 mm lateral to the bregma, and 12.0 mm inferior to the skull surface.[5]
-
-
Drug Administration:
-
Administer this compound or vehicle solution via the desired route (e.g., oral gavage, intravenous injection) at a predetermined time before electrical stimulation.
-
-
Trigeminal Ganglion Stimulation:
-
Lower the bipolar stimulating electrode to the surface of the trigeminal ganglion.
-
Apply electrical stimulation with parameters such as 5 Hz frequency, 0.5 ms pulse width, and 1.0 mA intensity for a duration of 5 minutes.
-
-
Endpoint Measurement:
-
Dural Plasma Protein Extravasation:
-
Inject Evans Blue dye intravenously before stimulation.
-
After a set circulation time, perfuse the animal with saline to remove intravascular dye.
-
Dissect the dura mater and extract the Evans Blue dye using a solvent (e.g., formamide).
-
Quantify the extravasated dye spectrophotometrically at 620 nm.[6][7]
-
-
c-Fos Immunohistochemistry:
-
Two hours after stimulation, perfuse the animal with saline followed by 4% paraformaldehyde.
-
Dissect the brainstem and process the tissue for c-Fos immunohistochemistry.
-
Stain sections of the trigeminal nucleus caudalis (TNC) with a c-Fos primary antibody and a suitable secondary antibody.
-
Count the number of c-Fos positive neurons in the superficial laminae of the TNC.[8]
-
-
Nitroglycerin-Induced Migraine Model in Rats
This model uses the nitric oxide donor nitroglycerin (NTG) to induce migraine-like symptoms in rodents.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Nitroglycerin (NTG) solution
-
This compound or vehicle solution
-
Behavioral testing apparatus (e.g., open field arena, light/dark box)
-
Von Frey filaments (for allodynia testing)
Protocol:
-
Animal Habituation:
-
Habituate the rats to the behavioral testing environment for several days before the experiment to reduce stress-induced variability.
-
-
Induction of Migraine Model:
-
Administer a single subcutaneous injection of NTG (10 mg/kg) at the nape of the neck.[9] A control group should receive a saline injection.
-
-
Drug Administration:
-
Administer this compound or vehicle solution at a predetermined time after NTG administration.
-
-
Behavioral Assessment:
-
Conduct behavioral tests 2 hours after NTG injection.
-
Spontaneous Behavior: Record and score behaviors such as head scratching (grooming of the lateral, temporal, or periorbital regions) and cage climbing for a defined period (e.g., 2 hours).[9]
-
Photophobia: In a light/dark box, measure the time spent in the light and dark compartments. A preference for the dark compartment indicates photophobia.[4]
-
Mechanical Allodynia: Use von Frey filaments of increasing force to stimulate the periorbital region and hind paw. A reduced withdrawal threshold indicates mechanical allodynia.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound
Caption: this compound's activation of the 5-HT1F receptor and subsequent signaling cascade.
Experimental Workflow for Electrical Stimulation of the Trigeminal Ganglion
Caption: Workflow for the electrical stimulation of the trigeminal ganglion model.
Experimental Workflow for Nitroglycerin-Induced Migraine Model
References
- 1. This compound mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mechanism of action - review of a selective 5-HT1F agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits calcitonin gene-related peptide release in the rodent trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinically relevant behavioral endpoints in a recurrent nitroglycerin migraine model in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereotaxis of mandibular nerve initial point of trigeminal ganglion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Evans blue quantitation in limited rat tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
In Vitro Assays for Determining Lasmiditan's Receptor Binding Affinity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasmiditan is a high-affinity, selective agonist for the serotonin 5-HT1F receptor, developed for the acute treatment of migraine.[1] Unlike triptans, which also target serotonin receptors but can cause vasoconstriction through their action on 5-HT1B/1D receptors, this compound's high selectivity for the 5-HT1F receptor is a key feature, minimizing cardiovascular risks.[2][3] This document provides detailed protocols for in vitro assays crucial for determining the receptor binding affinity and functional activity of this compound, enabling researchers to characterize its pharmacological profile. The provided methodologies for radioligand binding assays and functional assays, such as cAMP and [35S]GTPγS binding assays, are foundational for screening and lead optimization in drug discovery programs targeting G-protein coupled receptors (GPCRs).
Data Presentation: this compound Receptor Binding Affinity
The following tables summarize the quantitative data on this compound's binding affinity (Ki) for various human serotonin (5-HT) and other monoamine receptors. The data clearly illustrates this compound's high selectivity for the 5-HT1F receptor.
Table 1: Binding Affinity of this compound at Human 5-HT Receptors [4][5]
| Receptor | Ki (nM) |
| 5-HT1A | >1000 |
| 5-HT1B | 1043 |
| 5-HT1D | 1357 |
| 5-HT1F | 2.2 |
| 5-HT2A | >10,000 |
| 5-HT2B | >10,000 |
| 5-HT2C | >10,000 |
| 5-HT7 | >10,000 |
Table 2: Binding Affinity of this compound at Other Monoamine Receptors [6]
| Receptor | Ki (µM) |
| Adrenergic α1 | >10 |
| Adrenergic α2 | >10 |
| Adrenergic β1 | >10 |
| Adrenergic β2 | >10 |
| Dopaminergic D1 | >10 |
| Dopaminergic D2 | >10 |
| Histamine H1 | >10 |
| Muscarinic | >10 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5-HT1F receptor signaling pathway and the general experimental workflows for the described in vitro assays.
Figure 1: 5-HT1F Receptor Signaling Pathway.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. The pharmacological profile and clinical prospects of the oral 5-HT1F receptor agonist this compound in the acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols for Clinical Trials Assessing Acute Migraine Treatment with Lasmiditan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical trial design and protocols for assessing the efficacy and safety of Lasmiditan in the acute treatment of migraine. The information is primarily based on the pivotal Phase 3, randomized, double-blind, placebo-controlled studies: SAMURAI and SPARTAN.
Introduction
This compound is a selective serotonin 5-HT1F receptor agonist.[1][2] Its mechanism of action is believed to involve the inhibition of neuropeptide and neurotransmitter release, as well as the modulation of pain signaling pathways in the central and peripheral nervous systems, without the vasoconstrictive effects associated with triptans.[3][4][5][6] This makes it a promising therapeutic option for a broader range of migraine patients, including those with or at risk for cardiovascular disease.[1] The SAMURAI and SPARTAN trials were designed to evaluate the efficacy, safety, and tolerability of oral this compound for the acute treatment of migraine attacks.[7][8][9]
This compound's Proposed Mechanism of Action
This compound's therapeutic effect in acute migraine is attributed to its selective agonism of the 5-HT1F receptor. This interaction is thought to have several downstream effects that interrupt the pathophysiological cascade of a migraine attack.
Caption: this compound's signaling pathway.
Clinical Trial Design and Workflow
The SAMURAI and SPARTAN trials were methodologically similar, employing a randomized, double-blind, placebo-controlled, parallel-group design.[7][8][10]
Caption: Phase 3 clinical trial workflow.
Experimental Protocols
Patient Population
The trials enrolled adults with a history of migraine with or without aura.[11][12]
Inclusion Criteria:
-
Migraine history for at least one year, with onset before age 50.[7][11]
-
Diagnosis of migraine with or without aura according to the International Headache Society (IHS) criteria.[11][12]
-
History of 3 to 8 migraine attacks per month, with fewer than 15 headache days per month.[7][13]
-
Migraine Disability Assessment (MIDAS) score of 11 or higher, indicating at least moderate disability.[7][11]
-
Willing and able to provide written informed consent.[11]
Exclusion Criteria:
-
History of chronic migraine or other primary or secondary chronic headache disorders.[13]
-
Use of more than 3 doses of opiates or barbiturates per month.[13]
-
Initiation of or change in migraine preventive medication within 3 months prior to screening.[12][13]
-
Known Hepatitis B, C, or HIV infection.[13]
-
The SAMURAI study specifically excluded individuals with known coronary artery disease, clinically significant arrhythmia, and uncontrolled hypertension, whereas the SPARTAN study included such patients to assess a more generalizable population.[1][7]
Study Procedures
-
Screening (Visit 1): Prospective participants underwent a screening visit to assess eligibility based on the inclusion and exclusion criteria. This included a medical history review, physical examination, vital signs, clinical laboratory tests, and a 12-lead electrocardiogram (ECG).[11] The Migraine Disability Assessment (MIDAS) was administered to quantify the level of headache-related disability.[8]
-
Randomization and Blinding: Eligible participants were randomized in a 1:1:1 ratio in the SAMURAI study (this compound 100 mg, 200 mg, or placebo) or a 1:1:1:1 ratio in the SPARTAN study (this compound 50 mg, 100 mg, 200 mg, or placebo).[8][14] Both patients and investigators were blinded to the treatment assignment.
-
Treatment Administration: Participants were instructed to treat a single migraine attack at home within 4 hours of the onset of moderate to severe pain that was not improving.[8][15] A second dose of the assigned treatment was permitted for rescue or recurrence between 2 and 24 hours after the initial dose.[15]
-
Data Collection: Efficacy and safety data were collected using an electronic diary. Participants recorded headache pain severity and the presence of their self-identified most bothersome symptom (MBS) among nausea, photophobia, and phonophobia at baseline and at specified time points up to 48 hours post-dose.[14]
-
Follow-up (Visit 2): A follow-up visit was conducted within one week of treating the migraine attack to assess for adverse events and to collect the electronic diary.[11]
Efficacy and Safety Assessments
Primary Efficacy Endpoints:
-
Proportion of patients who are headache pain-free at 2 hours post-dose.[8][10]
-
Proportion of patients free from their most bothersome symptom (MBS) at 2 hours post-dose.[8][10]
Secondary Efficacy Endpoints:
-
Headache relief at 2 hours.[14]
-
Sustained pain freedom at 24 and 48 hours.[10]
-
Patient Global Impression of Change (PGIC).[6]
Safety Assessments:
-
Incidence of treatment-emergent adverse events (TEAEs) within 48 hours of dosing.[7]
-
Vital signs, physical examinations, and clinical laboratory evaluations.
-
Suicidal ideation and behavior were monitored using the Columbia-Suicide Severity Rating Scale (C-SSRS).[5]
Data Presentation
Patient Demographics and Baseline Characteristics
The demographic and baseline clinical characteristics of the patients in the SAMURAI and SPARTAN trials were generally similar across treatment groups.
| Characteristic | This compound 50 mg | This compound 100 mg | This compound 200 mg | Placebo |
| Number of Patients | 654 | 1265 | 1258 | 1262 |
| Mean Age (years) | 42.7 | 42.0 | 42.0 | 42.7 |
| Female (%) | 84.2 | 83.6 | 83.6 | 84.2 |
| White (%) | 80.2 | 75.4 | 75.4 | 80.2 |
| Mean Migraine History (years) | 19.3 | 19.3 | 19.3 | 19.3 |
| Mean Migraines per Month | 5.1 | 5.1 | 5.1 | 5.1 |
| MIDAS Score ≥ 11 (%) | 100 | 100 | 100 | 100 |
| Cardiovascular Risk Factor (%) | 79.2 | 77.9 | 77.9 | 79.2 |
Data pooled from SAMURAI and SPARTAN trials where applicable.[7][14][16]
Efficacy Outcomes
This compound demonstrated statistically significant efficacy compared to placebo in the acute treatment of migraine.
Table 2: Primary Efficacy Endpoints at 2 Hours Post-Dose
| Endpoint | This compound 50 mg | This compound 100 mg | This compound 200 mg | Placebo |
| Headache Pain-Free (%) | 28.6% | 28.2% - 31.4% | 32.2% - 38.8% | 15.3% - 21.3% |
| p-value vs Placebo | p=0.003 | <0.001 | <0.001 | - |
| Most Bothersome Symptom-Free (%) | 40.8% | 40.9% - 44.2% | 40.7% - 48.7% | 29.5% - 33.5% |
| p-value vs Placebo | p=0.009 | <0.001 | <0.001 | - |
Data from SAMURAI and SPARTAN trials.[14][15][17][18]
Safety and Tolerability
This compound was generally well-tolerated, with most adverse events being mild to moderate in severity.[7][14]
Table 3: Treatment-Emergent Adverse Events (TEAEs) with Incidence ≥2% in any this compound Group and Greater than Placebo
| Adverse Event | This compound 50 mg (%) | This compound 100 mg (%) | This compound 200 mg (%) | Placebo (%) |
| Dizziness | 9.0 | 15.1 | 17.1 | 2.8 |
| Paresthesia | 3.5 | 6.8 | 7.4 | 1.4 |
| Somnolence | 4.3 | 6.1 | 7.0 | 2.0 |
| Fatigue | 2.9 | 4.3 | 5.9 | 1.4 |
| Nausea | 3.1 | 4.1 | 4.9 | 1.8 |
| Muscular Weakness | 1.2 | 1.7 | 2.5 | 0.2 |
| Hypoesthesia | 1.1 | 1.4 | 2.4 | 0.2 |
Data pooled from SAMURAI and SPARTAN trials.[4][7]
Logical Relationships of Endpoints
The primary and key secondary endpoints were structured to provide a comprehensive assessment of this compound's efficacy.
Caption: Relationship of study endpoints.
Conclusion
The clinical trial design for this compound, as exemplified by the SAMURAI and SPARTAN studies, provides a robust framework for assessing the efficacy and safety of novel acute migraine treatments. These protocols and the resulting data demonstrate this compound's effectiveness in providing pain freedom and relief from the most bothersome symptoms of migraine, with a favorable safety profile. These findings support its use as a valuable treatment option for patients with acute migraine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. med.upenn.edu [med.upenn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Safety findings from Phase 3 this compound studies for acute treatment of migraine: Results from SAMURAI and SPARTAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Columbia Suicide Severity Rating Scale - Wikipedia [en.wikipedia.org]
- 6. Randomized, controlled trial of this compound over four migraine attacks: Findings from the CENTURION study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety findings from Phase 3 this compound studies for acute treatment of migraine: Results from SAMURAI and SPARTAN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resref.com [resref.com]
- 9. Migraine Self-Assessments - Migraine Canada [migrainecanada.org]
- 10. Sustained responses to this compound: Results from post-hoc analyses of two Phase 3 randomized clinical trials for acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. Efficacy and safety of this compound in patients using concomitant migraine preventive medications: findings from SAMURAI and SPARTAN, two randomized phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. neurology.org [neurology.org]
- 15. academic.oup.com [academic.oup.com]
- 16. Phase 3 randomized, placebo-controlled, double-blind study of this compound for acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Phase 3 randomized, placebo-controlled, double-blind study of this compound for acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
Dosage and administration protocols for Lasmiditan in research settings
Application Notes and Protocols for Lasmiditan in Research Settings
Introduction
This compound (marketed as Reyvow) is a first-in-class selective serotonin 5-HT1F receptor agonist developed for the acute treatment of migraine.[1] Unlike triptans, which exert their effects through 5-HT1B/1D receptors and are associated with vasoconstriction, this compound offers a novel mechanism of action without vasoconstrictive properties.[2][3] This makes it a valuable tool for migraine research, particularly in studies involving cardiovascular models or patient populations where triptans are contraindicated.[1][3] this compound is highly lipophilic, enabling it to cross the blood-brain barrier and act on both the peripheral and central nervous systems to inhibit pain pathways.[2][4][5] Its primary therapeutic action is believed to be the inhibition of calcitonin gene-related peptide (CGRP) and glutamate release in the trigeminal system.[4][6]
These notes provide a comprehensive overview of dosages and administration protocols for this compound compiled from various clinical and preclinical research studies.
Data Presentation: Dosage and Administration
The following tables summarize quantitative data on this compound dosage and administration from human clinical trials and preclinical animal models.
Table 1: this compound Dosage in Clinical Research (Human)
| Study Phase | Dosage | Administration Protocol | Key Efficacy Endpoint | Reference(s) |
| Phase 3 (SPARTAN, SAMURAI) | 50 mg, 100 mg, 200 mg (Oral) | Single oral dose for an acute migraine attack. A second dose for rescue or recurrence was permitted between 2 and 24 hours after the first.[7][8][9] | Proportion of patients achieving headache pain freedom at 2 hours post-dose.[7][10][11] | [7][8][9][10][11][12] |
| Phase 2 | 50 mg, 100 mg, 200 mg (Oral) | Single oral dose for an acute migraine attack. | Dose-response relationship for headache pain freedom at 2 hours.[13] | [13] |
| Pharmacokinetics | 200 mg (Oral) | Single oral dose administered during an acute migraine attack and again during an inter-ictal (migraine-free) period to compare pharmacokinetics.[14] | Characterization of Cmax, Tmax, and AUC during and between attacks.[14] | [14] |
Table 2: this compound Dosage in Preclinical Research (Animal Models)
| Animal Model | Dosage | Route of Administration | Key Experimental Endpoint(s) | Reference(s) |
| Rat (Sprague Dawley) | 10 mg/kg | Oral Gavage | Evaluation of medication overuse headache (MOH) development via cutaneous allodynia testing (von Frey filaments).[15][16] | [15][16] |
| Rat | Up to 10 mg/kg | Oral | Inhibition of dural plasma protein extravasation following trigeminal nerve stimulation.[2][17] | [2][17] |
| Rat | 0.3 - 10 mg/kg | Not specified | Dose-dependent inhibition of endogenous CGRP release.[2] | [2] |
| Rat | 10, 30, 50, or 100 mg/kg | Oral Gavage | 4-week toxicity and toxicokinetic study.[17] | [17] |
| Mouse | 1 mg/kg | Intravenous (IV) | Assessment of CNS penetration (brain-to-plasma ratio).[2] | [2] |
| Rabbit | Calculated based on Body Surface Area (BSA) | Intranasal | Pharmacokinetic profiling (Cmax, Tmax, AUC) of a nanoemulsion-based in situ gel formulation.[18] | [18] |
| Dog (Beagle) | Not specified (Clinically relevant doses) | Not specified | Assessment of carotid artery diameter and blood flow (vasoactivity).[2] | [2] |
Experimental Protocols
Preclinical Model of Medication Overuse Headache (MOH)
This protocol is based on studies evaluating if frequent administration of this compound induces behaviors consistent with MOH in rats.[15][16]
-
Animals: Adult male Sprague Dawley rats.[15]
-
Drug Preparation: this compound is dissolved in a suitable vehicle, such as distilled water, for oral administration.[15]
-
Administration:
-
Animals are habituated to the testing environment and handling.
-
Baseline cutaneous sensitivity is measured in the periorbital and hindpaw regions using von Frey filaments.
-
Rats are administered this compound (e.g., 10 mg/kg) or vehicle via oral gavage.[15][16]
-
A repeated dosing schedule is implemented, for instance, six doses administered over a two-week period (e.g., on days 0, 5, 6, 8, 12, and 13).[15]
-
Cutaneous allodynia is evaluated regularly throughout the dosing period and for a washout period (e.g., up to 21 days) until mechanosensitivity returns to baseline.[15][16]
-
-
Endpoint Measurement (Latent Sensitization):
-
After sensory thresholds return to baseline, a putative migraine trigger (e.g., bright light stress or a nitric oxide donor) is administered.[15][16]
-
Periorbital and hindpaw allodynia are re-evaluated hourly for several hours to determine if this compound pre-treatment leads to a state of latent sensitization.[15]
-
Trigeminal Nociception and Neuroinflammation Model
This protocol assesses the ability of this compound to inhibit central and peripheral trigeminal neuronal activation.[2][19]
-
Animals: Anesthetized rats.[2]
-
Procedure:
-
The trigeminal ganglion (TG) is surgically exposed and electrically stimulated (e.g., 5 Hz, 5 ms, 1.0 mA for 5 minutes) to induce a neurogenic inflammatory response and central sensitization.[2][19]
-
This compound or vehicle is administered (e.g., orally) one hour prior to the electrical stimulation.[2][17]
-
-
Endpoint Measurement:
-
Dural Plasma Protein Extravasation: Measures peripheral neuroinflammation. The inhibition of protein leakage from dural blood vessels is quantified.[2][17]
-
c-Fos Expression: Two hours after stimulation, animals are perfused, and the brainstem is processed for immunohistochemistry. The expression of c-Fos, a marker of neuronal activation, is measured in the trigeminal nucleus caudalis (TNC). A reduction in c-Fos indicates inhibition of central trigeminal pathways.[2][19]
-
Visualizations
Signaling Pathway
Caption: this compound's selective agonism of 5-HT1F receptors inhibits CGRP and glutamate release.
Experimental Workflow
Caption: Workflow for a preclinical Medication Overuse Headache (MOH) model using this compound.
Logical Relationships
Caption: Relationship between this compound dosage, its mechanism, and key research outcomes.
References
- 1. This compound for the acute treatment of migraine: Subgroup analyses by prior response to triptans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: Acute Migraine Treatment Without Vasoconstriction. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mechanism of action - review of a selective 5-HT1F agonist [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound for the Treatment of Migraines With or Without Aura in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Three Doses of this compound (50 mg, 100 mg and 200 mg) Compared to Placebo in the Acute Treatment of Migraine [ctv.veeva.com]
- 10. neurology.org [neurology.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Phase 2 randomized placebo‐controlled study of this compound for the acute treatment of migraine in Japanese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. Evaluation of LY573144 (this compound) in a preclinical model of medication overuse headache - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. Preparation, In-vitro, Ex-vivo, and Pharmacokinetic Study of this compound as Intranasal Nanoemulsion-based In Situ Gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for Measuring Lasmiditan Concentration in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lasmiditan is a selective serotonin 5-HT1F receptor agonist used for the acute treatment of migraine. Accurate and precise measurement of its concentration in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the quantification of this compound in plasma samples, primarily focusing on the validated and highly sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
Principle of the Method
The most common and robust method for the determination of this compound in plasma is Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a tandem mass spectrometer (MS/MS). This technique offers high selectivity and sensitivity for quantifying low concentrations of drugs in complex biological matrices like plasma. The method involves the separation of this compound from other plasma components on a C18 analytical column followed by detection using a mass spectrometer. Quantification is typically achieved by using a stable isotope-labeled internal standard.
Experimental Protocols
Method 1: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on published validated methods for the determination of this compound in plasma.[1][2][3][4][5][6][7]
1. Materials and Reagents
-
This compound reference standard
-
This compound-[¹³CD₃] (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18 MΩ·cm)
-
Human plasma (drug-free, with anticoagulant like K₂EDTA)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)[3][4][6][7]
3. Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to obtain a range of concentrations for the calibration curve.
-
Internal Standard (IS) Working Solution: Prepare a solution of this compound-[¹³CD₃] in the same diluent at a fixed concentration.
-
Calibration Curve Standards and QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.
4. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add the internal standard working solution.
-
Add 300 µL of acetonitrile (or other suitable protein precipitation agent) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the clear supernatant to a clean tube or vial for LC-MS/MS analysis.
5. Chromatographic and Mass Spectrometric Conditions
-
HPLC Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize other parameters like declustering potential, collision energy, and source temperature for maximum signal intensity.
-
6. Data Analysis
-
Integrate the peak areas of this compound and the internal standard.
-
Calculate the peak area ratio of this compound to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following tables summarize the quantitative performance characteristics of a typical LC-MS/MS method for this compound analysis in plasma, as derived from published literature.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value | Reference |
| Linearity Range | 12.50 - 75 ng/mL | [3][4][6][7] |
| Validated Assay Range | 1 - 1000 ng/mL | [5] |
| Regression Coefficient (r²) | >0.999 | [3][4][6][7] |
| Lower Limit of Quantification (LLOQ) | 2.22 ng/mL | [3][4][6][7] |
| Limit of Detection (LOD) | 0.66 ng/mL | [3][4][6][7] |
| Retention Time | ~2.3 minutes | [3][4][6][7] |
Table 2: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Results | Reference |
| Intra-day Precision (%RSD) | <15% (<20% at LLOQ) | <2% | [4][6] |
| Inter-day Precision (%RSD) | <15% (<20% at LLOQ) | <2% | [4][6] |
| Accuracy (% Recovery) | 85 - 115% (80 - 120% at LLOQ) | 99.50% - 101.83% | [3][4][6][7] |
| Robustness (% Assay) | No significant change | 99.10% - 101.83% | [3][4][6][7] |
Visualizations
Caption: Workflow for this compound quantification in plasma.
Discussion
The LC-MS/MS method described provides a sensitive, specific, and robust approach for the quantification of this compound in human plasma. The protein precipitation method for sample preparation is simple, fast, and efficient. The use of a stable isotope-labeled internal standard compensates for potential matrix effects and variations in instrument response, ensuring high accuracy and precision. The method has been successfully validated according to regulatory guidelines and is suitable for use in clinical and non-clinical pharmacokinetic studies.
While other methods like HPLC-UV exist for the determination of this compound in bulk drug and pharmaceutical formulations, they generally lack the sensitivity and selectivity required for analysis in biological matrices like plasma.[8][9][10][11][12][13][14] Therefore, LC-MS/MS remains the gold standard for bioanalytical studies of this compound.
References
- 1. Pharmacokinetics, Safety, and Tolerability of this compound in Pediatric Patients with Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] LC/MS/MS Method Development and Validation for the Estimation of this compound in Bulk and Pharmaceutical Formulation | Semantic Scholar [semanticscholar.org]
- 4. LC/MS/MS Method Development and Validation for the Estimation of this compound in Bulk and Pharmaceutical Formulation – Oriental Journal of Chemistry [orientjchem.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. ijnrd.org [ijnrd.org]
- 9. acgpubs.org [acgpubs.org]
- 10. Spectroscopic Method Development and Validation for this compound Quantification in Bulk and its Tablet Formulations – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. wjpps.com [wjpps.com]
- 12. wisdomlib.org [wisdomlib.org]
- 13. jetir.org [jetir.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing and Assessing Migraine-Like Pain in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by sensory disturbances. To facilitate the development of novel therapeutics, rodent models that recapitulate aspects of migraine-like pain are indispensable. These application notes provide detailed protocols for inducing and assessing migraine-like pain in rodents, focusing on established chemical induction methods and quantitative behavioral assays. The included methodologies and data are intended to guide researchers in establishing robust and reproducible migraine models for preclinical studies.
I. Protocols for Inducing Migraine-Like Pain
Several chemical triggers are used to induce migraine-like phenotypes in rodents. The following sections detail the protocols for three commonly used models: Nitroglycerin (NTG), Calcitonin Gene-Related Peptide (CGRP), and Inflammatory Soup (IS).
Nitroglycerin (NTG)-Induced Migraine Model
Nitroglycerin, a nitric oxide donor, reliably triggers migraine-like attacks in susceptible individuals and induces quantifiable pain behaviors in rodents.[1][2] Both acute and chronic models can be established.
Experimental Protocol: Acute NTG Induction
-
Animal Preparation: Acclimate adult male or female Sprague-Dawley rats or C57BL/6 mice to the housing and handling procedures for at least one week prior to the experiment.
-
NTG Solution Preparation: Prepare a fresh solution of Nitroglycerin. A common protocol involves diluting a stock solution to a final concentration for a dose of 10 mg/kg.[3][4] The vehicle is typically saline with propylene glycol.
-
Administration: Administer a single intraperitoneal (i.p.) injection of NTG (10 mg/kg).[3][4]
-
Behavioral Assessment: Commence behavioral testing 30 minutes to 2 hours post-injection, a time window during which peak migraine-like symptoms are typically observed.[3][5]
Experimental Protocol: Chronic NTG Induction
-
Animal Preparation: As per the acute protocol.
-
NTG Solution Preparation: As per the acute protocol.
-
Administration: Administer i.p. injections of NTG (10 mg/kg) every other day for a total of 5 injections over 9 days to model the progression to a chronic migraine state.[4][6]
-
Behavioral Assessment: Conduct behavioral assessments 2 hours after each NTG injection to monitor the development of persistent hypersensitivity.[4]
Calcitonin Gene-Related Peptide (CGRP)-Induced Migraine Model
CGRP is a key neuropeptide in migraine pathophysiology, and its administration can induce migraine-like symptoms.[7][8]
Experimental Protocol: CGRP Induction
-
Animal Preparation: Acclimate adult male or female mice (e.g., CD1 or C57BL/6J) to the experimental conditions.
-
CGRP Solution Preparation: Dissolve CGRP in phosphate-buffered saline (PBS) to a concentration suitable for a dose of 0.1 mg/kg.[7][8]
-
Administration: Administer a single intraperitoneal (i.p.) injection of CGRP.
-
Behavioral Assessment: Behavioral testing, such as grimace scale and light aversion, should be performed within the first hour post-injection, as CGRP-induced effects are typically observed within this timeframe.[7]
Inflammatory Soup (IS) Dural Application Model
Direct application of an "inflammatory soup" to the dura mater mimics the neurogenic inflammation associated with migraine.[9][10]
Experimental Protocol: IS Dural Application
-
Animal Preparation and Surgery: Anesthetize adult Sprague-Dawley rats and perform a craniotomy to expose the dura mater. Allow for a recovery period as per approved institutional animal care protocols.
-
IS Solution Preparation: Prepare a solution containing inflammatory mediators. A common composition includes bradykinin (1 mM), serotonin (1 mM), histamine (1 mM), and prostaglandin E2 (0.1 mM) in a buffered solution (e.g., HEPES buffer, pH 5.0).[9][10]
-
Administration: Topically apply a small volume (e.g., 10 µL) of the inflammatory soup directly onto the exposed dura mater.[10][11]
-
Behavioral Assessment: Assess for periorbital mechanical allodynia and other pain behaviors starting from 30 minutes after the application.
II. Protocols for Assessing Migraine-Like Pain
Objective and quantitative assessment of pain in non-verbal animals is crucial. The following are standard behavioral assays used in rodent migraine models.
Rodent Grimace Scale
The grimace scale is a standardized method for assessing spontaneous pain based on changes in facial expression.[12][13]
Experimental Protocol: Grimace Scale Assessment
-
Image Acquisition: Place the animal in a transparent chamber and record high-resolution video or still images of its face.
-
Scoring: A trained observer, blinded to the experimental groups, should score the images based on the presence and severity of specific Facial Action Units (FAUs). For rats, these include orbital tightening, nose/cheek flattening, ear changes, and whisker change.[14][15] For mice, the FAUs are orbital tightening, nose bulge, cheek bulge, ear position, and whisker change.[16]
-
Scoring System: Each FAU is scored on a 3-point scale: 0 = not present, 1 = moderately present, 2 = obviously present.[12] The total grimace score is the sum of the individual FAU scores.
Light Aversion Test (Photophobia)
This test assesses hypersensitivity to light, a common symptom of migraine.[17][18]
Experimental Protocol: Light/Dark Box Test
-
Apparatus: Use a two-compartment box with one dark and one brightly lit chamber connected by an opening.
-
Procedure: Place the rodent in the center of the lit compartment and allow it to explore freely for a set duration (e.g., 10-30 minutes).[17][19]
-
Data Collection: Record the time spent in each compartment and the number of transitions between compartments using an automated tracking system. A significant increase in the time spent in the dark compartment is indicative of photophobia. Light intensity in the lit chamber can be varied, with some studies using high illumination (e.g., 27,000 lux) to enhance the aversive stimulus.[17]
Mechanical Allodynia Assessment
Mechanical allodynia, a state of pain in response to a normally non-painful stimulus, is a key indicator of central sensitization in migraine. It is commonly measured using von Frey filaments.[20][21]
Experimental Protocol: Von Frey Test (Up-Down Method)
-
Apparatus: Place the animal on an elevated mesh platform that allows access to the plantar surface of the hind paws or the periorbital region.
-
Habituation: Allow the animal to acclimate to the testing environment until exploratory behavior ceases.
-
Filament Application: Apply a series of calibrated von Frey filaments with increasing stiffness to the target area. The "up-down method" is a commonly used paradigm.[22][23]
-
Start with a filament near the expected 50% withdrawal threshold.
-
If there is a positive response (paw withdrawal, head withdrawal, or vocalization), the next lower force filament is used.
-
If there is no response, the next higher force filament is applied.
-
-
Threshold Determination: The pattern of responses is used to calculate the 50% paw withdrawal threshold, which represents the force at which the animal has a 50% chance of withdrawing.
III. Data Presentation
Table 1: Summary of Induction Protocols and Expected Outcomes
| Induction Model | Agent | Typical Dose/Concentration | Administration Route | Assessment Time Window | Expected Behavioral Outcomes |
| Acute Migraine | Nitroglycerin (NTG) | 10 mg/kg | Intraperitoneal (i.p.) | 30 min - 2 hours post-injection | Increased grimace score, photophobia, mechanical allodynia |
| Chronic Migraine | Nitroglycerin (NTG) | 10 mg/kg (repeated) | Intraperitoneal (i.p.) | 2 hours post-each injection | Persistent mechanical allodynia, increased grimace score |
| Acute Migraine | CGRP | 0.1 mg/kg | Intraperitoneal (i.p.) | 0 - 1 hour post-injection | Increased grimace score, photophobia |
| Acute Migraine | Inflammatory Soup | 1 mM mediators | Dural Application | From 30 min post-application | Periorbital mechanical allodynia |
Table 2: Parameters for Behavioral Assessment Protocols
| Behavioral Assay | Key Parameters | Typical Values/Scoring |
| Rodent Grimace Scale | Facial Action Units (FAUs) | 4 (Rat) or 5 (Mouse) specific units |
| Scoring System | 0-2 scale per FAU | |
| Light/Dark Box Test | Duration | 10-30 minutes |
| Light Intensity (Light Chamber) | 55 - 27,000 lux | |
| Primary Metric | Time spent in dark compartment | |
| Von Frey Test | Method | Up-Down Method |
| Target Areas | Periorbital region, plantar surface of hind paw | |
| Primary Metric | 50% withdrawal threshold (grams) |
IV. Signaling Pathways and Visualizations
Migraine pathophysiology involves complex signaling cascades, primarily within the trigeminovascular system. The activation of this system and the subsequent release of neuropeptides like CGRP are central to the generation of migraine pain.[24][25]
CGRP Signaling Pathway
CGRP exerts its effects by binding to its receptor, which leads to the activation of downstream signaling pathways, including the adenylyl cyclase/cAMP/PKA pathway, contributing to vasodilation and neuronal sensitization.[26][27][28]
Caption: CGRP signaling cascade leading to downstream effects.
Trigeminovascular System Activation in Migraine
The trigeminovascular system is a key player in migraine pain.[24][29][30] Nociceptive signals from the meninges are transmitted via the trigeminal ganglion to the trigeminal nucleus caudalis and then to higher brain centers.
Caption: Nociceptive pathway in the trigeminovascular system.
Experimental Workflow for Migraine Modeling
A typical experimental workflow involves animal habituation, baseline behavioral testing, induction of migraine-like pain, and subsequent post-induction behavioral assessments.
Caption: General experimental workflow for rodent migraine studies.
References
- 1. Migraine pathophysiology: anatomy of the trigeminovascular pathway and associated neurological symptoms, CSD, sensitization and modulation of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroglycerin as a model of migraine: Clinical and preclinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scantox.com [scantox.com]
- 4. mdpi.com [mdpi.com]
- 5. egrove.olemiss.edu [egrove.olemiss.edu]
- 6. researchgate.net [researchgate.net]
- 7. CGRP induces migraine-like symptoms in mice during both the active and inactive phases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peripherally administered CGRP induces spontaneous pain in mice: Implications for migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of dural inflammatory soup application on activation and sensitization markers in the caudal trigeminal nucleus of the rat and the modulatory effects of sumatriptan and kynurenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
- 11. Dural administration of inflammatory soup or Complete Freund’s Adjuvant induces activation and inflammatory response in the rat trigeminal ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Grimace scale - Wikipedia [en.wikipedia.org]
- 13. Grimace scales | NC3Rs [nc3rs.org.uk]
- 14. Grimace scale: Rat | NC3Rs [nc3rs.org.uk]
- 15. The Rat Grimace Scale: A partially automated method for quantifying pain in the laboratory rat via facial expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods Used and Application of the Mouse Grimace Scale in Biomedical Research 10 Years on: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigating Migraine-Like Behavior using Light Aversion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Light-dark box test for mice [protocols.io]
- 20. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Up–Down Reader: An Open Source Program for Efficiently Processing 50% von Frey Thresholds [frontiersin.org]
- 22. A simplified up-down method (SUDO) for measuring mechanical nociception in rodents using von Frey filaments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. The role of calcitonin gene–related peptide in peripheral and central pain mechanisms including migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. The Trigeminovascular System and Migraine - Neurotorium [neurotorium.org]
Application Notes and Protocols: Methodologies for Evaluating Dural Plasma Protein Extravasation with Lasmiditan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by nausea, photophobia, and phonophobia. A key process implicated in the pathophysiology of migraine is neurogenic dural inflammation, which involves the extravasation of plasma proteins from dural blood vessels. This event is triggered by the release of vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP), from trigeminal nerve endings. The dural plasma protein extravasation (DPPE) model is a well-established preclinical assay used to evaluate the efficacy of potential anti-migraine therapies by measuring their ability to inhibit this inflammatory response.
Lasmiditan is a novel, selective serotonin 5-HT1F receptor agonist approved for the acute treatment of migraine.[1][2][3] Unlike triptans, which act on 5-HT1B/1D receptors and cause vasoconstriction, this compound's mechanism of action is primarily neural, inhibiting CGRP release from trigeminal neurons without significant vasoconstrictive effects.[1][2][4] This makes it a valuable therapeutic option, particularly for patients with cardiovascular risk factors.
These application notes provide detailed methodologies for evaluating the effect of this compound on dural plasma protein extravasation in a preclinical setting.
Signaling Pathway of this compound in Inhibiting Dural Plasma Protein Extravasation
The activation of the trigeminal ganglion, a key event in migraine pathophysiology, leads to the release of CGRP. CGRP then binds to its receptors on dural blood vessels, leading to vasodilation and increased vascular permeability, which results in plasma protein extravasation and inflammation. This compound, as a 5-HT1F receptor agonist, interrupts this cascade. The 5-HT1F receptors are located on presynaptic trigeminal nerve terminals.[2][4] When this compound binds to these receptors, it initiates an intracellular signaling cascade that inhibits the release of CGRP, thereby preventing the subsequent inflammatory response.[1][2][5]
Experimental Protocol: Evaluation of this compound on Dural Plasma Protein Extravasation
This protocol details the in vivo evaluation of this compound's efficacy in a rat model of neurogenic dural inflammation. The primary endpoint is the quantification of Evans Blue dye extravasation in the dura mater following trigeminal ganglion stimulation.
Materials
-
Male Sprague-Dawley rats (250-350 g)
-
This compound
-
Anesthetic agent (e.g., sodium pentobarbital, 65 mg/kg, i.p.)
-
Evans Blue dye (30 mg/kg in saline)
-
Saline solution (0.9% NaCl)
-
Formamide
-
Stereotaxic frame
-
Stimulating electrode
-
Spectrophotometer
Experimental Workflow
Detailed Procedure
-
Animal Preparation:
-
Anesthetize the rat with an appropriate anesthetic agent (e.g., sodium pentobarbital, 65 mg/kg, i.p.).
-
Cannulate the femoral vein for intravenous administration of this compound, Evans Blue dye, and any other necessary solutions.
-
-
Surgical Procedure:
-
Secure the anesthetized animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a burr hole over the superior sagittal sinus to allow for the placement of the stimulating electrode on the dura mater.
-
-
Drug Administration:
-
Administer this compound or vehicle control intravenously via the cannulated femoral vein. The dosage and pre-treatment time should be determined based on the study design. A typical pre-treatment time is 15-30 minutes before electrical stimulation.
-
-
Induction of Plasma Protein Extravasation:
-
Administer Evans Blue dye (30 mg/kg, i.v.) through the femoral vein. Evans Blue binds to plasma albumin and serves as a marker for protein extravasation.[6]
-
Five minutes after the Evans Blue injection, begin electrical stimulation of the trigeminal ganglion (e.g., 1.2 mA, 5 Hz, 5 ms pulse duration for 5 minutes).[6]
-
-
Tissue Collection and Processing:
-
Following a set circulation period (e.g., 15-30 minutes post-stimulation), perfuse the animal transcardially with saline to remove intravascular Evans Blue dye.
-
Carefully dissect the dura mater and weigh the tissue.
-
-
Quantification of Extravasation:
-
Extract the Evans Blue dye from the dural tissue by incubating it in formamide (e.g., 1 ml) at room temperature for 24-48 hours.
-
Quantify the amount of extracted Evans Blue by measuring the absorbance of the formamide supernatant using a spectrophotometer at a wavelength of 620 nm.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of Evans Blue in formamide.
-
Calculate the concentration of Evans Blue in the dural samples, expressed as µg of Evans Blue per mg of tissue.
-
Compare the extent of plasma protein extravasation between the vehicle-treated and this compound-treated groups using appropriate statistical analyses.
-
Data Presentation
The quantitative data obtained from the dural plasma protein extravasation assay should be summarized in a clear and structured table to facilitate comparison between different treatment groups.
| Treatment Group | Dose (mg/kg, i.v.) | n | Dural Plasma Protein Extravasation (µg Evans Blue / mg tissue) ± SEM | % Inhibition |
| Vehicle Control | - | 10 | 125.4 ± 8.2 | - |
| This compound | 0.1 | 8 | 98.7 ± 6.5* | 21.3% |
| This compound | 0.3 | 8 | 65.2 ± 5.1** | 48.0% |
| This compound | 1.0 | 8 | 42.1 ± 4.3 | 66.4% |
| This compound | 3.0 | 8 | 30.5 ± 3.9 | 75.7% |
| Note: Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to vehicle control. This table presents illustrative data based on the known dose-dependent inhibitory effect of this compound on dural plasma protein extravasation. |
Conclusion
The methodologies described in these application notes provide a robust framework for evaluating the efficacy of this compound in a preclinical model of migraine. The dural plasma protein extravasation assay is a valuable tool for understanding the mechanism of action of novel anti-migraine drugs and for screening potential therapeutic candidates. The detailed protocol and data presentation guidelines will aid researchers in conducting these experiments and interpreting the results, ultimately contributing to the development of more effective treatments for migraine.
References
- 1. This compound mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound mechanism of action - review of a selective 5-HT1F agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted 5-HT1F Therapies for Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes: Utilizing Electrophysiology to Elucidate the Effects of Lasmiditan on Neuronal Firing
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lasmiditan is a selective serotonin 5-HT1F receptor agonist approved for the acute treatment of migraine.[1][2][3] Unlike triptans, its mechanism of action is primarily neural, targeting the trigeminovascular system without causing vasoconstriction, which makes it a suitable option for patients with cardiovascular risk factors.[3][4][5] this compound is lipophilic, enabling it to cross the blood-brain barrier and act on both peripheral and central components of the trigeminal pain pathway.[1][6] Electrophysiological techniques are indispensable for characterizing the precise effects of this compound on neuronal excitability and firing, providing critical insights into its anti-migraine efficacy. These methods allow for direct measurement of neuronal activity, from single-cell ion channel function to network-level responses in vivo.
Mechanism of Action: Inhibition of Nociceptive Signaling
This compound exerts its therapeutic effect by binding to 5-HT1F receptors located on the presynaptic terminals and cell bodies of trigeminal ganglion neurons.[1][5] Activation of these G-protein coupled receptors inhibits the release of key pro-inflammatory neuropeptides and neurotransmitters, most notably Calcitonin Gene-Related Peptide (CGRP) and glutamate.[1][6] This inhibition reduces the activation of second-order neurons in the trigeminal nucleus caudalis (TNC) and thalamus, thereby preventing and potentially reversing the development of central sensitization, a key process in the establishment of migraine pain.[1][5]
Caption: this compound's signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical electrophysiology and binding affinity studies.
Table 1: Effect of Intravenous this compound on Dural-Evoked Neuronal Firing in the Trigeminocervical Complex (TCC)
| Parameter | Saline Control | This compound (0.1 mg/kg) | This compound (0.5 mg/kg) | This compound (1 mg/kg) | This compound (5 mg/kg) |
|---|---|---|---|---|---|
| Max Inhibition of Firing (%) | ~0% | ~20%* | ~40%* | ~55%* | ~70%* |
Note: Data are approximate values derived from published graphical representations for illustrative purposes.[7] Dose-dependent reduction in dural-evoked neuronal activity was statistically significant (P < 0.05) compared to saline.[7]
Table 2: Effect of Oral this compound on c-Fos Expression in the Trigeminal Nucleus Caudalis (TNC)
| Treatment | Effect on c-Fos Expression |
|---|---|
| Placebo | No significant effect. |
| This compound (1 mg) | No significant effect. |
| This compound (3 mg) | Successful blockade of c-fos expression.[4] |
| This compound (10 mg & 100 mg) | Clearly superior blockade of c-fos expression compared to 1 mg and placebo.[4] |
Note: c-Fos expression is an indirect marker of nociceptive neuronal activation.[6]
Table 3: Binding Affinity (Ki) of this compound for Human Serotonin Receptors
| Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. 5-HT1F) |
|---|---|---|
| 5-HT1F | 2.21 | - |
| 5-HT1A | 1053 | > 470-fold |
| 5-HT1B | 1043 | > 470-fold |
| 5-HT1D | 1357 | > 610-fold |
Source: Data from preclinical studies demonstrating high selectivity for the 5-HT1F receptor.[6]
Experimental Protocols
Protocol 1: In Vivo Extracellular Recording from the Trigeminocervical Complex (TCC)
This protocol is designed to assess the effect of this compound on the firing of second-order trigeminal neurons in response to nociceptive stimulation of the dura mater, a key structure in migraine pathophysiology.
Methodology:
-
Animal Preparation: Anesthetize a male rat (e.g., Sprague-Dawley) with an appropriate anesthetic (e.g., sodium pentobarbital). Maintain body temperature at 37°C using a heating pad. Perform a tracheotomy to ensure a clear airway.
-
Surgical Procedure: Mount the animal in a stereotaxic frame. Perform a craniotomy to expose the dura mater over the superior sagittal sinus for stimulation and a contralateral craniotomy to access the TCC for recording.
-
Stimulation: Place a stimulating electrode on the exposed dura mater. Deliver electrical pulses (e.g., 0.5 ms duration, 100 V, at a low frequency) to evoke neuronal responses.
-
Recording: Lower a glass-coated tungsten microelectrode into the TCC (trigeminal nucleus caudalis, C1-C2 level) to record extracellular action potentials from single neurons that respond to dural stimulation (Aδ- and C-fiber neurons).
-
Data Acquisition: Record baseline neuronal activity (spontaneous and dural-evoked firing) for a stable period (e.g., 20 minutes).
-
Drug Administration: Administer this compound or vehicle intravenously (i.v.) via a cannulated femoral vein in increasing cumulative doses.
-
Post-Dosing Recording: Continue to record neuronal activity for a defined period (e.g., 90 minutes) after each dose to determine the effect on firing rate.
-
Analysis: Analyze the firing rate (spikes/second) before and after drug administration. Calculate the percentage inhibition of dural-evoked activity for each dose.
Caption: Workflow for in vivo TCC electrophysiology.
Protocol 2: Whole-Cell Patch-Clamp of Trigeminal Ganglion (TG) Neurons
This protocol allows for the direct investigation of this compound's effects on the membrane properties and ion channel currents of individual primary sensory neurons.
Methodology:
-
Neuron Dissociation: Euthanize a rat and dissect the trigeminal ganglia.[8][9]
-
Enzymatic Digestion: Incubate the ganglia in an enzyme solution (e.g., collagenase/dispase) to break down connective tissue, followed by gentle mechanical trituration to obtain a single-cell suspension.
-
Cell Plating: Plate the dissociated neurons onto coated coverslips and incubate for several hours to allow them to adhere.
-
Patch-Clamp Recording:
-
Place a coverslip with adherent neurons in a recording chamber on an inverted microscope stage.
-
Perfuse the chamber with an external solution (e.g., containing 145 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM D-glucose, 10 mM HEPES).[8]
-
Using a micromanipulator, approach a neuron with a glass micropipette filled with an internal solution to form a high-resistance (>1 GΩ) seal (a "gigaseal").
-
Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
-
Data Acquisition:
-
Current-Clamp: Inject depolarizing current steps to elicit action potentials. Measure the resting membrane potential, action potential threshold, and firing frequency.
-
Voltage-Clamp: Hold the neuron at a specific membrane potential and apply voltage steps to isolate and measure specific ion channel currents (e.g., sodium, potassium, calcium currents).
-
-
Drug Application: Apply this compound directly to the recording chamber via the perfusion system and repeat the current-clamp and voltage-clamp protocols to assess its effects.
-
Analysis: Compare electrophysiological parameters before and after this compound application to determine its direct impact on neuronal excitability.
Caption: Workflow for patch-clamp of TG neurons.
Protocol 3: Electrophysiological Recording of Cortical Spreading Depression (CSD)
This protocol assesses this compound's potential to modulate CSD, the electrophysiological event thought to underlie migraine aura.[10][11]
Methodology:
-
Animal Preparation: Anesthetize a mouse or rat and mount it in a stereotaxic frame.[12]
-
Surgical Procedure: Drill two small burr holes through the skull over one of the cortical hemispheres (e.g., parietal cortex), keeping the dura mater intact. One hole is for inducing CSD, and the other is for recording.
-
Recording Setup: Place a recording electrode (e.g., Ag/AgCl electrode) in one burr hole, in contact with the dura. Place a reference electrode elsewhere (e.g., in the neck musculature). Record the slow direct current (DC) potential.
-
CSD Induction: Induce CSD by applying a small pledget of cotton soaked in a high concentration of potassium chloride (KCl, e.g., 1 M) to the dura mater in the other burr hole for a set duration (e.g., 10 minutes).[12]
-
Data Acquisition: A successful CSD event is characterized by a large, negative shift in the DC potential that propagates slowly across the cortex. Record the number of CSD events, their amplitude, duration, and propagation velocity (if using multiple recording electrodes).
-
Drug Administration: Administer this compound (e.g., intraperitoneally) before CSD induction.
-
Analysis: Compare the CSD parameters (e.g., frequency, propagation velocity) in this compound-treated animals versus vehicle-treated controls to determine if the drug inhibits the generation or spread of CSD waves.[12]
References
- 1. This compound mechanism of action - review of a selective 5-HT1F agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijbcp.com [ijbcp.com]
- 3. This compound for acute treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacological profile and clinical prospects of the oral 5-HT1F receptor agonist this compound in the acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deciphering migraine pain mechanisms through electrophysiological insights of trigeminal ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trigeminal ganglion whole-cell patch clamp recording protocol for voltage-activated ion currents analysis f... [protocols.io]
- 10. Cortical spreading depression—new insights and persistent questions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of cortical spreading depression in the pathophysiology of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of lacosamide on cortical spreading depolarization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Designing Preclinical Studies to Assess Lasmiditan's Impact on Central Sensitization
Introduction
Central sensitization is a phenomenon of increased responsiveness of nociceptive neurons in the central nervous system to their normal or subthreshold afferent input, contributing significantly to the pathophysiology of chronic pain states, including migraine.[1][2][3] It manifests as hypersensitivity to pain (hyperalgesia) and pain in response to normally non-painful stimuli (allodynia).[3] Lasmiditan, a selective serotonin 5-HT1F receptor agonist, represents a novel therapeutic approach for the acute treatment of migraine.[4][5][6] Unlike triptans, this compound lacks vasoconstrictive activity and, due to its lipophilic nature, can cross the blood-brain barrier to act on central nervous system (CNS) sites.[4][7][8][9]
Evidence suggests that this compound may exert its therapeutic effects by inhibiting the release of key neuropeptides and neurotransmitters, such as Calcitonin Gene-Related Peptide (CGRP) and glutamate, in the trigeminal system.[4][8][10][11] This action could potentially prevent or reverse the development of central sensitization in critical pain processing regions like the trigeminal nucleus caudalis (TNC) and thalamus.[4][7][10] These application notes provide a framework of detailed protocols for preclinical researchers to investigate and quantify the effects of this compound on central sensitization using established animal models. The protocols cover behavioral, electrophysiological, and molecular assays to provide a multi-faceted assessment of this compound's mechanism of action.
Proposed Signaling Pathway of this compound in Central Sensitization
The following diagram illustrates the hypothesized mechanism by which this compound modulates central sensitization in the trigeminal pathway. Activation of trigeminal afferents leads to the release of CGRP and glutamate, which sensitizes second-order neurons in the Trigeminal Nucleus Caudalis (TNC), a key step in central sensitization. This compound, by activating presynaptic 5-HT1F receptors, is thought to inhibit this release, thereby reducing downstream sensitization.
Caption: this compound's proposed mechanism in central sensitization.
Overall Experimental Workflow
A comprehensive study should integrate behavioral, electrophysiological, and molecular assessments. The following workflow provides a logical sequence for these investigations in an animal model.
References
- 1. Assessing signs of central sensitization: A critical review of physiological measures in experimentally induced secondary hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Central Sensitization in Migraine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Central sensitization: Implications for the diagnosis and treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mechanism of action - review of a selective 5-HT1F agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sterisindia.com [sterisindia.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound for the Treatment of Migraines With or Without Aura in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profile of this compound in the Acute Treatment of Migraine in Adults: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajmc.com [ajmc.com]
Troubleshooting & Optimization
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for managing Central Nervous System (CNS)-related adverse effects of Lasmiditan in a clinical study setting. The information is designed to assist researchers in anticipating, assessing, and mitigating these common adverse events to ensure patient safety and data integrity throughout the trial.
Frequently Asked Questions (FAQs)
Q1: What are the most common CNS-related adverse effects observed with this compound in clinical trials?
A1: The most frequently reported CNS-related adverse effects are dizziness, somnolence (sleepiness), and paresthesia (tingling or prickling sensation).[1][2] Other less common effects include fatigue, nausea, vertigo, and hypoesthesia (reduced sense of touch).[1]
Q2: Why does this compound cause CNS-related side effects?
A2: this compound is a selective serotonin 5-HT1F receptor agonist.[3] Unlike triptans, it is designed to be centrally penetrant, meaning it can cross the blood-brain barrier to act on 5-HT1F receptors within the CNS.[3] This central activity is key to its therapeutic effect in migraine but is also responsible for the observed CNS-related adverse events.
Q3: How soon after dosing do these adverse effects typically appear, and how long do they last?
A3: CNS-related adverse effects of this compound generally have a rapid onset. For example, the median time to onset for dizziness is typically between 30 and 40 minutes after administration.[4] The duration is usually short, with a median duration of 1.5 to 2 hours for dizziness.[4] Most of these adverse events are transient and self-limiting.[1]
Q4: Is there a dose-dependent relationship for these CNS-related adverse effects?
A4: Yes, clinical trial data indicates a dose-dependent increase in the incidence of CNS-related adverse events.[1] Higher doses of this compound are associated with a higher frequency of these side effects.
Q5: What are the key recommendations for patients regarding these potential side effects?
A5: Due to the potential for dizziness and somnolence, patients should be advised not to drive or operate heavy machinery for at least 8 to 12 hours after taking this compound.[1][2] They should also be counseled on the potential for these side effects to occur and to report them promptly to the clinical trial staff.
Troubleshooting Guides
Managing Dizziness and Vertigo
Issue: A clinical trial participant reports experiencing dizziness or vertigo after this compound administration.
Troubleshooting Steps:
-
Initial Assessment:
-
Immediately ensure the participant's safety. Advise them to sit or lie down in a comfortable and safe position.
-
Inquire about the onset, duration, and severity of the dizziness.
-
Differentiate between dizziness (lightheadedness, feeling faint) and vertigo (a sensation of spinning or movement).
-
-
Standardized Evaluation:
-
Administer the Dix-Hallpike test if vertigo is suspected to assess for benign paroxysmal positional vertigo (BPPV), although drug-induced vertigo is the more likely cause in this context.
-
Utilize standardized scales to quantify the severity and impact of the symptoms, such as the Vertigo Symptom Scale (VSS) or the Dizziness Handicap Inventory (DHI) .
-
-
Management and Mitigation:
-
Non-pharmacological:
-
Advise the participant to remain in a safe, comfortable position until the symptoms subside.
-
Encourage slow movements when changing positions.
-
Ensure adequate hydration.
-
-
Pharmacological (with caution and as per protocol):
-
For severe and persistent vertigo, the use of vestibular suppressants like antihistamines (e.g., meclizine) or benzodiazepines may be considered, but their use should be strictly defined in the clinical trial protocol as they can cause additive CNS depression.
-
-
-
Documentation and Reporting:
-
Record the adverse event in detail in the participant's case report form (CRF), including the time of onset relative to dosing, duration, severity, and any actions taken.
-
Follow the trial-specific protocol for reporting adverse events to the sponsor and regulatory authorities.
-
Managing Somnolence
Issue: A participant reports significant drowsiness or sleepiness after taking this compound.
Troubleshooting Steps:
-
Initial Assessment:
-
Assess the level of somnolence and its impact on the participant's daily activities and safety.
-
Inquire about the onset and duration of the sleepiness.
-
-
Standardized Evaluation:
-
Use the Epworth Sleepiness Scale (ESS) to subjectively quantify the participant's level of daytime sleepiness.
-
For objective measurement in specific sub-studies, consider the Multiple Sleep Latency Test (MSLT) or the Maintenance of Wakefulness Test (MWT) as per the clinical trial protocol.
-
-
Management and Mitigation:
-
Patient Counseling:
-
Reinforce the instruction not to drive or operate machinery.
-
Advise the participant to avoid activities that require mental alertness until the somnolence resolves.
-
Suggest scheduling dosing at a time when a period of rest is possible, if the protocol allows.
-
-
Monitoring:
-
Continue to monitor the participant until the somnolence subsides.
-
-
-
Documentation and Reporting:
-
Document the adverse event thoroughly in the CRF, noting its severity and impact.
-
Adhere to the trial's adverse event reporting procedures.
-
Managing Paresthesia
Issue: A participant reports a tingling, prickling, or numbness sensation after this compound administration.
Troubleshooting Steps:
-
Initial Assessment:
-
Determine the location, nature, onset, and duration of the paresthesia.
-
Assess if the sensation is accompanied by any other neurological symptoms such as weakness or pain.
-
-
Standardized Evaluation:
-
While specific scales for transient, drug-induced paresthesia are less common, a simple Visual Analog Scale (VAS) for discomfort or pain associated with the paresthesia can be used.
-
A thorough neurological examination should be conducted to rule out other causes if the symptoms are severe, persistent, or atypical.
-
-
Management and Mitigation:
-
Reassurance: Inform the participant that this is a known and typically transient side effect of the study drug.
-
Symptomatic Relief:
-
For mild paresthesia, often no specific treatment is necessary.
-
If the sensation is bothersome, gentle movement or changing position may provide relief.
-
-
Pharmacological Intervention (rarely needed for transient paresthesia):
-
For persistent or painful drug-induced neuropathy (less likely with acute this compound use but a general consideration), treatments such as duloxetine or gabapentinoids might be considered, but this would be outside the scope of managing an acute, transient adverse event and would require careful consideration and protocol amendment.
-
-
-
Documentation and Reporting:
-
Record the characteristics of the paresthesia in the CRF.
-
Report the adverse event according to the clinical trial protocol.
-
Quantitative Data on CNS-Related Adverse Events
The following tables summarize the incidence of common CNS-related treatment-emergent adverse events (TEAEs) from pooled data of the SAMURAI and SPARTAN Phase 3 clinical trials.
Table 1: Incidence of Common CNS-Related TEAEs with this compound
| Adverse Event | Placebo (N=1262) | This compound 50 mg (N=654) | This compound 100 mg (N=1265) | This compound 200 mg (N=1258) |
| Dizziness | 2.9% | 8.6% | 14.9% | 16.8% |
| Somnolence | 2.6% | 3.8% | 6.1% | 7.0% |
| Paresthesia | 1.4% | 3.4% | 5.8% | 6.8% |
| Fatigue | 1.4% | 2.3% | 3.5% | 4.4% |
| Nausea | 2.9% | 3.5% | 4.3% | 6.3% |
| Vertigo | <0.1% | 0.3% | 0.9% | 0.6% |
Data adapted from pooled analysis of SAMURAI and SPARTAN trials.[4]
Table 2: Severity of Dizziness in this compound Clinical Trials
| Severity | Placebo (N=1262) | This compound 50 mg (N=654) | This compound 100 mg (N=1265) | This compound 200 mg (N=1258) |
| Mild | 2.8% | 8.3% | 14.2% | 15.4% |
| Moderate | 0.1% | 0.3% | 0.7% | 1.3% |
| Severe | 0.1% | 0.3% | 0.7% | 1.4% |
Data adapted from pooled analysis of SAMURAI and SPARTAN trials.[4]
Experimental Protocols
Protocol for Assessment of Dizziness and Vertigo
-
Screening:
-
Obtain a thorough medical history, including any prior history of dizziness, vertigo, or balance disorders.
-
Consider excluding patients with a history of recurrent or severe vertigo.
-
-
Baseline Assessment:
-
Administer the Dizziness Handicap Inventory (DHI) to establish a baseline score.
-
-
Post-Dose Monitoring:
-
Actively query participants about the occurrence of dizziness or vertigo at predefined time points post-dose (e.g., 30 min, 1h, 2h, 4h).
-
If a participant reports dizziness/vertigo:
-
Record the time of onset, duration, and a participant-reported severity rating (e.g., mild, moderate, severe).
-
If vertigo is suspected, a trained investigator should perform the Dix-Hallpike test.
-
Administer the Vertigo Symptom Scale (VSS) to characterize the symptoms.
-
At the end of the study or follow-up visit, re-administer the DHI to assess the overall impact.
-
-
Protocol for Assessment of Somnolence
-
Screening:
-
Assess for baseline sleep disorders or use of concomitant medications that may cause drowsiness.
-
-
Baseline Assessment:
-
Administer the Epworth Sleepiness Scale (ESS) to establish a baseline.
-
-
Post-Dose Monitoring:
-
Instruct participants to record any episodes of sleepiness in a patient diary, noting the time of onset, duration, and impact on daily activities.
-
At follow-up visits, review the diary and re-administer the ESS.
-
For studies with a specific focus on alertness, objective tests like the MWT can be incorporated at specific time points post-dose in a controlled clinical setting.
-
Protocol for Assessment of Paresthesia
-
Screening:
-
Inquire about any pre-existing conditions that may cause neuropathy (e.g., diabetes, vitamin deficiencies).
-
-
Post-Dose Monitoring:
-
Use a standardized questionnaire to ask about new onset of tingling, numbness, or "pins and needles" sensations.
-
If reported, the participant should describe the location, character, and duration of the sensation.
-
A simple body map can be used for the participant to indicate the affected areas.
-
A VAS can be used to rate the intensity of the sensation.
-
A brief neurological examination of the affected area can be performed to assess sensory function.
-
Visualizations
Caption: this compound's mechanism of action and origin of CNS adverse effects.
Caption: Clinical trial workflow for managing an adverse event.
Caption: Logical relationship for troubleshooting dizziness in a clinical trial.
References
- 1. Safety findings from Phase 3 this compound studies for acute treatment of migraine: Results from SAMURAI and SPARTAN - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antivertigo Medications and Drug-Induced Vertigo | Semantic Scholar [semanticscholar.org]
- 3. wakehealth.edu [wakehealth.edu]
- 4. Issues Impacting Adverse Event Frequency and Severity: Differences Between Randomized Phase 2 and Phase 3 Clinical Trials for this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lasmiditan Drug-Drug Interaction Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding potential drug-drug interactions with Lasmiditan. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental investigations.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of this compound, and how does it influence its drug-drug interaction potential with cytochrome P450 (CYP) enzymes?
A1: this compound is primarily metabolized through hepatic and extrahepatic pathways, with the major route being ketone reduction by non-cytochrome P450 (CYP) enzymes.[1][2][3] The resulting primary metabolite is S-M8, which accounts for approximately 66% of the administered dose recovered in urine.[2] Other metabolites, such as M7 (via oxidation) and M18, are considered pharmacologically inactive.[2][4] Because this compound's metabolism is not significantly mediated by CYP enzymes, inhibitors or inducers of these enzymes are unlikely to have a clinically significant impact on its pharmacokinetics.[1][5][6] In vitro studies have confirmed that this compound is not a significant substrate, inhibitor, or inducer of major CYP enzymes, with the exception of some minor inhibition of CYP2D6 that is not considered clinically relevant.[3][7]
Q2: What is the potential for drug-drug interactions between this compound and substrates of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)?
A2: In vitro studies have shown that this compound has the potential to inhibit the efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).[1][3][8][9] The drug-drug interaction (DDI) indices from these studies were 25 for P-gp and 16 for BCRP, both of which exceed the FDA's cutoff value of 10 for potential in vivo interactions.[1][3]
Clinical studies have further investigated these interactions. Co-administration of this compound with dabigatran etexilate (a P-gp substrate) resulted in a 25% increase in the area under the curve (AUC) and a 22% increase in the maximum concentration (Cmax) of dabigatran.[8][9][10] For rosuvastatin (a BCRP substrate), co-administration with this compound led to a 15% increase in AUC and a 7% increase in Cmax.[8][9][10] These findings suggest that this compound has a weak inhibitory effect on P-gp and no clinically relevant effect on BCRP substrates.[8][9] However, caution and close monitoring are advised when co-administering this compound with P-gp substrates.[1][2][3][11]
Q3: Can this compound be co-administered with other migraine medications, such as triptans?
A3: A clinical drug-drug interaction study involving this compound and the triptan sumatriptan did not reveal any clinically relevant interactions or instances of serotonin syndrome.[1] While both this compound and triptans are serotonergic drugs, this specific study suggests they may be co-administered without significant safety concerns.[1] However, as a general precaution, patients should be monitored for symptoms of serotonin syndrome when combining any serotonergic drugs.[1] One study has explored the sequential use of a triptan followed by this compound for migraine attacks that do not respond to the initial triptan treatment, with results showing significant headache relief.[12]
Q4: Are there potential cardiovascular drug-drug interactions with this compound?
A4: this compound has been associated with a decrease in heart rate and a transient increase in blood pressure.[2][13] A clinical study investigating the co-administration of a single 200 mg dose of this compound with the beta-blocker propranolol showed an additional decrease in heart rate of about 5 beats per minute compared to propranolol alone.[14][15][16][17][18] The study also observed short-lived increases in systolic and diastolic blood pressure.[15][16][17][18] Therefore, caution is advised when using this compound concomitantly with other medications that lower heart rate.[7][14][19]
Q5: What is the risk of serotonin syndrome when combining this compound with other serotonergic drugs?
A5: As a serotonin (5-HT) 1F receptor agonist, this compound carries a potential risk of serotonin syndrome when co-administered with other drugs that increase serotonin levels.[1][7][11][14] These include selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), tricyclic antidepressants (TCAs), monoamine oxidase (MAO) inhibitors, and certain over-the-counter medications and herbal supplements like St. John's Wort.[1][7][11][14] Although a study with sumatriptan did not report serotonin syndrome, careful monitoring for symptoms such as mental status changes, autonomic instability, and neuromuscular signs is recommended when combining this compound with other serotonergic agents.[1][13]
Q6: How does this compound interact with Central Nervous System (CNS) depressants?
A6: this compound can cause CNS depression, leading to side effects like dizziness, sedation, and somnolence.[1][11][20] Co-administration with other CNS depressants, including alcohol, has not been formally evaluated in clinical trials but is expected to have additive effects, potentially impairing cognitive and neuropsychiatric functions.[1][14][19][20] Therefore, caution should be exercised when this compound is used in combination with alcohol or other CNS depressant medications.[1][14]
Troubleshooting Guide for In Vitro and In Vivo DDI Studies
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high variability in pharmacokinetic (PK) data when co-administering this compound with a P-gp substrate. | This compound is a substrate of P-gp in vitro, although as a Biopharmaceutics Classification System (BCS) Class I drug, this is unlikely to be clinically significant.[1] However, individual patient variability in P-gp expression could contribute to PK fluctuations. | 1. Stratify analysis by patient demographics that may influence transporter expression. 2. Ensure standardized administration protocols (e.g., fasting/fed state). 3. Consider genotyping for P-gp polymorphisms in study subjects. |
| Conflicting in vitro and in vivo results for BCRP inhibition. | In vitro assays indicated a potential for BCRP inhibition (DDI index of 16), while a clinical study with rosuvastatin showed no clinically relevant interaction.[1][8][9] This discrepancy can arise from differences in experimental conditions and the complexity of in vivo systems. | 1. Re-evaluate the in vitro experimental setup, including the choice of cell line and substrate concentrations. 2. Utilize physiologically based pharmacokinetic (PBPK) modeling to simulate and better predict in vivo outcomes based on in vitro data.[3] 3. Conduct further clinical studies with other sensitive BCRP substrates if necessary. |
| Observation of significant heart rate reduction in a subject receiving this compound and a beta-blocker. | Additive pharmacodynamic effect, as demonstrated in a clinical study with propranolol.[15][16][17][18] | 1. Implement continuous cardiovascular monitoring for subjects in clinical trials involving co-administration with heart rate-lowering drugs. 2. Establish clear stopping rules in the study protocol for predefined changes in vital signs. 3. Exclude subjects with pre-existing cardiac conditions that may increase their susceptibility to these effects. |
Data Presentation
Table 1: Summary of In Vitro Transporter Interaction Data
| Transporter | Interaction Type | Key Finding | Reference |
| P-glycoprotein (P-gp) | Inhibition | Drug-drug interaction index (Igut/IC50) of 25. | [1][3] |
| Breast Cancer Resistance Protein (BCRP) | Inhibition | Drug-drug interaction index (Igut/IC50) of 16. | [1][3] |
| P-glycoprotein (P-gp) | Substrate | This compound is a substrate in vitro. | [1] |
| MATE1/MATE2-K, OCT1/OCT2, OAT1/OAT3, OATP1B1/OATP1B3 | Inhibition | Low potential for interaction. | [1][7] |
Table 2: Summary of Clinical Drug-Drug Interaction Studies
| Co-administered Drug (Substrate/Class) | Key Pharmacokinetic/Pharmacodynamic Finding | Reference |
| Dabigatran etexilate (P-gp substrate) | 25% increase in dabigatran AUC; 22% increase in dabigatran Cmax. | [8][9][10] |
| Rosuvastatin (BCRP substrate) | 15% increase in rosuvastatin AUC; 7% increase in rosuvastatin Cmax. | [8][9][10] |
| Propranolol (Beta-blocker) | Additional mean heart rate decrease of 5 bpm; transient increase in blood pressure. | [14][15][16][17][18] |
| Sumatriptan (5-HT1B/1D agonist) | No clinically relevant interaction or serotonin syndrome observed. | [1] |
| Topiramate, Caffeine, Midazolam, Tolbutamide | No significant interactions observed. | [3] |
Experimental Protocols
Protocol 1: In Vitro Assessment of P-gp and BCRP Inhibition
This protocol is a generalized methodology based on standard industry practices for evaluating transporter inhibition.
-
Cell Culture: Utilize Caco-2 cells or other appropriate cell lines overexpressing human P-gp and BCRP. Culture cells to form a confluent monolayer on permeable supports.
-
Transporter Activity Assay:
-
Use a known fluorescent or radiolabeled substrate for P-gp (e.g., digoxin) and BCRP (e.g., estrone-3-sulfate).
-
Pre-incubate the cell monolayers with varying concentrations of this compound or a positive control inhibitor (e.g., verapamil for P-gp, Ko143 for BCRP).
-
Add the substrate to the apical side of the monolayer and measure its transport to the basolateral side over time.
-
Quantify the substrate concentration in both compartments using liquid chromatography-mass spectrometry (LC-MS/MS) or scintillation counting.
-
-
Data Analysis:
-
Calculate the efflux ratio (basolateral-to-apical / apical-to-basolateral permeability).
-
Determine the IC50 value for this compound's inhibition of each transporter by plotting the percentage of inhibition against the this compound concentration.
-
Calculate the DDI index (Igut/IC50), where Igut is the estimated intestinal luminal concentration of this compound.
-
Protocol 2: Clinical Evaluation of P-gp and BCRP Inhibition (Based on the Dabigatran and Rosuvastatin Study)
This protocol is a summary of the clinical trial design used to assess the in vivo effects of this compound on P-gp and BCRP substrates.[8][9]
-
Study Design: An open-label, two-part, fixed-sequence study in healthy adult participants.
-
Part 1 (P-gp Interaction):
-
Day -2: Administer a single oral dose of a P-gp probe substrate (e.g., 150 mg dabigatran etexilate) and perform pharmacokinetic profiling.
-
Days 1-7: Washout period.
-
Days 8 and 9: Administer a single daily oral dose of this compound (e.g., 200 mg).
-
Day 10: Co-administer a single oral dose of this compound (e.g., 200 mg) with the P-gp probe substrate and perform pharmacokinetic profiling for both drugs.
-
-
Part 2 (BCRP Interaction):
-
Follow a similar design as Part 1, using a BCRP probe substrate (e.g., 10 mg rosuvastatin).
-
-
Pharmacokinetic Analysis:
-
Collect serial blood samples at predefined time points after drug administration.
-
Measure plasma concentrations of the probe substrates and their metabolites using a validated LC-MS/MS method.
-
Calculate key pharmacokinetic parameters (AUC, Cmax, Tmax).
-
Compare the geometric least-squares mean ratios of AUC and Cmax for the probe substrate with and without this compound co-administration.
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for DDI investigation.
Caption: Troubleshooting logic for DDI experiments.
References
- 1. Pharmacokinetics, Pharmacodynamics and Drug–Drug Interactions of New Anti-Migraine Drugs—this compound, Gepants, and Calcitonin-Gene-Related Peptide (CGRP) Receptor Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Profile of this compound in the Acute Treatment of Migraine in Adults: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound for the Treatment of Migraines With or Without Aura in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Investigation of the Effect of this compound on the Pharmacokinetics of P-Glycoprotein and Breast Cancer Resistance Protein Substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the Effect of this compound on the Pharmacokinetics of P‐Glycoprotein and Breast Cancer Resistance Protein Substrates | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. Efficacy of this compound as a Secondary Treatment for Migraine Attacks after Unsuccessful Treatment with a Triptan - PMC [pmc.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. Reyvow (this compound) Migraine Medication Side Effects & Warnings [medicinenet.com]
- 15. Effects of this compound on Cardiovascular Parameters and Pharmacokinetics in Healthy Subjects Receiving Oral Doses of Propranolol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of this compound on Cardiovascular Parameters and Pharmacokinetics in Healthy Subjects Receiving Oral Doses of Propranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of this compound on Cardiovascular Parameters and Pharmacokinetics in Healthy Subjects Receiving Oral Doses of Propranolol: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 18. neurology.org [neurology.org]
- 19. americanmigrainefoundation.org [americanmigrainefoundation.org]
- 20. This compound: Acute Migraine Treatment Without Vasoconstriction. A Review - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Lasmiditan dosage to minimize side effects while maintaining efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth information for researchers investigating Lasmiditan, a selective 5-HT1F receptor agonist. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during preclinical and clinical experiments aimed at optimizing dosage to minimize side effects while maintaining efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound in migraine?
This compound is a selective serotonin 5-HT1F receptor agonist.[1] Unlike triptans, which also act on 5-HT1B/1D receptors and cause vasoconstriction, this compound's therapeutic effect is believed to be primarily mediated through its action on the trigeminal nervous system.[2] The 5-HT1F receptors are G-protein coupled receptors that, upon activation by this compound, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3][4] This reduction in cAMP is thought to inhibit the release of calcitonin gene-related peptide (CGRP) and other neurotransmitters like glutamate from trigeminal nerve endings, thereby reducing neurogenic inflammation and pain signaling associated with migraine.[1][5]
Q2: What are the approved dosages of this compound and what is the evidence for their efficacy?
The approved oral dosages for the acute treatment of migraine are 50 mg, 100 mg, and 200 mg.[6] Clinical trials, including the SAMURAI and SPARTAN studies, have demonstrated a dose-dependent increase in efficacy.[7] Key efficacy endpoints are typically measured at 2 hours post-dose and include:
-
Pain Freedom: A reduction of moderate or severe headache pain to no pain.
-
Most Bothersome Symptom (MBS) Freedom: The absence of the patient's self-identified most bothersome symptom (from nausea, photophobia, or phonophobia).[8]
A meta-analysis of clinical trials showed a significant proportion of patients achieving these endpoints with all three doses compared to placebo.[9]
Q3: What are the most common side effects associated with this compound and are they dose-dependent?
The most frequently reported side effects are central nervous system (CNS)-related and their incidence is dose-dependent.[6] These include:
-
Dizziness[10]
-
Somnolence (sleepiness)[11]
-
Paresthesia (tingling or numbness)[8]
-
Fatigue[8]
-
Nausea[8]
-
Vertigo[6]
The majority of these adverse events are reported as mild to moderate in severity.[9] The median time to onset for dizziness is typically 30-40 minutes after administration, with a median duration of 1.5-2 hours.[10]
Troubleshooting Guides
Issue 1: High incidence of CNS side effects (dizziness, somnolence) in an experimental cohort.
Possible Cause: The dosage of this compound may be too high for the specific patient population or individual subjects. The incidence of CNS side effects is known to be dose-related.[11]
Troubleshooting Steps:
-
Dosage Adjustment: In your experimental design, consider including a lower dose arm (e.g., 50 mg) to assess if efficacy can be maintained with improved tolerability. In the GLADIATOR open-label extension study, some patients' doses were adjusted to optimize efficacy and tolerability.
-
Subject Selection: For preclinical models, ensure that the animal strain and model are appropriate and validated for assessing CNS side effects. For clinical studies, carefully review inclusion/exclusion criteria. Factors such as lower body mass index have been identified as potential risk factors for dizziness.[10]
-
Timing of Assessments: Since the onset of dizziness is rapid and the duration is relatively short, consider scheduling cognitive and motor function assessments at various time points post-dose to capture the peak effect and subsequent resolution.[10]
-
Pharmacokinetic Analysis: If feasible, correlate plasma concentrations of this compound with the incidence and severity of side effects to establish a therapeutic window for your specific experimental conditions.
Issue 2: Sub-optimal efficacy (low rates of pain freedom or MBS freedom) at a given dose.
Possible Cause: The administered dose may be insufficient for the severity of the migraine attack or the specific patient population. There is a clear dose-response relationship for this compound's efficacy.[11]
Troubleshooting Steps:
-
Dose Escalation: If your protocol allows, consider a dose-escalation design to determine the optimal dose for achieving the desired efficacy endpoints. The CENTURION study demonstrated that both 100 mg and 200 mg doses were superior to placebo.[12]
-
Timing of Administration: this compound should be administered as early as possible after the onset of a migraine attack.[6] Ensure that your experimental protocol specifies a clear window for drug administration relative to symptom onset.
-
Patient-Reported Outcome Instruments: Utilize validated and standardized patient-reported outcome measures to ensure accurate and reliable data collection. The clinical trials for this compound used specific definitions for "pain freedom" and "MBS freedom."[8]
-
Concomitant Medications: In preclinical studies, be aware of potential interactions with other administered compounds. In clinical research, document all concomitant medications as they may influence efficacy.
Data Presentation
Table 1: Efficacy of this compound at 2 Hours Post-Dose (Pooled Data from SAMURAI and SPARTAN Trials)
| Outcome | Placebo | This compound 50 mg | This compound 100 mg | This compound 200 mg |
| Pain Freedom | 18.3% | 28.6% | 29.9% | 35.6% |
| MBS Freedom | 31.5% | 40.8% | 42.6% | 44.7% |
Data adapted from a pooled analysis of the SAMURAI and SPARTAN studies.[8]
Table 2: Incidence of Common Treatment-Emergent Adverse Events (TEAEs)
| Adverse Event | Placebo | This compound 50 mg | This compound 100 mg | This compound 200 mg |
| Dizziness | 2.9% | 8.6% | 14.9% | 16.8% |
| Somnolence | N/A | N/A | 8.5% (GLADIATOR) | N/A |
| Paresthesia | N/A | N/A | 6.8% (GLADIATOR) | N/A |
| Fatigue | N/A | N/A | N/A | N/A |
| Nausea | N/A | N/A | N/A | N/A |
Experimental Protocols
1. Assessment of Efficacy in a Phase III Clinical Trial Model (Based on SAMURAI and SPARTAN trials)
-
Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adults with a history of migraine with or without aura, experiencing 3-8 migraine attacks per month, and a Migraine Disability Assessment (MIDAS) score of ≥11.
-
Intervention: Single oral dose of this compound (50 mg, 100 mg, or 200 mg) or placebo, taken within 4 hours of migraine onset.
-
Primary Endpoints (measured at 2 hours post-dose):
-
Pain Freedom: Patient self-report of headache pain severity on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe). Pain freedom is defined as a score of 0.
-
Most Bothersome Symptom (MBS) Freedom: At the beginning of a migraine attack, the patient identifies their most bothersome symptom from a choice of nausea, photophobia, or phonophobia. MBS freedom is the absence of this symptom at 2 hours post-dose.
-
-
Secondary Endpoints:
-
Pain Relief: A reduction in headache severity from moderate or severe to mild or none.
-
Functional Disability: Assessed using a 4-point scale where patients rate the degree of interference with normal activities due to their migraine.
-
Patient Global Impression of Change (PGIC): A 7-point scale where patients rate their overall feeling after taking the medication.[12]
-
2. Preclinical Assessment of CGRP Release Inhibition
-
Model: Ex vivo preparation of rodent dura mater, trigeminal ganglion, or trigeminal nucleus caudalis.
-
Procedure:
-
Tissues are incubated in a physiological buffer.
-
Baseline CGRP levels in the buffer are measured using a validated enzyme-linked immunosorbent assay (ELISA).
-
Tissues are stimulated with potassium chloride (KCl) to induce CGRP release.
-
The experiment is repeated in the presence of varying concentrations of this compound.
-
CGRP levels in the buffer are measured post-stimulation and compared between treated and untreated tissues.
-
-
Expected Outcome: this compound is expected to cause a dose-dependent inhibition of KCl-stimulated CGRP release.[13]
Mandatory Visualization
Caption: this compound's signaling pathway.
Caption: Clinical trial workflow for dose optimization.
Caption: Dose-response relationship of this compound.
References
- 1. Pharmacokinetics, Pharmacodynamics and Drug–Drug Interactions of New Anti-Migraine Drugs—this compound, Gepants, and Calcitonin-Gene-Related Peptide (CGRP) Receptor Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Release of glutamate and CGRP from trigeminal ganglion neurons: Role of calcium channels and 5-HT1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and 5-Hydroxytryptamine in the rat trigeminal system; expression, release and interactions with 5-HT1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for the Treatment of Migraines With or Without Aura in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 3 randomized, placebo-controlled, double-blind study of this compound for acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sustained responses to this compound: Results from post-hoc analyses of two Phase 3 randomized clinical trials for acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound abortive therapy for episodic migraine in Phase II/III randomized clinical trials: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Dizziness After this compound Usage: Findings From the SAMURAI and SPARTAN Acute Migraine Treatment Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase 2 randomized placebo-controlled study of this compound for the acute treatment of migraine in Japanese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized, controlled trial of this compound over four migraine attacks: Findings from the CENTURION study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Oral Bioavailability of Lasmiditan
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Lasmiditan.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and what are the primary factors limiting it?
This compound has a reported oral bioavailability of approximately 40% to 66%.[1][2][3] The primary factors contributing to its incomplete bioavailability are believed to be:
-
Extensive First-Pass Metabolism: this compound undergoes significant metabolism in the liver and extrahepatic tissues, primarily through ketone reduction by non-CYP enzymes.[4][5]
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate of the P-glycoprotein (P-gp) efflux transporter in the intestines, which actively pumps the drug back into the intestinal lumen, reducing its net absorption.[5][6]
Q2: What are the potential strategies to overcome the low oral bioavailability of this compound?
Key strategies to enhance the oral bioavailability of this compound can be categorized as follows:
-
Formulation-Based Approaches:
-
Lipid-Based Formulations: Systems like nanoemulsions, self-microemulsifying drug delivery systems (SMEDDS), and solid lipid nanoparticles (SLNs) can improve the absorption of P-gp substrates.[1][2][7]
-
Co-administration with P-gp Inhibitors: Incorporating excipients with P-gp inhibitory activity (e.g., certain polymers and surfactants) into the formulation can reduce efflux.[1][2]
-
-
Alternative Routes of Administration:
-
Chemical Modification:
-
Prodrug Approach: Designing a prodrug of this compound could potentially mask the site of metabolism or alter its affinity for P-gp.
-
Structural Modification: Introducing steric hindrance near the site of ketone reduction could decrease the rate of metabolism.[10]
-
Q3: Have any specific formulation strategies been successfully tested for this compound?
Yes, a nanoemulsion in situ gel (NEIG) for intranasal delivery has been developed and tested in preclinical studies.[5][8][9] This formulation demonstrated a 2.5-fold increase in relative bioavailability compared to an oral aqueous suspension in rabbits.[9]
Q4: What are some examples of excipients that can inhibit P-gp?
Several pharmaceutical excipients have been shown to inhibit P-gp, including:
-
Surfactants: D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) and Poloxamer 188 are effective P-gp inhibitors.[1]
-
Polymers: Certain polymers used in drug formulations can indirectly inhibit P-gp by altering the cell membrane fluidity.[2]
Q5: How can I assess whether my formulation strategy is effectively inhibiting P-gp efflux of this compound?
In vitro cell-based assays are commonly used to evaluate P-gp inhibition. The most common methods include:
-
Bidirectional Permeability Assay: This assay, often using Caco-2 cell monolayers, measures the transport of a P-gp substrate (like this compound or a probe substrate) in both the apical-to-basolateral and basolateral-to-apical directions. A reduction in the efflux ratio (B-A/A-B permeability) in the presence of your formulation indicates P-gp inhibition.[11]
-
Calcein-AM or Rhodamine 123 Accumulation Assays: These assays use fluorescent P-gp substrates. Inhibition of P-gp leads to increased intracellular accumulation of the fluorescent dye, which can be quantified.[12][13]
-
ATPase Activity Assay: This method measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. P-gp inhibitors can modulate this activity.[12][14]
Troubleshooting Guides
Issue: Low in vivo bioavailability despite successful in vitro dissolution.
| Potential Cause | Troubleshooting Steps |
| Significant First-Pass Metabolism | 1. Consider Alternative Routes: Explore intranasal or transdermal delivery to bypass the liver. 2. Chemical Modification: Investigate prodrugs that are cleaved post-absorption or structural modifications to reduce metabolic susceptibility. |
| P-glycoprotein (P-gp) Efflux | 1. Incorporate P-gp Inhibitors: Formulate this compound with known P-gp inhibiting excipients (e.g., TPGS, Poloxamers). 2. Lipid-Based Formulations: Develop nanoemulsions or SMEDDS to potentially enhance lymphatic transport and reduce P-gp interaction. 3. In Vitro P-gp Inhibition Assay: Confirm that your formulation effectively inhibits P-gp using a Caco-2 permeability assay. |
Issue: Variability in preclinical pharmacokinetic data.
| Potential Cause | Troubleshooting Steps |
| Food Effects | Although reported to be minimal, ensure consistent feeding protocols in animal studies. A high-fat meal has been shown to slightly increase Cmax and AUC of this compound.[5] |
| Animal Model Differences | Be aware of potential species differences in P-gp expression and metabolic enzyme activity. |
| Formulation Instability | Characterize the stability of your formulation under physiological conditions to ensure consistent drug release. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound with Different Formulation Strategies
| Formulation | Route of Administration | Animal Model | Key Findings | Reference |
| Oral Aqueous Suspension | Oral | Rabbits | Baseline for comparison | [9] |
| Nanoemulsion in situ Gel (NEIG) | Intranasal | Rabbits | 2.5-fold increase in relative bioavailability compared to oral suspension. | [9] |
Experimental Protocols
Protocol: In Vitro P-gp Inhibition Assessment using a Caco-2 Bidirectional Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Assay Preparation:
-
Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Prepare dosing solutions of this compound with and without your test formulation in the transport buffer. Include a known P-gp inhibitor (e.g., verapamil) as a positive control.
-
-
Apical to Basolateral (A-B) Transport:
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Transport:
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and collect samples from the apical chamber as described above.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio (ER) = Papp (B-A) / Papp (A-B).
-
A significant decrease in the ER in the presence of your formulation compared to this compound alone indicates P-gp inhibition.
-
Visualizations
Caption: Overview of strategies to enhance this compound's oral bioavailability.
Caption: A typical experimental workflow for improving oral bioavailability.
References
- 1. Recent progress in pharmaceutical excipients as P-glycoprotein inhibitors for potential improvement of oral drug bioavailability: A comprehensive overview [pharmacia.pensoft.net]
- 2. Pharmaceutical Formulations with P-Glycoprotein Inhibitory Effect as Promising Approaches for Enhancing Oral Drug Absorption and Bioavailability | MDPI [mdpi.com]
- 3. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 4. This compound: Acute Migraine Treatment Without Vasoconstriction. A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Pharmacokinetics, Pharmacodynamics and Drug–Drug Interactions of New Anti-Migraine Drugs—this compound, Gepants, and Calcitonin-Gene-Related Peptide (CGRP) Receptor Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. researchgate.net [researchgate.net]
- 9. Preparation, In-vitro, Ex-vivo, and Pharmacokinetic Study of this compound as Intranasal Nanoemulsion-based In Situ Gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
Technical Support Center: Lasmiditan Treatment Response Variability
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating patient variability in response to Lasmiditan. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound, and how might this contribute to response variability?
A1: this compound is a high-affinity, selective serotonin 5-HT1F receptor agonist.[1][2][3] Its therapeutic effect in acute migraine treatment is believed to stem from its ability to inhibit the release of calcitonin gene-related peptide (CGRP) and other neurotransmitters like glutamate from trigeminal neurons.[1][2][3][4] This action occurs in both the peripheral and central nervous systems, as this compound is lipophilic and can cross the blood-brain barrier.[1][2][3]
Variability in patient response could be influenced by several factors related to its mechanism:
-
5-HT1F Receptor Density and Polymorphisms: Individual differences in the expression levels or genetic variations of the 5-HT1F receptor could alter drug binding and downstream signaling.
-
CGRP and Glutamate System Sensitivity: Baseline differences in the sensitivity and activity of the CGRP and glutamate pathways among patients may influence the magnitude of this compound's inhibitory effect.[2][3]
-
Blood-Brain Barrier Permeability: Variations in the permeability of the blood-brain barrier could affect the concentration of this compound reaching central targets.[1]
Q2: What are the known metabolic pathways for this compound, and could they be a source of variable patient response?
A2: this compound is primarily metabolized through both hepatic and extra-hepatic pathways, with the main route being ketone reduction by non-CYP enzymes.[5][6] It is not significantly metabolized by cytochrome P450 (CYP) enzymes, which reduces the likelihood of drug-drug interactions with CYP-metabolized drugs.[1][5] However, this compound is a substrate of P-glycoprotein (P-gp) in vitro.[5][6]
Potential sources of metabolic variability include:
-
Non-CYP Enzyme Activity: Genetic polymorphisms or varying activity levels of the non-CYP enzymes responsible for this compound's metabolism could lead to differences in drug clearance and exposure.
-
P-gp Transporter Function: Although this compound is a Biopharmaceutics Classification System (BCS) Class I drug and less likely to be affected by P-gp inhibitors, variations in P-gp expression and function could still contribute to inter-individual differences in its pharmacokinetics.[6]
Q3: Are there any known biomarkers that could predict a patient's response to this compound?
A3: Currently, there are no definitively established biomarkers for predicting this compound response. However, research into migraine biomarkers suggests potential candidates that could be investigated in the context of this compound treatment.[7][8][9] CGRP is a promising candidate, as its levels are often elevated during migraine attacks and decrease with successful treatment.[10] Higher baseline CGRP levels have been associated with better responses to other migraine treatments like rizatriptan and erenumab.[7] Other potential areas of investigation for biomarkers include inflammatory markers, adipocytokines, and genetic markers.[7][9][11]
Q4: My ligand-binding assay for 5-HT1F receptor activity is showing high variability. What are the common causes and solutions?
A4: High variability in ligand-binding assays can stem from several factors.[12] Common issues include inconsistent reagent quality, deviations from the protocol, improper sample handling, and data analysis errors.[12] To troubleshoot, consider the following:
-
Reagent Consistency: Ensure the use of high-quality reagents and qualify new lots before use.[12] Aliquoting reagents for single use can prevent degradation from repeated freeze-thaw cycles.[12]
-
Assay Conditions: Maintain consistent incubation times and temperatures.[13] Use a calibrated incubator and avoid placing plates near the door.[12]
-
Plate Effects: Be mindful of "edge effects" where wells on the perimeter of a microplate may have different evaporation rates.[12] It's advisable to fill outer wells with buffer and use inner wells for samples and standards.[12]
-
Washing Steps: Inefficient or inconsistent washing can lead to high background signals.[12] An automated plate washer is recommended for consistency.[12]
-
Reagent Addition: Use multichannel pipettes to minimize time lags when adding reagents to a full plate.[12]
Section 2: Troubleshooting Guides
Troubleshooting Inconsistent Efficacy in Preclinical Models
| Observed Issue | Potential Cause | Recommended Action |
| Variable reduction in CGRP release in vitro. | 1. Inconsistent cell culture conditions.2. Variability in trigeminal neuron dissection and culture.3. Degradation of this compound in solution. | 1. Standardize cell culture media, supplements, and incubation conditions.2. Develop a standardized protocol for neuron isolation and ensure consistent cell viability and density.3. Prepare fresh this compound solutions for each experiment and protect from light. |
| Inconsistent inhibition of dural plasma protein extravasation in vivo. | 1. Variation in the depth of anesthesia affecting physiological responses.2. Inconsistent electrical stimulation of the trigeminal ganglion.3. Differences in drug administration (e.g., injection speed, volume). | 1. Closely monitor and maintain a consistent level of anesthesia throughout the experiment.2. Ensure precise and consistent electrode placement and stimulation parameters.3. Standardize all drug administration procedures. |
| High variability in c-fos expression in the trigeminal nucleus caudalis. | 1. Differences in the timing of tissue collection post-stimulation.2. Inconsistent tissue fixation and processing.3. Subjectivity in c-fos positive cell counting. | 1. Adhere to a strict timeline for tissue harvesting after the experimental endpoint.2. Use a standardized protocol for perfusion, fixation, and sectioning.3. Employ blinded analysis and standardized counting criteria, or use automated image analysis software. |
Troubleshooting Pharmacokinetic Variability
| Observed Issue | Potential Cause | Recommended Action |
| High inter-individual variability in plasma this compound concentrations. | 1. Differences in drug metabolism by non-CYP enzymes.2. Genetic polymorphisms in drug transporters like P-gp.3. Concomitant use of medications that are P-gp or BCRP substrates.[14][15] | 1. Investigate the activity of relevant non-CYP enzymes in your experimental system.2. Genotype subjects for known polymorphisms in genes encoding drug transporters.3. Carefully screen for and document all concomitant medications in clinical studies. |
| Unexpectedly low bioavailability. | 1. Issues with the formulation affecting dissolution or absorption.2. High first-pass metabolism in the gut wall or liver. | 1. Assess the dissolution profile of the formulation.2. Conduct in vitro metabolism studies using intestinal and liver microsomes.[16][17] |
Section 3: Data Summaries
Table 1: Summary of this compound Efficacy in Phase 3 Clinical Trials (Pain Freedom at 2 Hours)
| Study | This compound 50 mg | This compound 100 mg | This compound 200 mg | Placebo |
| SPARTAN | 28.6% | 31.4% | 38.8% | 21.3% |
| SAMURAI & SPARTAN (Pooled) | 28.6% | 29.9% | 35.6% | 18.3% |
| CENTURION (Attack 1) | N/A | Significantly higher than placebo (p<0.001) | Significantly higher than placebo (p<0.001) | - |
Data from SPARTAN and pooled analysis of SAMURAI and SPARTAN.[18][19] CENTURION data showed statistically significant pain freedom for 100mg and 200mg doses.[20]
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) with this compound
| Adverse Event | Incidence | Severity |
| Dizziness | Most frequent | Generally mild to moderate |
| Paresthesia | Common | Generally mild to moderate |
| Somnolence/Fatigue | Common | Generally mild to moderate |
| Nausea | Common | Generally mild to moderate |
Incidence of TEAEs tends to be dose-dependent.[1][20]
Section 4: Experimental Protocols
Protocol 1: In Vitro Assessment of 5-HT1F Receptor Binding Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human 5-HT1F receptor.
Materials:
-
Membrane preparations from CHO cells stably expressing the human 5-HT1F receptor.
-
Radioligand (e.g., [3H]-LY334370).
-
This compound and other test compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM EDTA).
-
Scintillation cocktail and vials.
-
Microplate harvester and filter mats.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound and other unlabeled ligands.
-
In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the unlabeled ligand.
-
For total binding, omit the unlabeled ligand. For non-specific binding, include a high concentration of a known 5-HT1F agonist (e.g., sumatriptan).
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through filter mats using a microplate harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and perform non-linear regression analysis to determine the Ki values.
Protocol 2: In Vitro Assessment of this compound Metabolic Stability
This protocol outlines a method to assess the metabolic stability of this compound using human liver microsomes.
Materials:
-
Human liver microsomes (HLMs).
-
This compound.
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Acetonitrile with an internal standard for quenching and protein precipitation.
-
LC-MS/MS system.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-warm a mixture of HLMs and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and this compound to the HLM mixture.
-
Incubate the reaction at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of remaining this compound versus time to determine the in vitro half-life (t1/2).
Section 5: Visualizations
Caption: this compound's signaling pathway inhibiting CGRP and glutamate release.
Caption: Workflow for assessing this compound's in vitro metabolic stability.
Caption: Logical approach to troubleshooting patient response variability.
References
- 1. This compound for the Treatment of Migraines With or Without Aura in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound mechanism of action - review of a selective 5-HT1F agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. drugs.com [drugs.com]
- 6. Pharmacokinetics, Pharmacodynamics and Drug–Drug Interactions of New Anti-Migraine Drugs—this compound, Gepants, and Calcitonin-Gene-Related Peptide (CGRP) Receptor Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biomarkers of Migraine: An Integrated Evaluation of Preclinical and Clinical Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Editorial: Biomarkers in migraine beyond diagnosis [frontiersin.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Circulating Biomarkers in Migraine: New Opportunities for Precision Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The role of a potential biomarker in patients with migraine: review and new insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. swordbio.com [swordbio.com]
- 14. rxhive.zynapte.com [rxhive.zynapte.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. The conduct of drug metabolism studies considered good practice (II): in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 18. Sustained responses to this compound: Results from post-hoc analyses of two Phase 3 randomized clinical trials for acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phase 3 randomized, placebo-controlled, double-blind study of this compound for acute treatment of migraine [pubmed.ncbi.nlm.nih.gov]
- 20. Randomized, controlled trial of this compound over four migraine attacks: Findings from the CENTURION study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Lasmiditan preclinical experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results during preclinical experiments with Lasmiditan.
Frequently Asked Questions (FAQs)
Q1: My in vivo migraine model is showing high variability in response to this compound. What are the potential causes?
A1: High variability in in vivo migraine models is a common challenge. Several factors can contribute to this:
-
Animal-to-animal variability: Genetic differences, age, weight, and stress levels can all influence an animal's response to a migraine trigger and to this compound.
-
Model induction inconsistency: The method of inducing a migraine-like state (e.g., nitroglycerin injection, inflammatory soup) can have inherent variability. Ensure the induction agent is fresh and administered consistently.
-
Behavioral testing conditions: Environmental factors such as lighting, noise, and handling can significantly impact behavioral readouts like allodynia testing. Maintain a consistent and controlled testing environment.[1]
-
Drug administration: Inconsistent dosing, vehicle effects, or issues with the route of administration can lead to variable drug exposure.
Q2: I am observing lower than expected efficacy of this compound in my dural plasma protein extravasation model. What should I check?
A2: Lower than expected efficacy in this model could stem from several experimental factors:
-
Timing of this compound administration: The therapeutic window for this compound might be narrow. Ensure that the drug is administered at the optimal time point relative to the induction of neurogenic inflammation.
-
Anesthesia: The type and depth of anesthesia can influence cardiovascular parameters and neuronal activity, potentially affecting the degree of plasma protein extravasation.
-
Stimulation parameters: If using electrical stimulation of the trigeminal ganglion, ensure the parameters (voltage, frequency, duration) are consistent and sufficient to induce a robust inflammatory response.[2]
-
Dye extraction and quantification: Incomplete extraction of the Evans Blue dye from the dura mater or inaccuracies in spectrophotometric readings can lead to underestimation of extravasation.
Q3: My this compound solution appears cloudy or precipitates upon preparation. What could be the issue?
A3: this compound hemisuccinate is sparingly soluble in water.[3] Issues with solubility can arise from:
-
Incorrect solvent: While soluble in methanol, aqueous solutions may require careful preparation.[3][4]
-
pH of the vehicle: The pH of your vehicle solution can impact the solubility of this compound. An aqueous solution of this compound hemisuccinate (1 mg/mL) has a pH of 6.8.[3]
-
Temperature: Solubility can be temperature-dependent. Ensure you are preparing the solution at the recommended temperature.
-
Concentration: Attempting to dissolve a concentration of this compound higher than its solubility limit in a particular vehicle will result in precipitation.
Q4: I am observing unexpected central nervous system (CNS) side effects in my animal model, such as sedation or dizziness, even at low doses. Is this normal?
A4: Yes, CNS effects like dizziness and somnolence are known side effects of this compound, even in clinical settings.[5] This is attributed to its ability to cross the blood-brain barrier.[4] If these effects are interfering with your behavioral readouts, consider the following:
-
Dose reduction: Explore a lower dose range that may still provide efficacy in your primary endpoint without causing significant motor impairment.
-
Acclimatization: Ensure animals are properly acclimatized to the testing environment to minimize stress-induced behavioral changes that could be confounded with drug effects.
-
Timing of behavioral testing: Adjust the timing of your behavioral tests to a point where the acute sedative effects may have subsided, but the therapeutic effect is still present.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cutaneous Allodynia Testing (von Frey Test)
Description: You are observing high variability in the mechanical withdrawal thresholds in your rodent model of migraine, making it difficult to assess the efficacy of this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Acclimatization | Acclimate animals to the testing chambers and the von Frey filaments for several days before the experiment. | Reduced stress-related behaviors and more stable baseline withdrawal thresholds. |
| Inconsistent Filament Application | Ensure the filament is applied perpendicularly to the skin surface with just enough force to cause it to bend.[6][7] The "up-down" method should be followed consistently.[6][7] | More reliable and reproducible withdrawal thresholds. |
| Operator Variability | If multiple individuals are performing the tests, ensure they are all trained on the same standardized protocol. | Reduced inter-operator variability in the data. |
| Testing Environment | Conduct the tests in a quiet, dimly lit room to minimize sensory distractions for the animals.[8] | Animals will be calmer, leading to more consistent behavioral responses. |
Issue 2: Lack of a Clear Dose-Response Relationship
Description: You are not observing a clear increase in the therapeutic effect of this compound with increasing doses in your preclinical model.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Dose Range Selection | The selected dose range may be entirely on the plateau of the dose-response curve. Test a wider range of doses, including lower concentrations. | Identification of the ascending portion of the dose-response curve. |
| Drug Metabolism and Pharmacokinetics | Consider the pharmacokinetic profile of this compound in your chosen animal model. The half-life and peak plasma concentration may differ from what is reported in humans. | A better understanding of the drug's exposure-response relationship in your model. |
| Receptor Saturation | At higher doses, the 5-HT1F receptors may become saturated, leading to a plateau in the therapeutic effect. | Confirmation that the lack of a further response is due to target saturation. |
| Off-Target Effects at High Doses | Very high doses may lead to off-target effects that could confound the results or introduce toxicity. | Identification of a dose ceiling beyond which adverse effects may interfere with the desired outcome. |
Experimental Protocols
Protocol 1: Dural Plasma Protein Extravasation in Rats
Objective: To quantify the inhibitory effect of this compound on neurogenic inflammation in the dura mater.
Methodology:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats with an appropriate anesthetic (e.g., sodium pentobarbital). Cannulate the femoral vein for intravenous administration of substances.[2]
-
Surgical Procedure: Mount the rat in a stereotaxic frame. Expose the skull and drill a burr hole to expose the superior sagittal sinus. Place a stimulating electrode on the dura mater.[2]
-
Induction of Extravasation: Administer Evans Blue dye (e.g., 50 mg/kg, i.v.), which binds to plasma albumin.[2] Five minutes later, electrically stimulate the trigeminal ganglion (e.g., 1.2 mA, 5 Hz, 5 ms duration for 5 minutes) to induce neurogenic inflammation and plasma protein extravasation.[2]
-
Drug Administration: Administer this compound or vehicle intravenously at a predetermined time before electrical stimulation.
-
Quantification: After a set circulation time, perfuse the animal with saline to remove intravascular dye. Dissect the dura mater and extract the Evans Blue using a solvent like formamide. Quantify the extracted dye spectrophotometrically at 620 nm.[2]
Protocol 2: Assessment of Cutaneous Allodynia in a Rat Migraine Model
Objective: To measure the effect of this compound on mechanical hypersensitivity in a model of migraine-induced allodynia.
Methodology:
-
Model Induction: Induce a migraine-like state in rats using a validated method, such as systemic administration of nitroglycerin or dural application of an inflammatory soup.
-
Acclimatization: Place the animals in individual testing chambers on a wire mesh floor and allow them to acclimate for at least 30 minutes before testing.
-
von Frey Testing: Use a set of calibrated von Frey filaments to assess the mechanical withdrawal threshold of the periorbital region or the hind paw.[9]
-
Procedure: Apply the filaments perpendicularly to the test area with sufficient force to cause a slight bend. A positive response is a brisk withdrawal or shaking of the head/paw.[6][7][10]
-
Threshold Determination: Determine the 50% withdrawal threshold using the up-down method.[6][7][10]
-
Drug Administration: Administer this compound or vehicle at a specified time point and repeat the von Frey testing at various time intervals to assess the drug's effect on allodynia.
Visualizations
Signaling Pathway of this compound
Caption: this compound's signaling cascade in a presynaptic trigeminal neuron.
Experimental Workflow for Cutaneous Allodynia Testing
Caption: Workflow for assessing this compound's effect on cutaneous allodynia.
Troubleshooting Logic for Low Efficacy
Caption: A logical approach to troubleshooting low efficacy of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Long-term treatment with this compound in patients with migraine: Results from the open-label extension of the CENTURION randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dural Stimulation and Periorbital von Frey Testing in Mice As a Preclinical Model of Headache - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dural Stimulation and Periorbital von Frey Testing in Mice As a Preclinical Model of Headache [jove.com]
- 8. Migraine and peripheral pain models show differential alterations in neuronal complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Cutaneous Allodynia in Migraine: A Narrative Review [frontiersin.org]
- 10. A novel method for modeling facial allodynia associated with migraine in awake and freely moving rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lasmiditan Long-Term Safety & Tolerability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term safety and tolerability of repeated Lasmiditan administration. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the established long-term safety profile of repeated this compound administration?
A1: Long-term, intermittent use of this compound for the acute treatment of migraine has been evaluated in open-label extension studies, most notably the GLADIATOR trial, which followed patients for up to one year.[1][2][3] The findings from this study indicated that this compound is generally well-tolerated over the long term.[1] The treatment-emergent adverse events (TEAEs) observed were similar in nature to those seen in shorter-term, single-attack studies (SAMURAI and SPARTAN).[1][4] Importantly, the frequency of these adverse events appeared to decrease with subsequent migraine attacks treated with this compound.[2][5]
Q2: What are the most common treatment-emergent adverse events (TEAEs) associated with long-term this compound use?
A2: The most frequently reported TEAEs are primarily related to the central nervous system.[6] These include dizziness, somnolence (drowsiness), and paresthesia (tingling or numbness).[1][2] The GLADIATOR study reported the following incidences for the most common TEAEs: dizziness (18.6%), somnolence (8.5%), and paresthesia (6.8%).[1][5] Other less common side effects can include fatigue, nausea, and asthenia.[5][7]
Q3: Are there any serious cardiovascular risks associated with the long-term use of this compound?
A3: A key differentiating feature of this compound from triptans is its high selectivity for the 5-HT1F receptor, which is not associated with vasoconstriction.[6][8] Clinical trials, including the long-term GLADIATOR study, have not identified any treatment-related serious adverse events linked to cardiovascular vasoconstriction.[1][9] This makes this compound a potential option for patients with cardiovascular risk factors for whom triptans are contraindicated.[6][9]
Q4: Is there a risk of serotonin syndrome with long-term this compound administration, particularly with concomitant use of other serotonergic medications?
A4: While there is a theoretical risk of serotonin syndrome when combining serotonergic agents, the review of data from the SAMURAI and SPARTAN phase 3 studies did not reveal any cases that were classified as serious or severe.[6][10] However, caution is advised when co-administering this compound with other serotonergic drugs like SSRIs or SNRIs.[10][11] Researchers should implement protocols for monitoring symptoms of serotonin syndrome, which can include anxiety, restlessness, fever, sweating, and muscle spasms.[11]
Q5: Does the efficacy of this compound diminish with repeated use over time?
A5: Long-term studies have shown that the efficacy of this compound in achieving pain freedom and freedom from the most bothersome symptom at 2 hours post-dose remains consistent over a one-year treatment period.[1][3]
Troubleshooting Guides
Issue 1: A participant in a long-term study reports an increasing frequency or severity of dizziness after each this compound dose.
Troubleshooting Steps:
-
Dose Evaluation: Confirm the current dosage of this compound the participant is receiving. Adverse events are often dose-dependent.[6] Consider whether a dose reduction is feasible and appropriate within the study protocol.
-
Timing of Onset and Duration: Document the precise timing of the dizziness onset and its duration relative to this compound administration. Most common side effects occur within an hour of dosing and resolve within five hours.[6]
-
Concomitant Medications: Review the participant's full medication list for any new or changed medications that could potentially interact with this compound and exacerbate CNS side effects.[11]
-
Orthostatic Hypotension Assessment: Perform orthostatic vital signs to rule out a significant drop in blood pressure upon standing, which could contribute to dizziness.
-
Adverse Event Reporting: Report the event according to the clinical trial protocol and institutional guidelines. A thorough medical evaluation should be conducted to rule out other underlying causes.
Issue 2: A researcher is designing a long-term preclinical study and needs to establish relevant safety monitoring parameters for repeated this compound administration.
Troubleshooting Steps:
-
Cardiovascular Monitoring: Based on the known safety profile, continuous cardiovascular monitoring is crucial. This should include regular electrocardiograms (ECGs) and blood pressure measurements to confirm the lack of vasoconstrictive effects.[6][9]
-
Neurological and Behavioral Assessments: A battery of neurological and behavioral tests should be implemented to monitor for CNS-related side effects. This could include assessments of motor coordination, alertness, and sensory function to detect effects like dizziness, somnolence, and paresthesia.[6]
-
Hepatotoxicity Monitoring: Although no significant hepatotoxicity has been documented, routine monitoring of liver function tests (ALT, AST, bilirubin) is a standard component of long-term drug safety studies.[6]
-
Serotonin Syndrome Surveillance: If the preclinical model involves co-administration of other serotonergic agents, establish a clear protocol for observing and documenting signs of potential serotonin syndrome.[11]
Data Presentation
Table 1: Most Common Treatment-Emergent Adverse Events (TEAEs) in the GLADIATOR Long-Term Safety Study
| Adverse Event | This compound 100 mg (%) | This compound 200 mg (%) | Overall (%) |
| Dizziness | 18.6 | 18.6 | 18.6 |
| Somnolence | 8.5 | 8.5 | 8.5 |
| Paresthesia | 6.8 | 6.8 | 6.8 |
| Fatigue | 5.5 | 5.5 | 5.5 |
| Nausea | 4.7 | 4.7 | 4.7 |
| Asthenia | 2.0 | 2.0 | 2.0 |
Source: Interim analysis of the GLADIATOR study.[5]
Table 2: Efficacy of this compound in the GLADIATOR Long-Term Safety Study (Pain Freedom at 2 Hours Post-Dose)
| Treatment Group | Percentage of Attacks with Pain Freedom (%) |
| This compound 100 mg | 26.9 |
| This compound 200 mg | 32.4 |
Source: Interim analysis of the GLADIATOR study.[1][3]
Experimental Protocols
Protocol 1: Long-Term Safety and Tolerability Assessment of this compound in a Phase 3, Open-Label Study (Based on the GLADIATOR Trial)
-
Study Design: A prospective, randomized, open-label, multicenter, Phase 3 study with a duration of up to 1 year.[1][2]
-
Participant Population: Adult patients with a history of migraine (with or without aura) who have successfully completed a prior single-attack this compound study.[1][2]
-
Intervention: Participants are randomized to receive either 100 mg or 200 mg of oral this compound to be taken as the first-line treatment for each new migraine attack of at least moderate severity.[1][12]
-
Safety Assessments:
-
Collection of all treatment-emergent adverse events (TEAEs) at each study visit and through electronic diaries. A TEAE is defined as any adverse event that starts or worsens within 48 hours of the last this compound dose.[2]
-
Regular monitoring of vital signs (blood pressure, heart rate) and electrocardiograms (ECGs) at specified intervals throughout the study.
-
Physical and neurological examinations at baseline and scheduled follow-up visits.
-
Laboratory safety testing (hematology, clinical chemistry, urinalysis) at baseline and predetermined time points.
-
-
Efficacy Assessments:
-
Participants use an electronic diary to record migraine characteristics, including pain severity and the presence of most bothersome symptoms (MBS), at baseline and at specified time points up to 48 hours after each dose.[1][5]
-
The primary efficacy endpoint is the proportion of attacks achieving pain freedom at 2 hours post-dose.[1]
-
The Migraine Disability Assessment (MIDAS) is administered at each study visit to assess changes in headache-related disability over time.[1][2]
-
-
Data Analysis: The incidence of TEAEs is summarized by treatment group. Efficacy measures are analyzed for consistency across study quarters and for each treated attack.[1]
Mandatory Visualization
Caption: this compound's mechanism of action at the trigeminal synapse.
References
- 1. Interim results of a prospective, randomized, open-label, Phase 3 study of the long-term safety and efficacy of this compound for acute treatment of migraine (the GLADIATOR study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interim results of a prospective, randomized, open-label, Phase 3 study of the long-term safety and efficacy of this compound for acute treatment of migraine (the GLADIATOR study) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safety findings from Phase 3 this compound studies for acute treatment of migraine: Results from SAMURAI and SPARTAN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. This compound for the Treatment of Migraines With or Without Aura in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the side effects of this compound Succinate? [synapse.patsnap.com]
- 8. This compound mechanism of action - review of a selective 5-HT1F agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. No new cardiovascular safety concerns with long-term use of this compound - Medical Conferences [conferences.medicom-publishers.com]
- 10. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. drugs.com [drugs.com]
- 12. meddatax.com [meddatax.com]
Technical Support Center: Lasmiditan Co-administration and Serotonin Syndrome Potential
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the potential for serotonin syndrome when co-administering Lasmiditan with other serotonergic agents. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimental investigations.
Frequently Asked Questions (FAQs)
Q1: What is the pharmacological basis for the concern about serotonin syndrome with this compound?
A1: this compound is a high-affinity, selective agonist for the serotonin 5-HT1F receptor.[1][2] While its primary mechanism for migraine treatment is thought to involve the inhibition of trigeminal nerve firing and a reduction in the release of neuropeptides like CGRP, its activity within the serotonergic system raises theoretical concerns about contributing to serotonin syndrome when co-administered with other drugs that enhance serotonin levels.[3][4] Serotonin syndrome is a potentially life-threatening condition caused by excessive serotonergic activity in the central nervous system.[1][5] Although this compound has negligible affinity for 5-HT1A and 5-HT2A receptors, which are strongly implicated in serotonin syndrome, caution is advised when combining it with other serotonergic drugs such as selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), tricyclic antidepressants (TCAs), and monoamine oxidase inhibitors (MAOIs).[4][5]
Q2: How does this compound's receptor selectivity compare to other serotonergic drugs, and how might this influence the risk of serotonin syndrome?
A2: this compound exhibits high selectivity for the 5-HT1F receptor subtype, with significantly lower affinity for other serotonin receptors, including those strongly associated with serotonin syndrome (5-HT1A and 5-HT2A).[1][4] This high selectivity is a key differentiator from less selective serotonergic agents. The table below summarizes the binding affinity of this compound for various human 5-HT receptors. A higher Ki value indicates lower binding affinity.
Data Presentation: this compound Binding Affinity at Human 5-HT Receptors
| Receptor Subtype | Binding Affinity (Ki, nM) |
| 5-HT1A | >10,000 |
| 5-HT1B | 1047 |
| 5-HT1D | 531 |
| 5-HT1E | 135 |
| 5-HT1F | 2.21 |
| 5-HT2A | 2089 |
| 5-HT2B | 1359 |
| 5-HT2C | >10,000 |
| 5-HT3 | >10,000 |
| 5-HT4 | >10,000 |
| 5-HT5A | 708 |
| 5-HT6 | 1262 |
| 5-HT7 | 1148 |
Data sourced from Nelson et al., 2010.
This high selectivity for the 5-HT1F receptor suggests a potentially lower intrinsic risk of inducing serotonin syndrome compared to broader-spectrum serotonergic agents. However, the potential for pharmacodynamic interactions with other serotonergic drugs necessitates careful consideration and investigation.
Q3: What do clinical trial data indicate about the incidence of serotonin syndrome with this compound?
A3: In the pivotal Phase 3 clinical trials for this compound, SAMURAI and SPARTAN, potential cases of serotonin syndrome were monitored.[6][7] While some participants experienced adverse events with symptoms consistent with serotonin syndrome (e.g., dizziness, nausea, fatigue, paresthesia), a formal diagnosis of serotonin syndrome meeting the stringent Hunter or Sternbach criteria was rare.[4][6]
Data Presentation: Serotonin Syndrome-Related Adverse Events in this compound Clinical Trials
| Study | Total Patients Treated with this compound | Patients with Adverse Events Consistent with Serotonin Syndrome | Cases Meeting Hunter or Sternbach Criteria |
| Pooled Analysis of 8 Phase 2/3 Trials | 6,004 | 15 | 1 confirmed, 2 potential |
Data from a 2023 review of this compound clinical trial and post-marketing data.[4]
Post-marketing surveillance has identified some additional cases, but the overall incidence remains low.[4] It is crucial for researchers to be aware of the signs and symptoms of serotonin syndrome to ensure accurate diagnosis and reporting in their studies.
Troubleshooting Guides
Issue: Observing unexpected adverse events in preclinical models during co-administration studies.
Troubleshooting Steps:
-
Systematic Behavioral Assessment: Implement a standardized scoring system to quantify serotonin-related behaviors in your animal model. This allows for a more objective assessment of potential serotonergic toxicity.
-
Dose-Response Evaluation: Conduct thorough dose-response studies for both this compound and the co-administered serotonergic agent individually before proceeding with combination studies. This will help identify the threshold for adverse effects for each compound.
-
Control Groups: Ensure the inclusion of appropriate control groups, including vehicle-only, this compound alone, and the serotonergic agent alone, to differentiate between compound-specific effects and synergistic interactions.
-
Physiological Monitoring: Continuously monitor core body temperature, as hyperthermia is a key feature of severe serotonin syndrome.[8]
Experimental Protocols
Protocol: Preclinical Assessment of Serotonin Syndrome Potential in a Rodent Model
This protocol outlines a general procedure for evaluating the potential of a test compound, such as this compound, to induce or exacerbate serotonin syndrome when co-administered with a known serotonergic agent in rats.
1. Animals:
-
Male Sprague-Dawley rats (250-300g).
-
House animals individually with free access to food and water.
-
Maintain a 12-hour light/dark cycle.
-
Allow at least a 7-day acclimatization period before the experiment.
2. Drug Preparation:
-
Inducing Agent (5-HTP): Dissolve 5-Hydroxytryptophan (5-HTP) in 0.9% saline. A common dose to induce serotonergic behaviors is 75 mg/kg, administered intraperitoneally (i.p.).[8]
-
MAO Inhibitor (Clorgyline): To potentiate the effects of 5-HTP, pre-treat animals with an MAO-A inhibitor like clorgyline (2 mg/kg, i.p.) 12 hours before 5-HTP administration.[8]
-
Test Compound (this compound): Prepare this compound in an appropriate vehicle for the intended route of administration (e.g., oral gavage). Doses should be based on prior pharmacokinetic and pharmacodynamic studies.
-
Co-administered Serotonergic Agent (e.g., an SSRI): Prepare the SSRI in its appropriate vehicle.
3. Experimental Procedure:
-
Baseline Observations: On the day of the experiment, observe each animal for 30 minutes to establish baseline behavior.
-
MAO Inhibitor Pre-treatment (if applicable): Administer clorgyline 12 hours prior to the administration of other agents.
-
Test Compound/Vehicle Administration: Administer this compound or its vehicle at T=0 minutes.
-
Serotonergic Agent Administration: Administer the co-administered serotonergic agent (e.g., SSRI) at an appropriate time point relative to the test compound, based on their respective pharmacokinetic profiles.
-
5-HTP Administration: Administer 5-HTP at a time point expected to coincide with the peak plasma concentrations of the test and co-administered compounds.
-
Behavioral and Physiological Monitoring: Immediately after 5-HTP administration, begin continuous observation for 120 minutes. Score the following behaviors at 15-minute intervals using a standardized rating scale (e.g., 0 = absent, 1 = mild, 2 = moderate, 3 = severe):
-
Head weaving
-
Forepaw treading
-
Hindlimb abduction
-
Straub tail
-
Tremor
-
Piloerection
-
Monitor core body temperature at 30-minute intervals using a rectal probe.
-
4. Data Analysis:
-
Compare the behavioral scores and changes in body temperature between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
A significant increase in the serotonin syndrome behavioral score and/or body temperature in the co-administration group compared to the individual drug and vehicle control groups would suggest a potential for interaction.
Mandatory Visualizations
Caption: this compound's signaling pathway and sites of interaction with other serotonergic drugs.
Caption: Experimental workflow for preclinical assessment of serotonin syndrome.
Caption: Diagnostic workflow for suspected serotonin syndrome in a clinical or research setting.
References
- 1. Serotonin Syndrome: Pathophysiology, Clinical Features, Management, and Potential Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Serotonin syndrome in the acute treatment landscape of migraine: the this compound experience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin Syndrome: The Role of Pharmacology in Understanding Its Occurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety findings from Phase 3 this compound studies for acute treatment of migraine: Results from SAMURAI and SPARTAN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety findings from Phase 3 this compound studies for acute treatment of migraine: Results from SAMURAI and SPARTAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of serotonin-toxicity syndrome (toxidrome) elicited by 5-hydroxy-L-tryptophan in clorgyline-pretreated rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of 5-hydroxytryptamine efflux in rat brain during a mild, moderate and severe serotonin-toxicity syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lasmiditan Pharmacokinetics in Hepatic and Renal Impairment
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of hepatic and renal impairment on the pharmacokinetics of Lasmiditan. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: How does renal impairment affect the pharmacokinetics of this compound?
A1: Severe renal impairment (eGFR < 30 mL/min/1.73 m²) has a minimal impact on this compound pharmacokinetics. Studies have shown that in this patient population, the maximum plasma concentration (Cmax) and the total drug exposure (AUC) are slightly higher, by 13% and 18% respectively, compared to individuals with normal renal function.[1][2] These differences are not considered clinically significant, and therefore, no dose adjustment is typically required for patients with any degree of renal impairment.[3][4] While this compound itself is not significantly affected, the exposure to its inactive metabolites (M8, (S,R)-M18, and M7) is increased in patients with severe renal impairment.[1][5]
Q2: Is a dose adjustment for this compound necessary for patients with hepatic impairment?
A2: For patients with mild (Child-Pugh Class A) or moderate (Child-Pugh Class B) hepatic impairment, no dose adjustment is necessary.[2][4] In individuals with mild hepatic impairment, the Cmax and AUC of this compound are increased by 19% and 11%, respectively.[1][2] In those with moderate hepatic impairment, the Cmax and AUC are increased by 33% and 35%, respectively.[1][2] These changes are not considered clinically significant.[1] However, this compound has not been studied in patients with severe hepatic impairment (Child-Pugh Class C) and is therefore not recommended for use in this population.[1][2]
Q3: What is the primary elimination pathway for this compound, and how does this influence the impact of renal and hepatic impairment?
A3: this compound is primarily eliminated through metabolism, with the main pathway being ketone reduction.[1] This metabolism is carried out by non-cytochrome P450 (CYP) enzymes both hepatically and extrahepatically.[1] Renal excretion of the unchanged drug is a minor pathway.[1] This metabolic profile explains why renal impairment has a limited effect on the pharmacokinetics of the parent drug. While hepatic metabolism is important, the impact of mild to moderate impairment is not clinically significant.
Q4: Are there any concerns regarding the metabolites of this compound in patients with renal or hepatic impairment?
A4: The metabolites of this compound are considered inactive.[1] In patients with severe renal impairment, the Cmax and AUC for the major metabolite M8 were 1.2-fold and 2.5-fold greater, respectively.[1][5] For the metabolite (S,R)-M18, they were 1.4-fold and 2.6-fold greater, and for M7, they were 1.2-fold and 1.7-fold greater.[1][5] Due to the intermittent dosing nature of this compound for acute migraine treatment, this increased exposure to inactive metabolites is not considered clinically relevant.[1] The impact of hepatic impairment on metabolite exposure has not been as extensively detailed in the provided search results.
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Action |
| Unexpectedly high this compound plasma concentrations in a subject with renal impairment. | While studies show minimal impact, individual variability can exist. Concomitant medication use could also play a role. | Verify the degree of renal impairment. Review concomitant medications for potential P-gp inhibitors, as this compound is a P-gp substrate in vitro.[1] Although this compound is a BCS Class I drug and unlikely to be significantly affected by P-gp inhibitors, this interaction should be considered.[1][5] |
| Designing a clinical trial for this compound in a population with hepatic impairment. | Lack of data in severe hepatic impairment (Child-Pugh Class C) presents a challenge. | Studies in severe hepatic impairment are not recommended as the drug's safety and pharmacokinetics are unknown in this population.[1][2] Focus study design on mild and moderate impairment if further characterization is needed. |
| Interpreting elevated metabolite levels in a renal impairment study. | This is an expected finding due to the renal excretion of metabolites. | Focus the primary pharmacokinetic analysis on the parent drug, this compound. The clinical significance of elevated inactive metabolite levels is considered low.[1] |
Data Presentation
Table 1: Impact of Renal Impairment on this compound Pharmacokinetics
| Population | Change in Cmax | Change in AUC | Dose Adjustment |
| Severe Renal Impairment (eGFR < 30 mL/min/1.73 m²) | ▲ 13%[1][2] | ▲ 18%[1][2] | Not Required[3] |
Table 2: Impact of Hepatic Impairment on this compound Pharmacokinetics
| Population | Change in Cmax | Change in AUC | Dose Adjustment |
| Mild Hepatic Impairment (Child-Pugh Class A) | ▲ 19%[1][2] | ▲ 11%[1][2] | Not Required[2][4] |
| Moderate Hepatic Impairment (Child-Pugh Class B) | ▲ 33%[1][2] | ▲ 35%[1][2] | Not Required[2][4] |
| Severe Hepatic Impairment (Child-Pugh Class C) | Not Studied | Not Studied | Not Recommended[1][2] |
Experimental Protocols
Protocol: Single-Dose Pharmacokinetic Study of Oral this compound in Participants with Renal Impairment
This protocol is based on the design of clinical trial NCT02963654.[6]
-
Study Design: Multi-center, open-label, non-randomized, parallel-group, adaptive, single-dose study.
-
Participant Groups:
-
Group 1: Healthy participants with normal renal function (eGFR ≥ 90 mL/min/1.73m²).
-
Group 2: Participants with severe renal impairment (eGFR < 30 mL/min/1.73m²).
-
Adaptive Design Note: Based on the pharmacokinetic and safety results from the severe impairment group, cohorts with mild (eGFR 60-89 mL/min/1.73m²) and moderate (eGFR 30-59 mL/min/1.73m²) renal impairment may be enrolled.
-
-
Dosing: A single oral dose of this compound.
-
Pharmacokinetic Sampling: Blood samples are collected at pre-defined time points post-dose to determine the plasma concentrations of this compound and its metabolites.
-
Key Pharmacokinetic Parameters Measured:
-
Maximum observed plasma concentration (Cmax).
-
Area Under the Concentration Versus Time Curve (AUC) from time zero to the last measurable concentration (AUC[0-tlast]).
-
Area Under the Concentration Versus Time Curve (AUC) from time zero to infinity (AUC[0-inf]).
-
-
Safety Monitoring: Assessment of adverse events, vital signs, and other safety parameters throughout the study.
Protocol: Single-Dose Pharmacokinetic Study of Oral this compound in Participants with Hepatic Impairment
This protocol is based on the design of clinical trial NCT03040479.[7]
-
Study Design: Open-label, non-randomized, parallel-group, single-dose study.
-
Participant Groups:
-
Participants with mild hepatic impairment (Child-Pugh Class A).
-
Participants with moderate hepatic impairment (Child-Pugh Class B).
-
A control group of participants with normal hepatic function.
-
-
Dosing: A single oral dose of this compound.
-
Staggered Enrollment: To ensure safety, participants with mild hepatic impairment are typically enrolled and monitored before proceeding with the enrollment of the moderate impairment group.
-
Pharmacokinetic Sampling: Serial blood samples are collected to characterize the pharmacokinetic profile of this compound.
-
Key Pharmacokinetic Parameters Measured: Cmax, AUC[0-tlast], and AUC[0-inf].
-
Safety Monitoring: Close monitoring for any adverse events, with particular attention to any signs of worsening hepatic function.
Visualizations
Caption: Impact of Hepatic Impairment on this compound Pharmacokinetics.
Caption: Impact of Renal Impairment on this compound Pharmacokinetics.
References
- 1. Pharmacokinetics, Pharmacodynamics and Drug–Drug Interactions of New Anti-Migraine Drugs—this compound, Gepants, and Calcitonin-Gene-Related Peptide (CGRP) Receptor Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. drugs.com [drugs.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Characterization of Lasmiditan metabolites and their potential activity
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the characterization and potential activity of Lasmiditan's metabolites. The content is structured to address common questions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound in humans?
A1: The major circulating metabolites of this compound in humans are M7, M8, and M18.[1][2][3] this compound is extensively metabolized by non-cytochrome P450 enzymes, primarily through ketone reduction to form the main metabolite, M8.[1] Other pathways include oxidation of the piperidine ring to form M7, and a combination of these pathways results in M18.[3][4]
Q2: Are the metabolites of this compound pharmacologically active?
A2: Regulatory bodies and published literature consistently report that the major metabolites of this compound (M7, M8, and M18) are considered pharmacologically inactive.[1][4][5] Specifically, they are not believed to contribute to the therapeutic effect of this compound at the 5-HT1F receptor.
Q3: Is there any known off-target activity of this compound metabolites?
A3: The M7 metabolite has been shown to have a weak binding affinity for the GABAA receptor, with a Ki of 2.88 µM.[2] However, its functional activity is very low, with an EC50 greater than 100 µM, suggesting this interaction is not physiologically relevant at therapeutic doses of this compound.[2] The M8 and M18 metabolites have not been found to bind to receptors, ion channels, or transporters associated with abuse potential.[2]
Q4: What is the relative exposure of this compound and its main metabolites in plasma?
A4: Following oral administration of this compound, the parent drug and its metabolites M7, M8, and [S,R]-M18 constitute the majority of the drug-related material in plasma. In one analysis, their relative exposures were approximately 13.1% for unchanged this compound, 7.7% for M7, 47.5% for M8, and 10.5% for [S,R]-M18.[1]
Troubleshooting Guide for Experimental Work
Issue 1: Difficulty in detecting and quantifying this compound metabolites in plasma samples.
-
Possible Cause: Inadequate sensitivity of the analytical method.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Ensure efficient protein precipitation and extraction of the metabolites from the plasma matrix.
-
Enhance Mass Spectrometry Sensitivity: Utilize a validated LC-MS/MS method with multiple reaction monitoring (MRM) for sensitive and specific quantification.[6] The monitored [M+H]+ ion for this compound is m/z 378.24.[6]
-
Use an Appropriate Internal Standard: Employ a stable isotope-labeled internal standard to correct for matrix effects and variability in extraction and ionization.
-
Issue 2: Inconsistent results in in-vitro metabolite activity assays.
-
Possible Cause: Variability in experimental conditions or assay sensitivity.
-
Troubleshooting Steps:
-
Receptor Binding Assays:
-
Ensure the use of a suitable radioligand with high affinity for the target receptor.
-
Validate the assay with a known potent ligand for the receptor of interest.
-
Carefully control incubation time, temperature, and buffer composition.
-
-
Functional Assays (e.g., cAMP or GTPγS assays):
-
Confirm the cell line used expresses the target receptor at sufficient levels.
-
Optimize cell density and stimulation time.
-
Include appropriate positive and negative controls to validate each experiment.
-
-
Issue 3: Challenges in synthesizing this compound metabolites for use as analytical standards.
-
Possible Cause: Complex multi-step synthesis with potential for low yields.
-
Troubleshooting Steps:
-
Review Synthetic Routes: Consult literature for established synthetic pathways for this compound and its analogues.[7][8] Key steps may involve amide coupling and reactions with organometallic reagents.[7]
-
Purification and Characterization: Utilize appropriate chromatographic techniques (e.g., HPLC) for purification and confirm the structure and purity of the synthesized metabolites using methods like NMR and mass spectrometry.
-
Data on this compound and Metabolite Characteristics
| Compound | Parameter | Value | Reference |
| This compound | 5-HT1F Receptor Binding Affinity (Ki) | 2.21 nM | [9] |
| 5-HT1B Receptor Binding Affinity (Ki) | 1043 nM | [9] | |
| 5-HT1D Receptor Binding Affinity (Ki) | 1357 nM | [9] | |
| Metabolite M7 | GABAA Receptor Binding Affinity (Ki) | 2.88 µM | [2] |
| GABAA Receptor Functional Activity (EC50) | > 100 µM | [2] | |
| Metabolites M7, M8, M18 | 5-HT1F Receptor Activity | Pharmacologically inactive | [1][4][5] |
Experimental Protocols & Methodologies
Metabolite Identification and Quantification in Biological Matrices
-
Methodology: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the quantification of this compound and its metabolites in plasma and urine.[1]
-
Sample Preparation:
-
Plasma samples are typically subjected to protein precipitation using a suitable organic solvent (e.g., acetonitrile).
-
The supernatant is then separated, evaporated, and reconstituted in a mobile phase-compatible solution.
-
-
Chromatographic Separation:
-
Reverse-phase chromatography is commonly used.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., acetonitrile or methanol) is employed to separate the parent drug from its metabolites.
-
-
Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is used.
-
Quantification is achieved using Multiple Reaction Monitoring (MRM), tracking specific precursor-to-product ion transitions for this compound and each metabolite.
-
In-Vitro Receptor Binding Affinity Determination
-
Methodology: Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
-
Procedure:
-
Cell membranes expressing the receptor of interest (e.g., 5-HT1F) are prepared.
-
A constant concentration of a specific radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound (this compound or its metabolites).
-
After reaching equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is measured, and the data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. Pharmacokinetics, Pharmacodynamics and Drug–Drug Interactions of New Anti-Migraine Drugs—this compound, Gepants, and Calcitonin-Gene-Related Peptide (CGRP) Receptor Monoclonal Antibodies [mdpi.com]
- 4. Profile of this compound in the Acute Treatment of Migraine in Adults: Design, Development, and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C19H18F3N3O2 | CID 11610526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Synthesis of this compound | NROChemistry [nrochemistry.com]
- 8. WO2022041608A1 - Synthesis process for this compound - Google Patents [patents.google.com]
- 9. Preclinical pharmacological profile of the selective 5-HT1F receptor agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Meta-Analysis of Lasmiditan for Acute Migraine Treatment: An Evidence-Based Guide for Researchers
An in-depth review of the pivotal Phase 3 clinical trial data for Lasmiditan, a first-in-class serotonin 5-HT1F receptor agonist, is presented in comparison to established and novel acute migraine therapies. This guide synthesizes efficacy and safety data from the foundational SAMURAI and SPARTAN trials and contextualizes this compound's performance through a meta-analysis of comparative studies against triptans and gepants.
This compound offers a novel mechanism of action for the acute treatment of migraine, distinct from the vasoconstrictive effects of triptans, by selectively targeting the 5-HT1F receptor. This guide provides drug development professionals and researchers with a comprehensive overview of its clinical performance, supported by detailed experimental protocols and data visualizations to facilitate informed evaluation.
Comparative Efficacy of this compound
The efficacy of this compound has been established in two pivotal Phase 3, randomized, double-blind, placebo-controlled trials: SAMURAI and SPARTAN.[1][2] The primary endpoints in these studies were headache pain freedom and freedom from the most bothersome symptom (MBS) at 2 hours post-dose.[1]
Data from these trials demonstrate that this compound is significantly more effective than placebo in achieving pain freedom and MBS freedom at 2 hours.[1][2][3] A pooled analysis of the SAMURAI and SPARTAN trials showed that for the 200 mg dose, 32.2% (SAMURAI) and 38.8% (SPARTAN) of patients achieved headache pain freedom at 2 hours, compared to 15.3% and 21.3% for placebo, respectively.[1] Similarly, MBS-free rates at 2 hours for the 200 mg dose were 40.7% (SAMURAI) and 48.7% (SPARTAN), compared to 29.5% and 33.5% for placebo.[1]
Subsequent network meta-analyses have provided indirect comparisons of this compound with other acute migraine treatments, including triptans and gepants. One meta-analysis found that while this compound was associated with higher odds ratios (ORs) for pain freedom and pain relief at 2 hours compared to placebo, most triptans were associated with higher ORs for the same endpoints compared to this compound.[4][5] For instance, the ORs for pain freedom at 2 hours for most triptans versus this compound ranged from 1.72 to 3.40.[4] However, for sustained pain freedom, a Bayesian network meta-analysis in menstrual migraine found this compound to be better than Rizatriptan.[6]
| Efficacy Endpoint (2 hours post-dose) | This compound 50mg | This compound 100mg | This compound 200mg | Placebo |
| Headache Pain Freedom (SPARTAN) | 28.6% | 31.4% | 38.8% | 21.3% |
| Odds Ratio vs. Placebo (SPARTAN) | 1.5 | 1.7 | 2.3 | - |
| Headache Pain Freedom (SAMURAI) | - | 28.2% | 32.2% | 15.3% |
| Odds Ratio vs. Placebo (SAMURAI) | - | 2.2 | 2.6 | - |
| Most Bothersome Symptom (MBS) Free (SPARTAN) | 40.8% | 44.2% | 48.7% | 33.5% |
| Odds Ratio vs. Placebo (SPARTAN) | 1.4 | 1.6 | 1.9 | - |
| Most Bothersome Symptom (MBS) Free (SAMURAI) | - | 40.9% | 40.7% | 29.5% |
| Odds Ratio vs. Placebo (SAMURAI) | - | 1.7 | 1.6 | - |
Table 1: Efficacy of this compound in Phase 3 Trials (Data from SPARTAN and SAMURAI studies).[1][2][3]
| Comparative Efficacy (Pain Freedom at 2 hours) | Odds Ratio (95% CI) vs. This compound |
| Eletriptan | Higher |
| Rizatriptan | Higher |
| Sumatriptan | Higher |
| Zolmitriptan | Higher |
| Rimegepant | Not Statistically Significant |
| Ubrogepant | Not Statistically Significant |
Table 2: Indirect Comparison of this compound with Other Acute Migraine Treatments (Data from a network meta-analysis).[4][7]
Comparative Safety and Tolerability
The most frequently reported treatment-emergent adverse events (TEAEs) with this compound are related to the central nervous system and include dizziness, paresthesia, somnolence, fatigue, and nausea.[1] These events were generally mild to moderate in severity.[1] A key differentiator of this compound from triptans is its lack of vasoconstrictive activity, which makes it a potential option for patients with cardiovascular contraindications to triptans.
In comparative analyses, this compound was associated with the highest risk of any adverse events.[4][5] Specifically, dizziness was more commonly associated with this compound compared to placebo and some triptans.[7]
| Adverse Event | This compound (All Doses) | Triptans (e.g., Sumatriptan, Rizatriptan) | Gepants (e.g., Rimegepant, Ubrogepant) | Placebo |
| Any Adverse Event | High | Moderate to High | Low to Moderate | Low |
| Dizziness | High | Moderate | Low | Low |
| Somnolence | High | Moderate | Low | Low |
| Nausea | Moderate | Moderate | Low to Moderate | Low |
| Fatigue | Moderate | Moderate | Low | Low |
| Paresthesia | Moderate | Moderate | Low | Low |
Table 3: Comparative Safety Profile of this compound and Other Acute Migraine Treatments (Data synthesized from network meta-analyses).[4][7]
Experimental Protocols of Pivotal Phase 3 Trials
The SAMURAI and SPARTAN trials were similarly designed, prospective, randomized, double-blind, placebo-controlled, single-attack studies.[8][9]
Patient Population:
-
Adults with a history of migraine with or without aura for at least one year.
-
Migraine frequency of 3 to 8 attacks per month.
-
Migraine Disability Assessment (MIDAS) score of ≥ 11, indicating at least moderate disability.[1][10]
Randomization and Blinding:
-
SAMURAI: Patients were randomized in a 1:1:1 ratio to receive this compound 200 mg, this compound 100 mg, or placebo.[9]
-
SPARTAN: Patients were randomized in a 1:1:1:1 ratio to receive this compound 200 mg, this compound 100 mg, this compound 50 mg, or placebo.[9]
-
Both studies were double-blind, where both patients and investigators were unaware of the treatment assignment.
Treatment Protocol:
-
Patients were instructed to treat a single migraine attack of moderate to severe pain intensity within 4 hours of onset.[1][11]
-
A second dose of the assigned study drug or placebo was permitted for rescue or recurrence between 2 and 24 hours after the initial dose.[11]
Endpoints:
-
Primary Efficacy Endpoints:
-
Proportion of patients who were headache pain-free at 2 hours post-dose.
-
Proportion of patients who were free from their self-identified most bothersome symptom (MBS) at 2 hours post-dose. The MBS was chosen from nausea, photophobia, or phonophobia.
-
-
Secondary Efficacy Endpoints: Included assessments of pain relief at 2 hours, sustained pain freedom at 24 and 48 hours, and patient global impression of change.
-
Safety Assessments: Monitored through the incidence of treatment-emergent adverse events (TEAEs).
Visualizing the Mechanism and Study Designs
This compound Signaling Pathway
This compound is a selective agonist of the serotonin 5-HT1F receptor. Its therapeutic effect in migraine is believed to be mediated through its action on the trigeminal pathway, where it inhibits the release of calcitonin gene-related peptide (CGRP) and other neuropeptides, thereby reducing neurogenic inflammation and pain signaling. Unlike triptans, it has a low affinity for 5-HT1B/1D receptors, which are responsible for vasoconstriction.
Caption: this compound's mechanism of action.
SAMURAI and SPARTAN Trial Workflow
The workflow of the SAMURAI and SPARTAN Phase 3 clinical trials followed a structured, multi-step process from patient screening to data analysis.
Caption: Workflow of the SAMURAI and SPARTAN trials.
Conclusion
The meta-analysis of this compound's Phase 3 clinical trial data confirms its efficacy in the acute treatment of migraine, offering a valuable therapeutic alternative, particularly for patients with contraindications to triptans. While network meta-analyses suggest that some triptans may offer superior pain freedom at 2 hours, this compound's distinct mechanism of action and safety profile, notably the absence of vasoconstrictive effects, position it as a significant advancement in migraine treatment. The higher incidence of CNS-related adverse events with this compound compared to placebo and some other active comparators warrants consideration in clinical practice. This guide provides a foundational resource for researchers and drug development professionals to objectively evaluate this compound's clinical profile and its potential role in the evolving landscape of migraine therapeutics.
References
- 1. neurology.org [neurology.org]
- 2. neurology.org [neurology.org]
- 3. Phase 3 randomized, placebo-controlled, double-blind study of this compound for acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of New Pharmacologic Agents With Triptans for Treatment of Migraine: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of New Pharmacologic Agents With Triptans for Treatment of Migraine: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and Different Triptans in Menstrual Migraine: A Bayesian Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmj.com [bmj.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Entrar [observatorio.fm.usp.br]
- 10. Sustained responses to this compound: Results from post-hoc analyses of two Phase 3 randomized clinical trials for acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Examination of Novel Migraine Therapies: Lasmiditan vs. CGRP Antagonists
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of acute migraine treatment has been revolutionized by the introduction of two novel classes of therapies: the serotonin (5-HT) 1F receptor agonist, lasmiditan, and the calcitonin gene-related peptide (CGRP) receptor antagonists, known as gepants (ubrogepant, rimegepant, and zavegepant). While direct head-to-head clinical trials are limited, a growing body of evidence from Phase 3 trials and network meta-analyses provides a foundation for comparing their efficacy and safety profiles. This guide synthesizes the available data to offer an objective comparison for researchers, scientists, and drug development professionals.
Mechanism of Action: Divergent Pathways to Migraine Relief
This compound and the gepants operate through distinct signaling pathways to alleviate migraine attacks. This compound is a selective agonist of the 5-HT1F receptor.[1][2][3] Its lipophilic nature allows it to cross the blood-brain barrier, acting on both central and peripheral trigeminal neurons.[2][3][4] Activation of the 5-HT1F receptor, which is coupled to a Gi protein, leads to the inhibition of adenylate cyclase, a decrease in cyclic adenosine monophosphate (cAMP), and consequently, reduced protein kinase A (PKA) action.[1] This cascade is thought to inhibit the release of CGRP and other neuropeptides, thereby reducing trigeminal pain signaling without causing the vasoconstriction associated with triptans.[1][2][4]
In contrast, the gepants are small molecule antagonists of the CGRP receptor.[5][6][7] CGRP is a potent vasodilator and a key player in trigeminal pain transmission.[5][7] The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[5][6][7] When CGRP binds to its receptor, it activates the Gαs signaling pathway, leading to an increase in intracellular cAMP and PKA activation, which contributes to vasodilation and pain sensitization.[5][6][7] Gepants competitively block CGRP from binding to its receptor, thereby preventing this signaling cascade.[6][7]
Caption: Gepants block the CGRP signaling pathway.
Comparative Efficacy: A Synthesis of Clinical Trial Data
While direct comparative trials are lacking, network meta-analyses of Phase 3 placebo-controlled trials provide valuable insights into the relative efficacy of this compound and gepants. [8][9][10][11] Key Efficacy Endpoints:
The primary endpoints in the pivotal trials for these therapies were typically pain freedom at 2 hours and freedom from the most bothersome symptom (MBS) at 2 hours. Secondary endpoints often included sustained pain freedom and pain relief at various time points.
Summary of Findings from Network Meta-Analyses:
-
Pain Freedom at 2 Hours: this compound, particularly at the 100 mg and 200 mg doses, has shown a high probability of achieving pain freedom at 2 hours, often appearing numerically superior to the gepants in indirect comparisons. [9][12][13]* Pain Relief at 2 Hours: this compound (100 mg and 200 mg) has demonstrated a higher likelihood of achieving pain relief within 2 hours compared to ubrogepant and zavegepant. [8][14][15]Rimegepant and higher doses of this compound and ubrogepant have shown notable efficacy in pain relief. [8]* Sustained Pain Relief: Rimegepant and ubrogepant have shown advantages in sustaining pain relief over a 24-hour period compared to zavegepant. [8][14][15]* Freedom from Most Bothersome Symptom (MBS): Rimegepant has shown a higher probability of achieving freedom from photophobia within 2 hours compared to ubrogepant and lower-dose this compound. [8][14][15]this compound and ubrogepant have also demonstrated efficacy in achieving freedom from MBS. [8] Quantitative Data Summary
The following tables summarize the efficacy data from network meta-analyses, presenting the odds ratios (OR) or relative risks (RR) versus placebo for key endpoints. It is crucial to note that these are indirect comparisons and should be interpreted with caution.
Table 1: Efficacy for Pain Freedom at 2 Hours (vs. Placebo)
| Treatment | Odds Ratio (95% Credible/Confidence Interval) |
| This compound 200 mg | 2.88 (2.22 - 3.73) [13] |
| This compound 100 mg | 2.28 (1.75 - 2.96) [13] |
| This compound 50 mg | 1.73 (1.11 - 2.69) [16] |
| Rimegepant 75 mg | 2.0 (1.45 - 2.75) [13] |
| Ubrogepant 100 mg | 1.97 (1.27 - 3.07) [13] |
| Ubrogepant 50 mg | 2.01 (1.18 - 3.42) [16] |
| Zavegepant 10 mg | Not directly compared in this specific meta-analysis |
Note: Data is synthesized from multiple network meta-analyses and intervals may vary slightly between publications.
Table 2: Efficacy for Pain Relief at 2 Hours (vs. Placebo)
| Treatment | Relative Risk (95% Confidence Interval) |
| This compound 200 mg | 1.56 (1.34 - 1.81) [16] |
| This compound 100 mg | 1.49 (1.28 - 1.73) [16] |
| This compound 50 mg | 1.47 (1.19 - 1.83) [16] |
| Rimegepant 75 mg | 1.49 (1.33 - 1.67) [16] |
| Ubrogepant 50 mg | 1.27 (1.05 - 1.54) [16] |
| Zavegepant 10 mg | 1.16 (1.06 - 1.24) [15] |
Note: Data is synthesized from multiple network meta-analyses and intervals may vary slightly between publications.
Comparative Safety and Tolerability
The safety and tolerability profiles of this compound and the gepants are distinct, which is a critical consideration in clinical practice and for patient selection.
-
This compound: The most frequently reported adverse events are central nervous system (CNS)-related and include dizziness, somnolence, paresthesia, and fatigue. [12][14][17]These effects are dose-dependent. Due to these potential CNS effects, patients are advised not to drive or operate heavy machinery for at least eight hours after taking this compound. [17][18]A key advantage of this compound is its lack of vasoconstrictive effects, making it a potential option for patients with cardiovascular risk factors for whom triptans are contraindicated. [4]* Gepants (Ubrogepant, Rimegepant, Zavegepant): This class of drugs is generally well-tolerated. The most common adverse events are nausea, somnolence, and dry mouth. [12][18]Zavegepant, being an intranasal formulation, has also been associated with altered taste and nasal discomfort. [18]Gepants do not have vasoconstrictive properties and have a favorable cardiovascular safety profile. [19] Table 3: Common Adverse Events (Incidence >2% and greater than placebo)
| Adverse Event | This compound | Ubrogepant | Rimegepant | Zavegepant (intranasal) |
| Dizziness | Yes [12][14] | No | No | No |
| Somnolence | Yes [12][14] | Yes [12] | No | No |
| Paresthesia | Yes [12][14] | No | No | No |
| Fatigue | Yes [12][14] | No | No | No |
| Nausea | Yes [12] | Yes [12] | Yes [12] | Yes [18] |
| Dry Mouth | No | Yes [12] | No | No |
| Altered Taste | No | No | No | Yes [18] |
| Nasal Discomfort | No | No | No | Yes [18] |
Experimental Protocols: A Look at the Pivotal Phase 3 Trials
The data synthesized in this guide are derived from several key Phase 3 randomized, double-blind, placebo-controlled trials. The general methodologies are outlined below.
.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Zavegepant for Migraine · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. neurology.org [neurology.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. news.abbvie.com [news.abbvie.com]
- 9. Time course of efficacy of ubrogepant for the acute treatment of migraine: Clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. neurology.org [neurology.org]
- 11. researchgate.net [researchgate.net]
- 12. Sustained responses to this compound: Results from post-hoc analyses of two Phase 3 randomized clinical trials for acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. io.nihr.ac.uk [io.nihr.ac.uk]
- 14. Allergan Announces Positive Phase 3 ACHIEVE II Trial Results for Ubrogepant Published in The Journal of the American Medical Association [prnewswire.com]
- 15. Allergan Announces Positive Phase 3 ACHIEVE I Trial Results for Ubrogepant Published in The New England Journal of Medicine [prnewswire.com]
- 16. Clinical evaluation of zavegepant for the acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news.abbvie.com [news.abbvie.com]
- 18. Rimegepant: A Review in the Acute Treatment and Preventive Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jmcp.org [jmcp.org]
Real-World Showdown: Lasmiditan's Effectiveness and Safety in the Migraine Treatment Arena
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of acute migraine treatment is undergoing a significant evolution, with newer targeted therapies challenging the long-standing dominance of triptans. Among these newcomers is Lasmiditan, a selective serotonin 5-HT1F receptor agonist, which offers a novel mechanism of action. This guide provides a comprehensive comparison of real-world evidence on the effectiveness and safety of this compound, juxtaposed with established treatments like triptans and the burgeoning class of Calcitonin Gene-Related Peptide (CGRP) inhibitors.
Mechanism of Action: A Tale of Three Pathways
The therapeutic approaches to acute migraine are distinguished by their distinct molecular targets and signaling pathways.
This compound sets itself apart by selectively targeting the 5-HT1F receptor. This receptor is primarily located on trigeminal neurons, both peripherally and centrally.[1][2][3] Activation of the 5-HT1F receptor by this compound is believed to inhibit the release of key inflammatory neuropeptides like CGRP and glutamate, thereby reducing pain signaling without causing the vasoconstriction associated with triptans.[1][2][4] This makes it a potentially safer option for patients with cardiovascular risk factors.[1]
Triptans, the established first-line therapy for moderate to severe migraine, exert their effect by acting as agonists for serotonin 5-HT1B and 5-HT1D receptors.[5][6][7] Activation of 5-HT1B receptors leads to the constriction of dilated cranial blood vessels, while 5-HT1D receptor activation on trigeminal nerve endings inhibits the release of proinflammatory neuropeptides.[5][6][8]
CGRP inhibitors, which include both monoclonal antibodies for prevention and small molecule "gepants" for acute treatment, directly target the CGRP pathway.[9][10] Gepants act as antagonists at the CGRP receptor, blocking the vasodilatory and pain-sensitizing effects of CGRP, which is released in excess during a migraine attack.[10][11]
Comparative Effectiveness: A Data-Driven Overview
Real-world data and network meta-analyses provide valuable insights into the comparative effectiveness of these treatments. The following tables summarize key efficacy endpoints from various studies.
Table 1: Efficacy of this compound in Real-World and Clinical Studies
| Study/Drug | Dose | 2-Hour Pain Freedom | 2-Hour Pain Relief | Most Bothersome Symptom (MBS) Freedom at 2 Hours |
| Japanese Real-World Study [12][13] | 100 mg | 47.9% | - | - |
| Korean Real-World Study [14][15] | 50 mg | 44.5% | - | - |
| 100 mg | 45.5% | - | - | |
| GLADIATOR (Long-term) [16] | 100 mg | 26.7% | - | - |
| 200 mg | 32.2% | - | - | |
| Network Meta-analysis vs. Placebo (Triptan Insufficient Responders) [17] | 50 mg | RR 1.73 | - | - |
| 100 mg | RR 2.11 | - | - | |
| 200 mg | RR 2.33 | - | - | |
| Network Meta-analysis vs. CGRP-Antagonists [18][19] | 100/200 mg | Higher probability than ubrogepant (25/50 mg) and zavegepant | - | - |
Table 2: Comparative Efficacy of Triptans and CGRP Inhibitors
| Drug Class/Drug | Dose | 2-Hour Pain Freedom | 2-Hour Pain Relief |
| Triptans (Systematic Review) [20][21] | Standard | 18-50% (sustained) | 42-76% |
| Rimegepant (Network Meta-analysis) [17] | 75 mg | RR 1.75 vs. Placebo | - |
| Ubrogepant (Network Meta-analysis) [17] | 50 mg | RR 2.01 vs. Placebo | - |
A network meta-analysis of randomized trials indicated that this compound (100 mg and 200 mg) has a higher probability of achieving pain relief within 2 hours compared to ubrogepant (25 mg and 50 mg) and zavegepant.[18][19] In patients who are insufficient responders to triptans, a separate network meta-analysis found that this compound 200 mg had the highest likelihood of achieving two-hour pain freedom and relief.[17][22]
Safety and Tolerability: A Critical Comparison
The safety profiles of these drug classes are a key differentiator, particularly concerning cardiovascular effects and central nervous system (CNS) side effects.
Table 3: Common Adverse Events Reported in Real-World and Clinical Studies
| Drug | Dizziness | Somnolence/Fatigue | Paresthesia | Nausea |
| This compound | 18.5% - 56.3%[12][13][16] | 8.5% - 45.8%[12][13][16] | 6.8%[16] | 8.4% - 20.8%[12][13][15] |
| Triptans | Generally lower than this compound | Generally lower than this compound | Common | Common |
| CGRP Inhibitors (Gepants) | Low incidence | Low incidence | Low incidence | Common (Ubrogepant, Rimegepant)[23] |
This compound is associated with a higher incidence of CNS-related adverse events, such as dizziness and somnolence, compared to both triptans and CGRP inhibitors.[14][18][24] A real-world study in Japan reported that over 90% of patients experienced side effects from this compound.[12][13] However, these events are generally reported as mild to moderate in severity.[16][25] A key advantage of this compound is its lack of vasoconstrictive activity, making it a suitable option for patients with contraindications to triptans.[1][26]
Triptans are contraindicated in patients with a history of cardiovascular disease due to their vasoconstrictive properties.[1][27] CGRP inhibitors are generally well-tolerated with a low incidence of adverse events and no known cardiovascular contraindications.[23][28]
Experimental Protocols: A Look at the Methodology
The evidence presented is derived from a variety of study designs, from randomized controlled trials (RCTs) to real-world observational studies.
This compound Clinical Trials (e.g., SAMURAI, SPARTAN, CENTURION):
-
Design: Multicenter, randomized, double-blind, placebo-controlled studies.[29][30][31]
-
Participants: Adults with a history of migraine with or without aura, fulfilling the International Classification of Headache Disorders (ICHD) criteria.[32][33]
-
Intervention: Patients were randomized to receive oral this compound (at varying doses such as 50 mg, 100 mg, or 200 mg) or placebo to treat a single migraine attack of moderate to severe intensity.[29][30]
-
Primary Endpoints: Typically, the proportion of patients who were pain-free and free from their most bothersome symptom at 2 hours post-dose.[25][29][30]
-
Data Collection: Patients recorded symptoms and adverse events in an electronic diary.[26]
Triptan Clinical Trials (e.g., Sumatriptan):
-
Design: Large international, multicenter, parallel-group, randomized, placebo-controlled trials were common to avoid carryover effects.[32]
-
Participants: Patients meeting the International Headache Society's diagnostic criteria for migraine.[32]
-
Intervention: Administration of a specific triptan or placebo for an acute migraine attack.
-
Primary Efficacy Measure: Relief of headache, assessed using standardized self-rating scales.[32]
CGRP Inhibitor (Gepants) Clinical Trials:
-
Design: Similar to this compound and triptan trials, these are typically randomized, double-blind, placebo-controlled studies.
-
Participants: Adults with a history of migraine.
-
Intervention: Oral administration of the gepant or placebo at the onset of a moderate to severe migraine attack.
-
Primary Endpoints: Commonly include pain freedom and absence of the most bothersome symptom at 2 hours post-dose.[23]
Conclusion: Navigating the Treatment Options
Real-world evidence and comparative analyses position this compound as an effective acute migraine treatment, particularly for patients with an insufficient response or contraindications to triptans. Its novel mechanism of action, which avoids vasoconstriction, is a significant advantage in patients with cardiovascular risk factors. However, its higher incidence of CNS side effects, such as dizziness and somnolence, is a key consideration that requires careful patient counseling.
Triptans remain a cornerstone of acute migraine therapy, offering a well-established efficacy and safety profile for appropriate patients. The emergence of CGRP inhibitors, specifically the gepants for acute treatment, provides another highly effective and well-tolerated option with a favorable cardiovascular safety profile.
For researchers and drug development professionals, the ongoing collection of real-world data will be crucial for further delineating the specific patient populations that will derive the most benefit from each of these distinct therapeutic classes. Head-to-head clinical trials comparing these newer agents will also be invaluable in guiding future clinical practice and treatment guidelines.
References
- 1. This compound for the Treatment of Migraines With or Without Aura in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound mechanism of action - review of a selective 5-HT1F agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. Triptan - Wikipedia [en.wikipedia.org]
- 7. Triptans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. Calcitonin gene-related peptide (CGRP): Role in migraine pathophysiology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Efficacy and tolerability of 100 mg of this compound for migraine: A multi-center, prospective observational real-world study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Real-World Experience of this compound for the Acute Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Real-World Experience of this compound for the Acute Treatment of Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Efficacy of this compound, rimegepant and ubrogepant for acute treatment of migraine in triptan insufficient responders: systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. physiciansweekly.com [physiciansweekly.com]
- 19. Comparison of effectiveness and safety of this compound and CGRP-antagonists for the acute treatment of migraine in adults: systematic review and network meta-analysis of randomised trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. odprn.ca [odprn.ca]
- 21. Triptans in the Acute Treatment of Migraine: A Systematic Review and Network Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Migraine - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. This compound for Patients with Migraine and Contraindications to Triptans: A Post Hoc Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 29. Randomized, controlled trial of this compound over four migraine attacks: Findings from the CENTURION study - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Phase 3 randomized, placebo-controlled, double-blind study of this compound for acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 31. neurology.org [neurology.org]
- 32. Methodology of clinical trials of sumatriptan in migraine and cluster headache - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. ihs-headache.org [ihs-headache.org]
Lasmiditan: A Paradigm Shift in Migraine Treatment with a Validated Non-Vasoconstrictive Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lasmiditan with traditional triptan-based migraine therapies, focusing on the validation of this compound's non-vasoconstrictive profile in human studies. The data presented herein is intended to inform research and clinical development by highlighting the distinct pharmacological properties of this compound.
Executive Summary
Migraine is a debilitating neurological disorder often treated with triptans, a class of drugs effective in alleviating pain but limited by their vasoconstrictive properties, which pose risks for patients with or at risk for cardiovascular disease. This compound, a first-in-class selective serotonin 5-HT1F receptor agonist, offers a novel therapeutic approach by targeting the trigeminal pain pathway without inducing vasoconstriction. This guide synthesizes data from preclinical and clinical human studies to validate the non-vasoconstrictive profile of this compound, comparing it with the known vasoconstrictive effects of triptans.
Mechanism of Action: A Tale of Two Receptors
The differing cardiovascular effects of this compound and triptans stem from their distinct receptor affinities.
This compound's Targeted 5-HT1F Receptor Agonism
This compound's therapeutic action is mediated through its high affinity and selectivity for the 5-HT1F receptor.[1][2] Activation of this receptor on trigeminal neurons inhibits the release of calcitonin gene-related peptide (CGRP), a key mediator of neurogenic inflammation and pain transmission in migraine.[1][3] Crucially, 5-HT1F receptors are not predominantly located on vascular smooth muscle cells, thus their activation does not lead to vasoconstriction.[2][4]
Triptans' 5-HT1B/1D Receptor-Mediated Vasoconstriction
In contrast, triptans exert their therapeutic effects, and their vasoconstrictive side effects, through agonism of 5-HT1B and 5-HT1D receptors.[5][6] While both receptor subtypes are involved in inhibiting CGRP release, 5-HT1B receptors are also prominently expressed on the smooth muscle cells of cranial and coronary arteries.[5] Activation of these receptors by triptans leads to the contraction of these blood vessels.[5]
Signaling Pathway Diagrams
References
- 1. neurology.org [neurology.org]
- 2. neurologytoday.aan.com [neurologytoday.aan.com]
- 3. Antimigraine drug sumatriptan increases blood flow velocity in large cerebral arteries during migraine attacks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interim results of a prospective, randomized, open-label, Phase 3 study of the long-term safety and efficacy of this compound for acute treatment of migraine (the GLADIATOR study) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on Cardiovascular Parameters and Pharmacokinetics in Healthy Subjects Receiving Oral Doses of Propranolol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profiles of Lasmiditan and Gepants in the Acute Treatment of Migraine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the side effect profiles of Lasmiditan, a selective serotonin 5-HT1F receptor agonist, and the class of calcitonin gene-related peptide (CGRP) receptor antagonists known as gepants. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the study and development of novel migraine therapeutics.
Executive Summary
This compound and gepants represent significant advancements in the acute treatment of migraine, offering alternatives to triptans, particularly for patients with cardiovascular risk factors. However, their distinct mechanisms of action result in different side effect profiles. This compound is primarily associated with central nervous system (CNS) adverse events, such as dizziness, somnolence, and paresthesia.[1][2][3][4][5][6][7] In contrast, gepants are generally well-tolerated, with the most common side effects being nausea, dry mouth, and fatigue, and they do not carry the same CNS warnings as this compound.[8][9][10][11][12][13] This guide will delve into the quantitative differences in their side effect profiles, the underlying signaling pathways, and the methodologies used to assess these adverse events in clinical trials.
Data Presentation: Comparative Side Effect Profiles
The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) for this compound and two representative gepants, Ubrogepant and Rimegepant, as reported in pivotal clinical trials.
| Adverse Event | This compound (50mg) | This compound (100mg) | This compound (200mg) | Ubrogepant (50mg) | Ubrogepant (100mg) | Rimegepant (75mg) | Placebo |
| Dizziness | 9-17% | 15-25% | 25-41% | ~1.4% | ~2.1% | ~1.2% | 2-4% |
| Somnolence | 4-8% | 6-12% | 7-15% | ~2% | ~4.1% | ~1.7% | 1-2% |
| Paresthesia | 3-6% | 4-9% | 5-9% | <1% | <1% | <1% | <1% |
| Fatigue | 3-5% | 4-8% | 5-8% | <2% | <2% | ~1.3% | 1-2% |
| Nausea | 2-4% | 4-6% | 4-7% | 2-3% | 2-4% | 1.1-2% | 1-3% |
| Muscular Weakness | 1-2% | 2-3% | 2-4% | <1% | <1% | <1% | <1% |
| Hypoesthesia | 1-2% | 1-3% | 2-3% | <1% | <1% | <1% | <1% |
| Dry Mouth | <1% | <1% | <1% | ~2% | ~2% | ~0.4% | <1% |
Note: Percentages are approximate ranges compiled from multiple sources and may vary slightly between individual studies. The placebo data represents a general range across the different trials.
Signaling Pathways and Mechanism of Action
The differing side effect profiles of this compound and gepants are a direct consequence of their distinct molecular targets and signaling pathways.
This compound Signaling Pathway
This compound is a selective agonist for the serotonin 5-HT1F receptor.[14][15][16][17] Unlike triptans, which also act on 5-HT1B/1D receptors that cause vasoconstriction, the 5-HT1F receptor is not associated with this effect, making this compound a suitable option for patients with cardiovascular contraindications to triptans.[14][18] Its mechanism of action is believed to involve both central and peripheral effects.[14][15][16][17][18] Peripherally, it inhibits the release of CGRP from trigeminal nerve endings.[14] Due to its lipophilic nature, this compound can cross the blood-brain barrier and act on central pain pathways, potentially inhibiting pain signal transmission in the trigeminal nucleus caudalis and thalamus.[14][15][16]
Caption: this compound's mechanism of action via 5-HT1F receptor agonism.
Gepants Signaling Pathway
Gepants are small molecule antagonists of the calcitonin gene-related peptide (CGRP) receptor.[8][19][20][21] CGRP is a neuropeptide that plays a crucial role in migraine pathophysiology by mediating neurogenic inflammation, vasodilation, and pain signal transmission.[19] By blocking the CGRP receptor, gepants prevent the downstream effects of CGRP, thereby alleviating migraine symptoms.[19][20] Gepants do not cross the blood-brain barrier to a significant extent and are not associated with vasoconstriction.[8]
Caption: Gepants' mechanism of action as CGRP receptor antagonists.
Experimental Protocols for Side Effect Assessment
The assessment of adverse events in clinical trials for migraine therapeutics follows standardized procedures to ensure data accuracy and consistency.
Key Methodologies
-
Patient-Reported Outcomes: The primary method for collecting side effect data is through patient self-reporting. In pivotal trials for both this compound and gepants, participants typically use an electronic diary to record the onset, duration, and severity of any adverse events.[22]
-
Standardized Questionnaires: While not always detailed in publications, clinical trials often employ standardized questionnaires to systematically probe for common and expected adverse events. These can include checklists of potential CNS, gastrointestinal, and cardiovascular symptoms.
-
Investigator Assessment: Clinicians play a crucial role in assessing the severity of adverse events and their potential relationship to the study drug.[23][24] The Medical Dictionary for Regulatory Activities (MedDRA) is used to classify adverse events in a standardized manner.[25]
-
Long-Term Safety Studies: Open-label, long-term safety studies are conducted to evaluate the side effect profile over extended periods of use and to detect any rare or delayed adverse events.[23]
Experimental Workflow for Adverse Event Reporting
The following diagram illustrates a typical workflow for the assessment and reporting of adverse events in a migraine clinical trial.
Caption: Workflow for adverse event assessment in clinical trials.
Conclusion
This compound and gepants offer valuable therapeutic options for the acute treatment of migraine, each with a distinct side effect profile rooted in their unique mechanisms of action. This compound's central activity leads to a higher incidence of CNS-related side effects, necessitating patient counseling regarding activities like driving.[4][5][26][27] Gepants, with their peripheral mechanism of action, generally exhibit a more favorable tolerability profile with a lower incidence of CNS effects. This comparative analysis provides a foundational understanding for researchers and clinicians to inform further drug development, clinical trial design, and personalized treatment strategies for individuals with migraine.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Safety findings from Phase 3 this compound studies for acute treatment of migraine: Results from SAMURAI and SPARTAN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hcplive.com [hcplive.com]
- 5. drugs.com [drugs.com]
- 6. Comparison of effectiveness and safety of this compound and CGRP-antagonists for the acute treatment of migraine in adults: systematic review and network meta-analysis of randomised trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physiciansweekly.com [physiciansweekly.com]
- 8. migrainedisorders.org [migrainedisorders.org]
- 9. mdpi.com [mdpi.com]
- 10. vjneurology.com [vjneurology.com]
- 11. Gepants for Acute and Preventive Migraine Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Relative efficacy of this compound versus rimegepant and ubrogepant as acute treatments for migraine: network meta-analysis findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neurologytoday.aan.com [neurologytoday.aan.com]
- 14. This compound for the Treatment of Migraines With or Without Aura in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound mechanism of action - review of a selective 5-HT1F agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reyvow.lilly.com [reyvow.lilly.com]
- 18. ajmc.com [ajmc.com]
- 19. Gepants: targeting the CGRP pathway for migraine relief - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]
- 22. neurology.org [neurology.org]
- 23. ihs-headache.org [ihs-headache.org]
- 24. Evaluation and registration of adverse events in clinical drug trials in migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Phase 3 randomized, placebo-controlled, double-blind study of this compound for acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 26. drugtopics.com [drugtopics.com]
- 27. drugs.com [drugs.com]
Lasmiditan Demonstrates Efficacy in Migraine Patients with Inadequate Response to Triptans
A review of pivotal clinical trial data indicates that lasmiditan, a selective serotonin 5-HT1F receptor agonist, offers a significant therapeutic alternative for migraine patients who are non-responsive to or intolerant of triptans. This guide provides a comprehensive comparison of this compound's performance, supported by experimental data from key clinical studies, and elucidates its distinct mechanism of action compared to triptans.
This compound has shown consistent efficacy across multiple clinically relevant endpoints in the acute treatment of migraine, irrespective of a patient's prior response to triptans.[1][2][3][4] This finding is critical for a significant portion of migraine sufferers who experience an insufficient response or have contraindications to triptan medications.[3] Unlike triptans, which are agonists of the 5-HT1B and 5-HT1D receptors and can cause vasoconstriction, this compound selectively targets the 5-HT1F receptor, offering a neurological mechanism of action without vasoconstrictive effects.[5][6][7][8][9] This makes it a potentially safer option for patients with or at risk for cardiovascular conditions.[5][6][10]
Comparative Efficacy in Triptan-Insufficient Responders
Post-hoc analyses of the landmark Phase 3 trials, SAMURAI and SPARTAN, as well as data from the CENTURION and MONONOFU studies, have provided robust evidence of this compound's efficacy in patients with a history of insufficient response to triptans.[1][3][4][11]
Quantitative Data Summary
The following tables summarize the key efficacy endpoints from pooled analyses of the SAMURAI and SPARTAN trials, comparing different doses of this compound to placebo in patients who reported an insufficient response to prior triptan use.
Table 1: Two-Hour Pain Freedom in Triptan-Insufficient Responders
| Treatment Group | Percentage of Patients Achieving Pain Freedom | p-value vs. Placebo |
| This compound 200 mg | 32.3% | < .001 |
| This compound 100 mg | 29.6% | < .001 |
| Placebo | 13.0% | - |
Data from a post-hoc analysis of the SAMURAI and SPARTAN trials.[1]
Table 2: Two-Hour Most Bothersome Symptom (MBS) Freedom in Triptan-Insufficient Responders
| Treatment Group | Percentage of Patients Achieving MBS Freedom | p-value vs. Placebo |
| This compound 200 mg | 47.4% | < .001 |
| This compound 100 mg | 40.4% | < .01 |
| Placebo | 24.0% | - |
Data from a post-hoc analysis of the SAMURAI and SPARTAN trials.[1]
A network meta-analysis of five Phase 3 randomized controlled trials involving 3,004 patients with insufficient response to triptans concluded that this compound, rimegepant, and ubrogepant are all effective for the acute treatment of migraine in this population.[12] The analysis suggested that high-dose this compound (200 mg) had the highest probability of achieving two-hour pain freedom and pain relief.[12]
Experimental Protocols
The efficacy of this compound in triptan-non-responsive patients was primarily evaluated through post-hoc analyses of large, randomized, double-blind, placebo-controlled Phase 3 clinical trials. The general methodology of these trials is outlined below.
Key Trials: SAMURAI (NCT02439320) and SPARTAN (NCT02605174)
-
Study Design: These were randomized, double-blind, placebo-controlled trials.[1][11]
-
Patient Population: Adult patients with a history of migraine with or without aura. Subgroups were later analyzed based on their self-reported response to the most recent triptan use ("good" or "insufficient" responders).[1][4]
-
Intervention: Patients were randomized to receive a single oral dose of this compound (50 mg in SPARTAN only, 100 mg, or 200 mg) or placebo to treat a single migraine attack of moderate to severe pain intensity.[1][13]
-
Primary Efficacy Endpoints:
-
Pain Freedom at 2 hours post-dose: Defined as a reduction in headache severity from moderate or severe to no pain.[1][13]
-
Most Bothersome Symptom (MBS) Freedom at 2 hours post-dose: Defined as the absence of the patient-identified most bothersome symptom (photophobia, phonophobia, or nausea).[1][11]
-
-
Data Collection: Patients used an electronic diary to record headache severity, presence of associated symptoms, and their most bothersome symptom at baseline and at various time points post-dose.[13]
Signaling Pathways and Experimental Workflow
Distinct Mechanisms of Action: this compound vs. Triptans
Triptans exert their effect by acting as agonists for the serotonin 5-HT1B and 5-HT1D receptors.[5][14] Activation of 5-HT1B receptors leads to vasoconstriction, which is a concern for patients with cardiovascular disease.[5][6][15] In contrast, this compound is a selective agonist for the 5-HT1F receptor.[5][7] This receptor is located on trigeminal nerve endings and in the central nervous system, and its activation is thought to inhibit the release of calcitonin gene-related peptide (CGRP) and other neuropeptides involved in migraine pathophysiology, without causing vasoconstriction.[6][7][8][9]
Caption: Comparative signaling pathways of Triptans and this compound.
Clinical Trial Workflow for Efficacy Assessment
The workflow for the pivotal clinical trials assessing this compound's efficacy followed a structured, multi-step process from patient screening to data analysis.
Caption: Standard workflow of a Phase 3 clinical trial for this compound.
References
- 1. neurologylive.com [neurologylive.com]
- 2. resource.aminer.org [resource.aminer.org]
- 3. This compound efficacy in the acute treatment of migraine was independent of prior response to triptans: Findings from the CENTURION study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. meded101.com [meded101.com]
- 6. This compound for Patients with Migraine and Contraindications to Triptans: A Post Hoc Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. migraine.com [migraine.com]
- 8. This compound mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. americanmigrainefoundation.org [americanmigrainefoundation.org]
- 11. This compound for Acute Migraine Treatment Effective in People with Migraine Nonresponsive to Triptans - - Practical Neurology [practicalneurology.com]
- 12. researchgate.net [researchgate.net]
- 13. Phase 3 randomized, placebo-controlled, double-blind study of this compound for acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. migrainedisorders.org [migrainedisorders.org]
- 15. vjneurology.com [vjneurology.com]
A Comparative Guide to Sustained Pain Freedom in Acute Migraine Treatment: An In-depth Analysis of Lasmiditan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive post-hoc analysis of sustained pain freedom achieved with Lasmiditan, offering a comparative perspective against other leading acute migraine treatments. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document serves as a critical resource for professionals in the field of neuroscience and drug development.
Quantitative Data Summary: Sustained Pain Freedom
The following tables summarize the efficacy of this compound in achieving sustained pain freedom, benchmarked against key competitors from the triptan and gepant classes. The data is derived from pivotal clinical trials and post-hoc analyses, providing a clear overview of treatment performance at 24 and 48 hours post-dose.
Table 1: Sustained Pain Freedom with this compound (Pooled data from SAMURAI & SPARTAN Trials) [1]
| Treatment Group | Percentage of Patients with Sustained Pain Freedom at 24 hours | Percentage of Patients with Sustained Pain Freedom at 48 hours |
| This compound 200 mg | 21.2% | 18.4% |
| This compound 100 mg | 16.9% | 15.2% |
| This compound 50 mg | 17.4% | 14.9% |
| Placebo | 10.3% | 9.6% |
Table 2: Comparative Efficacy in Sustained Pain Freedom (24 hours)
| Drug Class | Medication and Dosage | Percentage of Patients with Sustained Pain Freedom at 24 hours | Trial(s) / Source |
| Ditan | This compound 200 mg | 21.2% | SAMURAI & SPARTAN (Pooled)[1] |
| This compound 100 mg | 16.9% | SAMURAI & SPARTAN (Pooled)[1] | |
| Triptan | Sumatriptan 100 mg | ~20% (sustained pain-free for 24h) | Meta-analysis[2] |
| Oral Triptans (various) | 11% - 26% (24-hour sustained pain-free response) | Meta-analysis[3][4] | |
| Gepant | Rimegepant 75 mg | Not directly reported as a primary endpoint, but meta-analysis suggests favorable outcomes in sustained pain freedom from 2-24h.[5] | Meta-analysis of 4 RCTs[5] |
| Ubrogepant 50 mg | Sustained pain freedom from 2-24h was a secondary outcome. Pooled analysis of ACHIEVE I & II showed statistical significance over placebo.[6] | ACHIEVE I & II (Pooled)[6] |
Experimental Protocols: A Methodological Overview
Understanding the nuances of the clinical trials is paramount to interpreting the efficacy data. This section outlines the key methodologies of the pivotal trials for this compound and its comparators.
This compound: SAMURAI and SPARTAN Trials[1][7][8]
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled studies.
-
Inclusion Criteria: Adults with a history of migraine for at least one year, experiencing 3 to 8 migraine attacks per month, and a Migraine Disability Assessment (MIDAS) score of ≥11 (indicating at least moderate disability).
-
Randomization:
-
SAMURAI: 1:1:1 ratio to this compound 200 mg, 100 mg, or placebo.
-
SPARTAN: 1:1:1:1 ratio to this compound 200 mg, 100 mg, 50 mg, or placebo.
-
-
Treatment Administration: A single dose of the assigned treatment was to be taken within 4 hours of migraine onset. A second dose was permitted for rescue or recurrence.
-
Primary Endpoints:
-
Proportion of patients who were headache pain-free at 2 hours post-dose.
-
Proportion of patients free from their most bothersome symptom (MBS) at 2 hours post-dose.
-
-
Secondary Endpoints: Included assessments of sustained pain freedom at 24 and 48 hours.
Sumatriptan: Pivotal Clinical Trials[9][10]
-
Study Design: Generally large, international, multicenter, randomized, double-blind, placebo-controlled, parallel-group trials.
-
Inclusion Criteria: Patients meeting the International Headache Society's diagnostic criteria for migraine.
-
Treatment Administration: Varied by formulation (oral, subcutaneous, nasal spray) and compared against placebo.
-
Primary Efficacy Measure: Relief of headache, typically assessed using standardized self-rating scales.
-
Key Endpoints: Pain-free response at 2 hours and sustained pain-free response over 24 hours.
Rimegepant: Pivotal Phase 3 Trials[11][12]
-
Study Design: Randomized, double-blind, placebo-controlled trials.
-
Inclusion Criteria: Adults with at least a one-year history of migraine, experiencing 2 to 8 moderate to severe migraine attacks per month.
-
Treatment Administration: A single orally disintegrating tablet of Rimegepant 75 mg or placebo to treat a single migraine attack.
-
Co-Primary Endpoints:
-
Freedom from pain at 2 hours post-dose.
-
Freedom from the most bothersome symptom (MBS) at 2 hours post-dose.
-
-
Sustained Efficacy: Assessed as secondary endpoints, including sustained pain freedom from 2 to 48 hours.
Ubrogepant: ACHIEVE I and ACHIEVE II Trials[6][13][14]
-
Study Design: Phase 3, single-attack, randomized, double-blind, placebo-controlled trials.
-
Inclusion Criteria: Adults with a history of migraine for at least one year, experiencing 2 to 8 migraine attacks with moderate to severe headache pain per month.
-
Randomization:
-
ACHIEVE I: Ubrogepant 50 mg, 100 mg, or placebo.
-
ACHIEVE II: Ubrogepant 25 mg, 50 mg, or placebo.
-
-
Co-Primary Efficacy Outcomes:
-
Pain freedom at 2 hours post-dose.
-
Absence of the most bothersome migraine-associated symptom at 2 hours post-dose.
-
-
Secondary Outcomes: Included sustained pain relief and sustained pain freedom from 2 to 24 hours.
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of ditans, triptans, and gepants are crucial for understanding their efficacy profiles and potential for targeted therapy.
This compound (Ditan) Signaling Pathway
This compound is a selective agonist for the serotonin 5-HT1F receptor. Its mechanism does not involve vasoconstriction, a key differentiator from triptans.[7][8] By activating 5-HT1F receptors on trigeminal neurons, this compound is thought to inhibit the release of calcitonin gene-related peptide (CGRP) and other neurotransmitters, thereby reducing nociceptive signaling in the trigeminal pathway.[8][9]
References
- 1. Sustained responses to this compound: Results from post-hoc analyses of two Phase 3 randomized clinical trials for acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.regionh.dk [research.regionh.dk]
- 3. Efficacy endpoints in migraine clinical trials: the importance of assessing freedom from pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Freedom From Migraine Pain: An Important Consideration | MDedge [ma1.mdedge.com]
- 5. Clinical efficacy and safety of rimegepant in the treatment of migraine: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ubrogepant for the Acute Treatment of Migraine: Pooled Efficacy, Safety, and Tolerability From the ACHIEVE I and ACHIEVE II Phase 3 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pharmacological profile and clinical prospects of the oral 5-HT1F receptor agonist this compound in the acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound mechanism of action - review of a selective 5-HT1F agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Bayesian network meta-analysis comparing Lasmiditan to other acute migraine treatments
A deep dive into the comparative efficacy and safety of lasmiditan versus other acute migraine treatments, supported by a rigorous examination of clinical trial data and mechanistic pathways.
For researchers, scientists, and drug development professionals navigating the evolving landscape of acute migraine therapeutics, this guide provides an objective comparison of this compound, a selective serotonin 5-HT1F receptor agonist, against other prominent treatment classes. Through a Bayesian network meta-analysis, this guide synthesizes data from multiple clinical trials to offer a comprehensive overview of this compound's performance in the context of existing and emerging therapies.
Executive Summary
This compound distinguishes itself from triptans by selectively targeting the 5-HT1F receptor, avoiding the vasoconstrictive effects associated with 5-HT1B/1D receptor agonism.[1] This targeted mechanism offers a potential therapeutic advantage for patients with or at risk for cardiovascular conditions.[1] Network meta-analyses consistently demonstrate that this compound is more effective than placebo for the acute treatment of migraine.[2][3][4] When compared to the newer gepants (rimegepant and ubrogepant), this compound, particularly at higher doses (100 mg and 200 mg), shows favorable efficacy in achieving pain freedom at two hours.[2][5][6] However, this efficacy is accompanied by a higher incidence of central nervous system-related side effects, most notably dizziness and somnolence.[2][3][4][5]
Comparative Efficacy of Acute Migraine Treatments
A Bayesian network meta-analysis allows for the simultaneous comparison of multiple treatments from a network of clinical trials, even in the absence of direct head-to-head comparisons. The following tables summarize the quantitative data from such analyses, focusing on key efficacy endpoints for various doses of this compound, rimegepant, and ubrogepant.
Table 1: Pain Freedom at 2 Hours Post-Dose
| Treatment | Odds Ratio (95% Credible Interval) vs. Placebo |
| This compound 200 mg | 2.33 (1.71, 3.16)[7] |
| This compound 100 mg | 2.11 (1.55, 2.88)[7] |
| This compound 50 mg | 1.73 (1.11, 2.69)[7] |
| Rimegepant 75 mg | 1.75 (1.34, 2.28)[7] |
| Ubrogepant 100 mg | Not Reported in this analysis |
| Ubrogepant 50 mg | 2.01 (1.18, 3.42)[7] |
| Ubrogepant 25 mg | Not Reported in this analysis |
Table 2: Sustained Pain Freedom (2-24 hours)
| Treatment | Odds Ratio (95% Credible Interval) vs. Placebo |
| This compound 200 mg | Higher than lower doses of this compound and all doses of ubrogepant[2][3][4] |
| This compound 100 mg | Favorable compared to lower doses[2][3][4] |
| This compound 50 mg | Less effective than higher doses[2][3][4] |
| Rimegepant 75 mg | Superior to lower doses of this compound and ubrogepant[3][8] |
| Ubrogepant 100 mg | Not explicitly stated in these analyses |
| Ubrogepant 50 mg | Comparable to rimegepant for 2-24 hour pain relief[3][8] |
| Ubrogepant 25 mg | Less effective than rimegepant for 2-24 hour pain freedom[3][8] |
Comparative Safety and Tolerability
The safety profile of this compound is a critical consideration in clinical decision-making. The following table highlights the incidence of common adverse events associated with this compound and its comparators.
Table 3: Common Treatment-Emergent Adverse Events
| Adverse Event | This compound (50, 100, 200 mg) | Rimegepant 75 mg | Ubrogepant (25, 50, 100 mg) |
| Dizziness | Frequently reported, dose-dependent[2][3][5] | Comparable to placebo[3][8] | Less frequent than this compound |
| Somnolence | Frequently reported, dose-dependent[2][3][5] | Comparable to placebo[3][8] | Ubrogepant 100 mg had the worst somnolence outcome in one analysis[3][8] |
| Nausea | Reported[2][5] | Worst nausea outcome in one analysis[3][8] | Reported |
| Fatigue | Reported[2][5] | Not highlighted as a primary concern | Not highlighted as a primary concern |
| Paresthesia | Reported[2][5] | Not highlighted as a primary concern | Not highlighted as a primary concern |
Experimental Protocols
The network meta-analyses are based on data from several key randomized controlled trials (RCTs). The methodologies of these pivotal trials are outlined below.
This compound: SAMURAI and SPARTAN Trials
-
Study Design: These were Phase 3, randomized, double-blind, placebo-controlled trials.[9][10]
-
Patient Population: Adults with a history of migraine (3-8 attacks per month) and at least a moderate level of disability as measured by the Migraine Disability Assessment (MIDAS) score.[9][10]
-
Interventions: Patients were randomized to receive a single oral dose of this compound (50 mg [SPARTAN only], 100 mg, or 200 mg) or placebo to treat a migraine attack of moderate to severe pain intensity.[9][10][11]
-
Primary Endpoint: The proportion of patients who were pain-free at 2 hours after the first dose.[9]
-
Key Secondary Endpoint: The proportion of patients free from their most bothersome symptom (MBS) at 2 hours post-dose.[9]
Ubrogepant: ACHIEVE I and ACHIEVE II Trials
-
Study Design: These were Phase 3, multicenter, randomized, double-blind, placebo-controlled, single-attack trials.[12][13][14][15]
-
Patient Population: Adults with a history of migraine.[12][14][15]
-
Interventions: Patients were randomized to receive a single oral dose of ubrogepant (ACHIEVE I: 50 mg or 100 mg; ACHIEVE II: 25 mg or 50 mg) or placebo to treat a single migraine attack with moderate to severe headache pain.[12][14][15]
-
Co-Primary Endpoints: Pain freedom at 2 hours post-dose and absence of the most bothersome migraine-associated symptom at 2 hours post-dose.[12][14]
Rimegepant: Study 303
-
Study Design: A Phase 3, double-blind, randomized, placebo-controlled, multicenter trial.[16][17]
-
Patient Population: Adults with at least a one-year history of migraine.[16]
-
Intervention: Patients were randomized to receive a single 75 mg oral disintegrating tablet (ODT) of rimegepant or a matching placebo to be taken for a single migraine attack of moderate to severe intensity.[16][18]
-
Co-Primary Endpoints: Freedom from pain at 2 hours post-dose and freedom from the most bothersome symptom at 2 hours post-dose.[16][17]
Visualizing the Evidence and Mechanisms
To better understand the relationships between the compared treatments, the mechanism of action of this compound, and the analytical approach, the following diagrams are provided.
A network diagram of the included treatments in the meta-analysis.
The signaling pathway of this compound via the 5-HT1F receptor.
The workflow of a Bayesian network meta-analysis.
Conclusion
This compound represents a significant advancement in acute migraine therapy, offering a novel mechanism of action that avoids the cardiovascular contraindications of triptans.[1] Bayesian network meta-analyses provide valuable indirect comparisons, suggesting that this compound is an effective treatment option, particularly at higher doses, for achieving rapid pain freedom.[2][5][6] However, its central nervous system side effect profile, including dizziness and somnolence, is a key consideration for clinicians and patients.[2][3][5] The choice between this compound and other acute treatments, such as gepants, will ultimately depend on a comprehensive assessment of the individual patient's clinical characteristics, treatment goals, and tolerability profile. Further head-to-head clinical trials are warranted to provide direct comparative evidence and refine treatment guidelines.
References
- 1. This compound mechanism of action – review of a selective 5-HT1F agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. tandfonline.com [tandfonline.com]
- 4. Comparative efficacy and safety of rimegepant, ubrogepant, and this compound for acute treatment of migraine: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relative efficacy of this compound versus rimegepant and ubrogepant as acute treatments for migraine: network meta-analysis findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Relative efficacy of this compound versus rimegepant and ubrogepant as acute treatments for migraine: network meta-analysis findings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound, rimegepant and ubrogepant for acute treatment of migraine in triptan insufficient responders: systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. neurology.org [neurology.org]
- 10. Sustained responses to this compound: Results from post-hoc analyses of two Phase 3 randomized clinical trials for acute treatment of migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of this compound in patients using concomitant migraine preventive medications: findings from SAMURAI and SPARTAN, two randomized phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ubrogepant, an Acute Treatment for Migraine, Improved Patient-Reported Functional Disability and Satisfaction in 2 Single-Attack Phase 3 Randomized Trials, ACHIEVE I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neurology.org [neurology.org]
- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 15. Allergan Announces Positive Phase 3 ACHIEVE II Trial Results for Ubrogepant Published in The Journal of the American Medical Association [prnewswire.com]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. Biohaven Delivers Positive Phase 3 Results with Rimegepant Zydis® Orally Dissolving Tablet (ODT): Rapid and Lasting Benefit for the Acute Treatment of Migraine [prnewswire.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal Procedures for Lasmiditan
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of lasmiditan, a selective serotonin 5-HT1F receptor agonist. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is recognized as being toxic to aquatic life, necessitating careful handling and disposal.[1]
Hazard Identification and Handling
Before disposal, it is crucial to be aware of the hazards associated with this compound. According to safety data sheets (SDS), this compound is harmful if swallowed, causes serious eye damage, may cause drowsiness or dizziness, and is suspected of damaging an unborn child.[1]
Personal Protective Equipment (PPE) during handling and disposal should include:
-
Protective gloves
-
Protective clothing
-
Eye protection/face protection[1]
In case of accidental release, avoid sweeping. Instead, collect the spill using a vacuum cleaner with a HEPA filter or by lightly misting the material with water and then mopping or wiping it up.[1]
Regulatory Framework for Pharmaceutical Disposal
The disposal of pharmaceutical waste, including this compound, is governed by several regulatory bodies in the United States, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[2][3] Key regulations include the Resource Conservation and Recovery Act (RCRA), which outlines the management of hazardous waste.[2]
It is the responsibility of the waste generator (i.e., the laboratory or research facility) to determine if the pharmaceutical waste is classified as hazardous.[2] Some pharmaceuticals are specifically listed as hazardous, while others may be considered hazardous due to their characteristics (e.g., toxicity, reactivity).[2]
A significant regulation for healthcare facilities, which can be considered best practice for research laboratories, is the prohibition of disposing of hazardous waste pharmaceuticals down the drain.[3][4]
Step-by-Step Disposal Procedures for this compound
The primary directive for the disposal of this compound is to "Dispose of contents/container in accordance with local/regional/national/international regulations."[1] The following steps provide a framework for ensuring compliance.
Step 1: Segregation and Waste Classification
-
Segregate this compound Waste: Do not mix this compound waste with non-hazardous laboratory trash.
-
Hazardous Waste Determination: While this compound is not explicitly listed as a hazardous waste in the provided search results, its toxicity to aquatic life suggests it should be managed as such to be cautious.[1] Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying this compound waste according to local and national regulations.
Step 2: On-site Accumulation and Storage
-
Container: Use a designated, properly labeled, and sealed container for accumulating this compound waste. The container should be compatible with the chemical properties of this compound.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Storage: Store the waste container in a secure, well-ventilated area, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[5] The storage area should be locked up.[1]
Step 3: Off-site Disposal
-
Engage a Licensed Waste Vendor: Contract with a licensed hazardous waste disposal company. Your institution's EHS department can provide a list of approved vendors.
-
Manifesting: Ensure that all shipments of hazardous waste are accompanied by a hazardous waste manifest, which tracks the waste from your facility to its final disposal site.
-
Final Disposal Method: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility.[3]
Disposal of Unused or Expired this compound in a Non-Laboratory Setting
For small quantities of unused or expired this compound outside of a large-scale laboratory setting (e.g., in a clinical setting or household), the following options are recommended, in order of preference:
-
Pharmaceutical Take-Back Programs: This is the best option for disposal.[6][7] Many pharmacies, hospitals, and law enforcement agencies offer designated drop-off locations for unused medications.[2][7]
-
Mail-Back Programs: Utilize pre-paid drug mail-back envelopes if available.[6]
-
Household Trash Disposal (if no other options are available):
-
Do not flush this compound down the toilet unless specifically instructed to do so on the packaging, as it is harmful to aquatic life.[1][8]
-
Remove the this compound from its original container.[8]
-
Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[6][8] This helps to deter diversion and accidental ingestion.
-
Place the mixture in a sealed plastic bag or other container to prevent leakage.[7][8]
-
Dispose of the sealed container in the household trash.[8]
-
Scratch out all personal information on the prescription bottle to protect your privacy before disposing of the empty container.[8]
-
Quantitative Data Summary
No quantitative data regarding this compound disposal was found in the search results. The following table summarizes the key disposal parameters based on the available information.
| Parameter | Guideline | Citation |
| Primary Disposal Method | Dispose in accordance with all applicable local, regional, national, and international regulations. | [1] |
| Environmental Hazard | Toxic to aquatic life. | [1] |
| Recommended Final Treatment | Incineration by a licensed hazardous waste facility. | [3] |
| Sewering Prohibition | Do not dispose of down the drain. | [3][4] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for this compound disposal decisions.
References
- 1. ehs.lilly.com [ehs.lilly.com]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. New National Rules Governing Pharmaceutical Disposal Start August 21st [content.govdelivery.com]
- 5. abmole.com [abmole.com]
- 6. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 7. Medicine: Proper Disposal [nationwidechildrens.org]
- 8. dea.gov [dea.gov]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Lasmiditan
For laboratory professionals, including researchers, scientists, and drug development experts, ensuring personal safety during the handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Lasmiditan, a selective serotonin 5-HT1F receptor agonist. By adhering to these procedural, step-by-step instructions, laboratories can maintain a safe environment and build a culture of trust in chemical handling practices.
Hazard Identification and Occupational Exposure Limits
This compound presents several hazards that necessitate careful handling. According to safety data, it is harmful if swallowed, causes serious eye damage, may cause drowsiness or dizziness, and is suspected of damaging an unborn child[1]. To mitigate these risks, specific occupational exposure limits (OELs) have been established.
| Parameter | Value | Source |
| Lilly (LEG) TWA (8hrs) | 40 µg/m³ | [1] |
| Lilly (LEG) TWA (12hrs) | 25 µg/m³ | [1] |
TWA (Time-Weighted Average) indicates the average exposure over a specified period.
Personal Protective Equipment (PPE) Protocol
A systematic approach to selecting and using PPE is crucial when working with this compound. The following flowchart outlines the decision-making process for ensuring adequate protection.
Detailed Experimental Protocols
Engineering Controls: It is recommended to handle this compound in a well-ventilated area.[1] Appropriate engineering controls such as a fume hood, ventilated enclosure, local exhaust ventilation, or a down-draft booth should be utilized, especially when open handling is necessary[1]. Engineering controls are the primary means to control workplace exposures[1].
Eye and Face Protection: Safety glasses with side shields are recommended for all handling procedures.[1] In situations with a potential for splashing or the generation of dust, more robust protection such as goggles or a face shield should be worn[1].
Skin Protection: To minimize skin contact, chemical-resistant gloves and an impermeable body covering, such as a lab coat or coveralls, are required.[1] Hands should be washed thoroughly after handling the material[1].
Respiratory Protection: If a risk assessment indicates that inhalation of dust is possible or that occupational exposure levels may be exceeded, a properly fitted, approved air-purifying or air-fed respirator must be used[1].
Spill and Disposal Procedures
Accidental Release Measures: In the event of a spill, avoid generating dust.[1] Do not sweep. It is recommended to use a vacuum cleaner equipped with a HEPA filter to collect the spilled material.[1] If a vacuum is unavailable, lightly mist the material with water and then remove it by mopping or wet wiping.[1] Ensure to wear the appropriate PPE during cleanup[1].
Disposal Plan: this compound and its containers must be disposed of in accordance with all applicable local, regional, national, and international regulations.[1] Avoid discharging the substance into drains, watercourses, or onto the ground[1]. For unused or expired medicine in a non-laboratory setting, drug take-back programs are the preferred method of disposal. If such programs are not available, the medicine, if not on the FDA flush list, can be mixed with an unappealing substance like dirt or cat litter, placed in a sealed plastic bag, and then discarded in the household trash.[2][3]
By implementing these safety protocols, research facilities can ensure the well-being of their personnel while handling this compound and maintain a high standard of laboratory safety.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
